molecular formula C7H8O<br>C7H8O<br>CH3C6H4OH B1677501 o-Cresol CAS No. 95-48-7

o-Cresol

Cat. No.: B1677501
CAS No.: 95-48-7
M. Wt: 108.14 g/mol
InChI Key: QWVGKYWNOKOFNN-UHFFFAOYSA-N
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Description

O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199 °F. Causes burns to skin, eyes and mucous membranes. Insoluble in water.
This compound is a cresol that is phenol substituted by a methyl group at position 2. It is a minor urinary metabolite of toluene. It has a role as a human xenobiotic metabolite.
This compound is a natural product found in Artemisia macrocephala, Daphne odora, and other organisms with data available.
This compound is a minor urinary metabolite of toluene, a widely used chemical with neurotoxicological properties. (A7726). This compound is used commercially as a disinfectant. Exposure may occur by inhalation, by cutaneous adsorption or by oral ingestion. This compound denature and precipitate cellular proteins and thus may rapidly cause poisoning. This compound is metabolized by conjugation and oxidation. Ingestion of this compound cause intense burning of mouth and throat, followed by marked abdominal pain and distress. The minimum lethal dose of cresol by mouth is about 2 g. (A5610).
2-Methylphenol is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylphenol
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InChI

InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3
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InChI Key

QWVGKYWNOKOFNN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1O
Source PubChem
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Molecular Formula

C7H8O, Array
Record name O-CRESOL
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Related CAS

25134-02-5, Array
Record name Phenol, 2-methyl-, homopolymer
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Record name Orthocresol [NF]
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DSSTOX Substance ID

DTXSID8021808
Record name o-Cresol
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Molecular Weight

108.14 g/mol
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Physical Description

O-cresol appears as colorless or yellow to brown-yellow or pinkish colored liquid with a phenol-like odor. Toxic by ingestion and/or skin absorption. May have a flash point between 100 and 199 °F. Causes burns to skin, eyes and mucous membranes. Insoluble in water., Liquid; Other Solid, Solid or liquid with a phenolic odor; Darkens with age and exposure to light and air; mp = 30 deg C; [Merck Index] Colorless solid; [ICSC] Colorless, yellow to yellowish-brown, or pink liquid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pale brown crystals, White crystals with a sweet, tarry odor. [Note: A liquid above 88 °F.]
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Boiling Point

376 °F at 760 mmHg (EPA, 1998), 191.0 °C, 191.00 to 192.00 °C. @ 760.00 mm Hg, 191 °C, 376 °F
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Flash Point

177.8 to 181.4 °F (EPA, 1998), 81.0 °C (177.8 °F) - closed cup, 178 °F (81 °C) (Closed cup), 81 °C c.c., 178 °F
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 2.59X10+4 mg/L at 25 °C, Soluble in about 40 parts water., Miscible with ethanol, chloroform and ether. Soluble in solution of the fixed alkali hydroxides., Miscible with acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, 25.9 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 2.5 (moderate), soluble in water, very soluble (in ethanol), 2%
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Density

1.047 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.047 at 20 °C/4 °C, Density of saturated air at 25 °C = 1.00089 (Air = 1)[, 1.05 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.041-1.046, 1.05
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Vapor Density

3.72 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

1 mmHg at 100.76 °F (EPA, 1998), 0.29 [mmHg], 0.18 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 33, (77 °F): 0.29 mmHg
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Color/Form

Crystals in liquid becoming dark with age and exposure to light and air, White crystals [Note: A liquid above 88 degrees F], Colorless, yellowish, or pinkish crystals

CAS No.

95-48-7
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Melting Point

88 °F (EPA, 1998), 31.0 °C, 29.8 °C, 31 °C, 88 °F
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Foundational & Exploratory

o-Cresol: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of o-cresol (2-methylphenol). The information is presented in a structured format to facilitate easy access and comparison, with a focus on quantitative data, experimental methodologies, and key reaction pathways.

Physical and Chemical Properties

This compound is an organic compound with the formula CH₃C₆H₄OH. It is an isomer of m-cresol (B1676322) and p-cresol (B1678582) and appears as a colorless to yellowish or pinkish liquid or solid with a characteristic phenolic odor.[1][2] It is a derivative of phenol (B47542) and is widely used as an intermediate in the production of other chemicals.[3]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.

Table 1: General and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₇H₈O[1]
Molecular Weight 108.14 g/mol [1][4]
Appearance Colorless to yellow, brown-yellow, or pinkish liquid or solid. Turns dark on exposure to air and light.[1][5]
Odor Phenolic, sweet, tarry odor[1][6]
Melting Point 29-31 °C (84.2-87.8 °F; 302.15-304.15 K)[3][7]
Boiling Point 191 °C (376 °F; 464.15 K) at 760 mmHg[3][6]
Density 1.048 g/cm³ at 25 °C[8]
Vapor Pressure 0.3 mmHg at 20 °C[7]
Flash Point 81 °C (178 °F) (closed cup)[5][6][9]
Autoignition Temperature 555 °C (1031 °F)[5][10]
Refractive Index (n²⁰/D) 1.541–1.550[7][11]
LogP (Octanol/Water Partition Coefficient) 1.95[5][12]
pKa (Acid Dissociation Constant) 10.316[3][13]

Table 2: Solubility of this compound

SolventSolubilityReferences
Water 2.5 g/100 mL at 25 °C (moderately soluble)[5][14]
Ethanol Miscible[1][9]
Ether Miscible[1][9]
Chloroform Miscible[1][9]
Benzene Highly soluble[14]
Fixed Alkali Hydroxides Soluble[1][9]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physical and chemical properties. Below are generalized methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[13][15][16]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).[13]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[16] For pure this compound, this range should be narrow.

Boiling Point Determination (Thiele Tube Method)

The boiling point of liquid this compound can be determined using a Thiele tube.[9][17][18]

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[17][18]

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[18][19]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[17][18]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[17][18]

Solubility Determination

A general procedure for determining the solubility of this compound in water is as follows:

  • Sample Preparation: A known volume of distilled water is placed in a flask.

  • Addition of Solute: Small, accurately weighed portions of this compound are added to the water while stirring continuously at a constant temperature (e.g., 25 °C).[20]

  • Equilibration: The mixture is stirred until saturation is reached, indicated by the presence of undissolved this compound.

  • Analysis: The saturated solution is filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[21][22]

pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) of this compound can be determined using UV-Vis spectrophotometry.[7][23]

  • Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of this compound is also prepared.

  • Spectral Measurement: A small, constant amount of the this compound stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is recorded.[7][23]

  • Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of this compound have significantly different absorption is measured for each pH. The pKa is then calculated using the Henderson-Hasselbalch equation by plotting the log of the ratio of the concentrations of the deprotonated and protonated forms against the pH.[23][24]

Mandatory Visualizations

Metabolic and Analytical Pathways

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound.

o_cresol_metabolism cluster_exposure Exposure cluster_metabolism Metabolism cluster_excretion Excretion Toluene (B28343) Toluene o_Cresol This compound Toluene->o_Cresol CYP450 (Oxidation) Conjugation Conjugation (Glucuronidation/Sulfation) o_Cresol->Conjugation Excreted_Conjugates Excreted Conjugates (Urine) Conjugation->Excreted_Conjugates

Caption: Metabolic pathway of toluene to this compound and its subsequent conjugation and excretion.

analytical_workflow start Biological Sample (e.g., Urine, Plasma) hydrolysis Enzymatic or Acid Hydrolysis (to release conjugated this compound) start->hydrolysis extraction Liquid-Liquid Extraction (with internal standard) hydrolysis->extraction derivatization Derivatization (e.g., with Dansyl Chloride) extraction->derivatization analysis LC-MS/MS or GC-MS Analysis derivatization->analysis quantification Quantification analysis->quantification

Caption: Experimental workflow for the quantification of this compound in biological samples.

o_cresol_synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Phenol Phenol Alkylation Vapor-Phase Alkylation Phenol->Alkylation Catalyst (e.g., Fe-Mg-O) High Temperature Methanol Methanol Methanol->Alkylation Catalyst (e.g., Fe-Mg-O) High Temperature o_Cresol_Product This compound Alkylation->o_Cresol_Product

Caption: Simplified workflow for the synthesis of this compound from phenol and methanol.

References

An In-depth Technical Guide to the Synthesis of o-Cresol from Phenol and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ortho-cresol (this compound) from phenol (B47542) and methanol (B129727), a critical process in the production of various fine chemicals, pharmaceuticals, and polymers. This document details the underlying reaction mechanisms, catalytic systems, experimental protocols, and process parameters, with a focus on providing actionable data and insights for professionals in chemical research and drug development.

Introduction

Orththis compound (2-methylphenol) is a valuable chemical intermediate used in the synthesis of a wide range of products, including herbicides, antioxidants, disinfectants, and pharmaceuticals.[1][2] The industrial demand for high-purity this compound has driven extensive research into efficient and selective synthesis methods. Among these, the alkylation of phenol with methanol has emerged as a predominant and economically viable route.[1][3]

This process, typically carried out in the vapor phase over a solid acid or base catalyst, offers a direct pathway to this compound. However, the reaction chemistry is complex, involving competing O-alkylation to form anisole (B1667542) and C-alkylation at the ortho, meta, and para positions of the phenol ring.[4] Consequently, achieving high selectivity for the desired this compound isomer is a significant challenge, necessitating careful control of reaction conditions and catalyst properties. This guide will delve into the technical intricacies of this important transformation.

Reaction Pathways and Mechanisms

The synthesis of this compound from phenol and methanol proceeds through a network of parallel and consecutive reactions. The primary reaction pathways involve the electrophilic substitution of a methyl group from methanol onto the phenol molecule.

A simplified overview of the synthesis process is as follows:

Phenol Phenol Reactor Vapor Phase Reactor (200-500°C) Phenol->Reactor Feed Methanol Methanol Methanol->Reactor Feed Catalyst Catalyst (e.g., Metal Oxide, Zeolite) Catalyst->Reactor Catalyst Bed Separation Separation & Purification (Distillation) Reactor->Separation Reaction Mixture oCresol This compound Separation->oCresol Purified Product Byproducts Byproducts (m/p-cresol, xylenols, anisole) Separation->Byproducts Side Streams

Caption: High-level overview of the this compound synthesis process.

The detailed reaction mechanism involves two main competing pathways:

  • C-Alkylation (Direct Route): This pathway leads directly to the formation of cresols (o-, m-, and p-isomers) through the electrophilic attack of a methyl group on the aromatic ring of phenol. Ortho- and para-positions are electronically favored.

  • O-Alkylation (Indirect Route): This pathway results in the formation of anisole (methoxybenzene). Anisole can then undergo intramolecular rearrangement to form this compound or act as a methylating agent for another phenol molecule.[5]

The following diagram illustrates the key reaction pathways:

G cluster_reactants Reactants cluster_products Products & Intermediates Phenol Phenol Anisole Anisole (O-Alkylation Product) Phenol->Anisole O-Alkylation oCresol This compound (C-Alkylation Product) Phenol->oCresol C-Alkylation (ortho) mpCresol m/p-Cresol Phenol->mpCresol C-Alkylation (meta/para) Methanol Methanol Methanol->Anisole Methanol->oCresol Methanol->mpCresol Anisole->oCresol Rearrangement Xylenols Xylenols (e.g., 2,6-Xylenol) oCresol->Xylenols Further Alkylation

Caption: Reaction pathways in phenol methylation.

The selectivity towards this compound is highly dependent on the catalyst and reaction conditions. Catalysts with strong acidic sites tend to favor O-alkylation, while those with weaker acidic or stronger basic sites promote C-alkylation.[4]

Catalytic Systems and Performance Data

A variety of solid catalysts have been investigated for the vapor-phase methylation of phenol. The choice of catalyst is crucial for achieving high conversion and, more importantly, high selectivity to this compound.

Metal Oxide Catalysts

Metal oxides are widely used catalysts for this reaction, with magnesium oxide (MgO) and alumina (B75360) (Al₂O₃) being prominent examples.[1][6] Iron-based mixed oxides also show significant activity and selectivity.

CatalystTemperature (°C)Phenol Conversion (%)This compound Selectivity (%)Other ProductsReference
MgO48031.324.3Anisole, 2,6-xylenol[7]
Fe-Mg-O36047.3>90Not specified[8]
Iron-Chromium330>99 (Phenol)-2,6-dimethylphenol, 2,4,6-trimethylphenol[9]
γ-Al₂O₃300-400~60Main productXylenols, other isomers[3]
Zeolite Catalysts

Zeolites, with their shape-selective properties and tunable acidity, have been extensively studied for the alkylation of phenol.

CatalystTemperature (°C)Phenol Conversion (%)This compound Selectivity (%)Other ProductsReference
NaX32081.0-Anisole (93.9% sel.), cresols, 2,6-xylenol[7]
NaY-I32016.7-Anisole (93.4% sel.)[7]
HBEA200High-Anisole, this compound, p-cresol[4]
HZSM-5200Moderate-Anisole, this compound, p-cresol[4]
Spinel-Type Catalysts

Spinel-type catalysts, such as cobalt chromite, have also demonstrated high activity and ortho-selectivity.

CatalystTemperature (°C)Phenol Conversion (%)Ortho-Selectivity (%) (this compound + 2,6-xylenol)Reference
Co/Cr (molar ratio 0.8)42097.394.8[8]

Experimental Protocols

The following sections provide generalized experimental protocols for the vapor-phase and liquid-phase synthesis of this compound from phenol and methanol. These are intended as a starting point and should be optimized for specific laboratory setups and research goals.

Vapor-Phase Synthesis (Fixed-Bed Reactor)

This is the most common industrial method for producing this compound.[3][6]

Apparatus:

  • Fixed-bed catalytic reactor (e.g., quartz or stainless steel tube)

  • Furnace with temperature controller

  • Mass flow controllers for gases

  • High-pressure liquid pump for feeding reactants

  • Condenser and product collection system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Preparation and Loading: A known amount of the chosen catalyst is packed into the reactor tube, typically supported on quartz wool. The catalyst is often pre-treated in situ by heating under a flow of inert gas (e.g., nitrogen) to a specific temperature to remove adsorbed moisture and activate the catalyst.

  • Reaction Setup: The reactor is heated to the desired reaction temperature (e.g., 200-500°C) under a continuous flow of an inert carrier gas (e.g., nitrogen).

  • Reactant Feeding: A mixture of phenol and methanol, at a specified molar ratio (e.g., 1:1 to 1:5), is fed into the reactor using a liquid pump. The liquid feed is vaporized before entering the catalyst bed. The weight hourly space velocity (WHSV) is controlled by adjusting the feed flow rate.

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are then collected in a cooled trap. Gaseous byproducts are vented or collected for analysis.

  • Analysis: The collected liquid product is analyzed by gas chromatography to determine the conversion of phenol and the selectivity to this compound and other products.

Liquid-Phase Synthesis (Autoclave Reactor)

Liquid-phase methylation is an alternative method, often conducted at higher pressures.[10]

Apparatus:

  • High-pressure autoclave reactor with a stirrer and temperature and pressure controls

  • Heating mantle or oil bath

  • Condenser and sampling port

  • Gas chromatograph (GC) for analysis

Procedure:

  • Charging the Reactor: The autoclave is charged with phenol, methanol, and the catalyst (e.g., γ-Al₂O₃). The molar ratio of reactants and the catalyst loading are predetermined.

  • Reaction: The reactor is sealed and purged with an inert gas. The contents are then heated to the desired reaction temperature (e.g., 300-400°C) with continuous stirring. The reaction is carried out for a specified duration.

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The reaction mixture is filtered to remove the catalyst.

  • Analysis: The liquid product is analyzed by GC to determine the product distribution.

Conclusion

The synthesis of this compound from phenol and methanol is a well-established yet continuously evolving field of industrial chemistry. The choice of catalyst and the fine-tuning of reaction parameters are paramount in achieving high yields and selectivities of the desired ortho-isomer. While metal oxides and zeolites are the workhorses for this transformation, ongoing research into novel catalytic materials, such as spinel-type oxides, continues to push the boundaries of efficiency and selectivity. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways and experimental methodologies is crucial for the efficient production of this compound and its derivatives, which are key building blocks in many pharmaceutical compounds. The data and protocols presented in this guide offer a solid foundation for further research and process development in this important area of chemical synthesis.

References

The Occurrence and Extraction of o-Cresol from Coal Tar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of ortho-cresol (this compound) in coal tar, a byproduct of coal carbonization. It details the methodologies for its extraction and quantification, and touches upon its biological significance, offering valuable information for professionals in chemical research and drug development.

Natural Occurrence of this compound in Coal Tar

Coal tar is a highly complex mixture of thousands of chemical compounds, primarily aromatic hydrocarbons.[1][2] The composition of coal tar is variable and depends on the type of coal and the carbonization process used.[2] this compound is a phenolic compound found within the "middle oil" or "carbolic oil" fraction of distilled coal tar.[2][3] This fraction is particularly rich in phenols and cresols, collectively known as tar acids.[4]

The concentration of this compound in coal tar can vary, but it is a significant component of the phenolic fraction. Low-temperature coal tar is noted to be particularly rich in phenolic compounds, with concentrations ranging from 20% to 30%.[3]

Quantitative Data on this compound in Coal Tar

The following tables summarize the quantitative data on the composition of coal tar and the concentration of this compound found in various studies.

Table 1: General Composition of Coal Tar by Fraction

FractionPercentage of Coal TarKey ComponentsSource
Light Oils0% - 2%Benzene, Toluene, Xylene[2]
Middle Oils (Carbolic Oil)16% - 18%Phenols, Cresols , Naphthalene[2]
Heavy Oils8% - 10%Naphthalene and derivatives[2]
Anthracene Oils16% - 20%Anthracene, Phenanthrene, Carbazole[2]
Pitch~50%Polycyclic aromatic hydrocarbons[2]

Table 2: Reported Concentrations of this compound and Other Phenolic Compounds in Coal Tar

CompoundConcentrationSource of Coal Tar/FractionSource
This compound3.50%Artificial Coal Tar[5]
m,p-Cresols3.6%Coal Tar[3]
p-Cresol (B1678582)8%Artificial Coal Tar[5]
Phenol (B47542)6%Artificial Coal Tar[5]
Total Phenolic Compounds~3%Coke oven tar (in fractions distilling up to 300°C)[2]
Total Phenolic Compounds33.25%PT KPC Coal Tar[6]
Total Phenolic Compounds17.58%Arutmin-Kalimantan Coal Tar[6]
This compound35.73 ± 0.25 mg/kgBrazilian Coal Tar[6]
m-Cresol (B1676322)66.63 ± 0.93 mg/kgBrazilian Coal Tar[6]
p-Cresol73.35 ± 1.17 mg/kgBrazilian Coal Tar[6]

Experimental Protocols for Extraction and Quantification

The extraction of this compound from the complex mixture of coal tar involves several stages, primarily fractional distillation followed by further purification steps such as solvent extraction. Quantification is typically performed using chromatographic techniques.

Fractional Distillation of Coal Tar

Fractional distillation is the primary industrial method for the initial separation of coal tar into its main fractions based on differences in boiling points.[3][7]

Methodology:

  • Dehydration: Raw coal tar is initially heated to remove water.[3]

  • Primary Distillation: The dehydrated tar is fed into a distillation column. The temperature is gradually increased to separate the different fractions.[7]

    • Light Oil Fraction: Collected at a boiling point range of 80°C to 140°C.[7]

    • Carbolic Oil (Middle Oil) Fraction: This fraction, rich in cresols, is collected at an approximate temperature range of 150°C to 210°C.[2][3]

    • Naphthalene Fraction: Subsequently collected at a higher temperature.

    • Creosote Oil and Anthracene Oil Fractions: Collected at still higher temperatures.[2]

    • Pitch: The non-volatile residue remaining at the bottom of the column.[7]

  • Further Fractionation of Carbolic Oil: The collected carbolic oil is subjected to further fractional distillation to separate phenol (boiling point ~182°C) and to concentrate the cresol (B1669610) isomers (boiling points: this compound ~191°C, m-cresol ~202°C, p-cresol ~202°C).[3] Due to the close boiling points of m- and p-cresol, they are often collected as a mixture.[3]

Fractional_Distillation_Workflow RawCoalTar Raw Coal Tar Dehydration Dehydration (Heat to remove water) RawCoalTar->Dehydration DistillationColumn Fractional Distillation Column Dehydration->DistillationColumn LightOil Light Oil Fraction (80-140°C) DistillationColumn->LightOil CarbolicOil Carbolic Oil Fraction (150-210°C) DistillationColumn->CarbolicOil NaphthaleneOil Naphthalene Oil Fraction DistillationColumn->NaphthaleneOil CreosoteOil Creosote Oil Fraction DistillationColumn->CreosoteOil AnthraceneOil Anthracene Oil Fraction DistillationColumn->AnthraceneOil Pitch Pitch (Residue) DistillationColumn->Pitch FurtherFractionation Further Fractional Distillation of Carbolic Oil CarbolicOil->FurtherFractionation Phenol Phenol FurtherFractionation->Phenol oCresol This compound FurtherFractionation->oCresol mpCresol m/p-Cresol Mixture FurtherFractionation->mpCresol

Fractional Distillation of Coal Tar for Cresol Isolation.
Solvent Extraction of Cresols

Solvent extraction is a method used to selectively separate phenolic compounds, including this compound, from coal tar fractions.[5][8] This technique relies on the differential solubility of the components in two immiscible liquid phases.

Methodology:

  • Preparation of Artificial Coal Tar (for experimental studies): A model coal tar can be prepared by dissolving known quantities of phenol, this compound, and p-cresol in a diluent like kerosene.[5]

  • Solvent Selection: Aqueous solutions of solvents like methanol (B129727) or acetone (B3395972) are effective for extracting cresols.[5][8] Pure methanol and acetone are often completely miscible with coal tar and require the addition of water to form two phases.[5]

  • Extraction Process:

    • The coal tar or its phenolic fraction is brought into contact with the aqueous solvent in a separation vessel (e.g., a separatory funnel or a mixer-settler).

    • The mixture is agitated to facilitate the transfer of phenolic compounds from the organic phase (coal tar) to the aqueous solvent phase.

    • Optimal extraction conditions are crucial. For instance, one study found that an aqueous solution of methanol at a solvent-to-feed mass ratio of 1, an extraction temperature of 306K (33°C), and mixing at 35 rpm were most efficient.[5][8]

  • Phase Separation: After mixing, the mixture is allowed to settle, leading to the separation of the organic raffinate phase and the aqueous extract phase containing the cresols.

  • Recovery of Cresols: The cresols can be recovered from the aqueous extract by methods such as distillation.

Solvent_Extraction_Workflow CoalTarFraction Coal Tar Fraction (Rich in Cresols) Mixing Mixing and Agitation (e.g., 35 rpm, 306K) CoalTarFraction->Mixing AqueousSolvent Aqueous Solvent (e.g., Methanol/Water) AqueousSolvent->Mixing PhaseSeparation Phase Separation Mixing->PhaseSeparation Raffinate Raffinate (Organic Phase, Depleted of Cresols) PhaseSeparation->Raffinate Extract Extract (Aqueous Phase, Rich in Cresols) PhaseSeparation->Extract Recovery Cresol Recovery (e.g., Distillation) Extract->Recovery PurifiedCresols Purified Cresols Recovery->PurifiedCresols

Solvent Extraction Workflow for Cresol Purification.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of this compound and other phenolic compounds in coal tar extracts.[5][6]

Methodology:

  • Sample Preparation: The extract containing cresols is prepared for injection. This may involve dilution with a suitable solvent and the addition of an internal standard for accurate quantification.[6]

  • Gas Chromatography (GC):

    • The sample is injected into the GC, where it is vaporized.

    • The vaporized sample is carried by an inert gas through a capillary column.

    • The separation of components is based on their differential partitioning between the stationary phase of the column and the mobile gas phase.

  • Mass Spectrometry (MS):

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized and fragmented.

    • The mass-to-charge ratio of the resulting ions is measured, providing a unique "fingerprint" for each compound, allowing for its identification and quantification.

  • Data Analysis: The concentration of this compound is determined by comparing its peak area to that of a calibration curve generated from known standards.[6]

Biological Significance and Relevance to Drug Development

For professionals in drug development, understanding the biological properties of compounds like this compound is crucial. Cresols are known to have bactericidal and fungicidal properties.[3] However, they also exhibit toxicity.

  • Metabolism: this compound is metabolized in the body, primarily through conjugation and oxidation.[9] It is a minor urinary metabolite of toluene.[9]

  • Toxicity: Cresols can denature and precipitate cellular proteins, which can lead to rapid poisoning.[9] Studies have shown that cresols can inhibit mitochondrial respiration in liver cells, suggesting that mitochondria may be a target for their hepatotoxic effects.[10] The toxicity of cresols has been studied, and they can cause irritation and corrosion at high concentrations.[11]

  • Signaling Pathways: While specific signaling pathways for this compound are not extensively detailed in the context of drug development, p-cresol has been shown to be involved in various biological activities, including acting as a signaling molecule and being implicated in the pathophysiology of conditions like chronic kidney disease.[12][13] The bioactivation of p-cresol by cytochrome P450 enzymes in the liver has been studied, leading to the formation of reactive metabolites.[14] Understanding these pathways for cresol isomers is an area of ongoing research.

The presence of this compound and other phenolic compounds in coal tar-based therapeutic products is also a consideration for their safety and mechanism of action.

This guide provides a foundational understanding of the natural occurrence of this compound in coal tar and the scientific principles behind its isolation and analysis. This knowledge is essential for researchers and professionals who utilize coal tar as a source of valuable chemical intermediates for various applications, including the synthesis of pharmaceuticals.

References

o-Cresol CAS number 95-48-7 safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of o-Cresol (CAS Number 95-48-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for this compound (CAS 95-48-7), also known as 2-methylphenol. The information is compiled from Safety Data Sheets (SDS), toxicological reports, and research articles to assist in the safe handling, risk assessment, and understanding of the toxicological profile of this compound.

Chemical and Physical Properties

This compound is a colorless solid or liquid with a characteristic phenolic odor that darkens upon exposure to air and light.[1][2] It is an organic compound with the molecular formula C₇H₈O.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₈O[3][4]
Molecular Weight108.14 g/mol [3][4]
AppearanceColorless to pale-yellow solid or liquid[2][5][6]
OdorPhenolic, tarry[1][2][6]
Melting Point29-32 °C (86 - 89.6 °F)[1][7]
Boiling Point191 °C (376 °F)[1][6][7]
Flash Point81 °C (178 °F)[8]
Auto-ignition Temperature599 °C (1,110 °F)[8]
Lower Explosion Limit1.3 Vol%[8]
Vapor Pressure1 mmHg at 38.2 °C[4]
SolubilitySlightly soluble in water[1]
Density~1.03-1.05 g/cm³[6]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is toxic if swallowed or in contact with skin and causes severe skin burns and eye damage.[9][10]

Table 2: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed
Acute Toxicity, Dermal3H311: Toxic in contact with skin
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Chronic Aquatic Toxicity2H411: Toxic to aquatic life with long lasting effects

Source: Compiled from multiple Safety Data Sheets.[3][9]

Signal Word: Danger[3][9]

Hazard Pictograms:

corrosive skull and crossbones

Toxicological Data

This compound exhibits acute toxicity through oral and dermal routes of exposure. The liver, kidneys, and central nervous system are potential target organs for its toxicity.[8]

Table 3: Acute Toxicity Data for this compound

TestSpeciesRouteValueReference
LD50RatOral121 mg/kg[11][12]
LD50MouseOral344 mg/kg[12]
LD50RatDermal620 mg/kg[8]
LD50RabbitDermal890 mg/kg[8]
LC50RatInhalation> 1220 mg/m³ (1 hr)[12]
LC50MouseInhalation179 mg/m³ (2 hrs)[8]

Table 4: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL)

Study TypeSpeciesRouteDurationNOAELLOAELEffects Observed at LOAELReference
Developmental ToxicityRatGavageGestation days 6-15175 mg/kg/day450 mg/kg/dayMaternal toxicity (mortality, decreased weight gain)
Reproductive ToxicityMouseDiet14 weeks0.2% in feed (~263 mg/kg/day)0.5% in feed (~660 mg/kg/day)Minimal evidence of generalized toxicity in F1 females[9][13]
Subchronic ToxicityRatGavage13 weeks-50 mg/kg/dayNeurological signs (hypoactivity, salivation, tremors)[9]

Experimental Protocols

Detailed experimental methodologies are critical for the interpretation and replication of toxicological data. Below are summaries of protocols used in key studies.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is conducted to assess the mutagenic potential of a substance.[9]

  • Guideline: OECD Guideline 471.[9]

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are typically used to detect various types of point mutations.[14]

  • Methodology: The test is performed using the plate incorporation method. This compound, dissolved in a suitable solvent (e.g., DMSO), is mixed with the bacterial culture and, for specific assays, a metabolic activation system (S9 fraction from induced rat liver). This mixture is then plated on minimal glucose agar (B569324) plates.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted after a defined incubation period. A significant, dose-dependent increase in revertant colonies compared to the control indicates mutagenic activity.

  • Results for this compound: this compound has not shown mutagenic activity in the Ames test.[9]

Reproductive Toxicity Study (Continuous Breeding Protocol)

This protocol is designed to evaluate the effects of a substance on the reproductive capabilities of an organism over a continuous exposure period.[9]

  • Test System: CD-1 Swiss mice.[9]

  • Methodology: Groups of male and female mice are administered this compound in their diet at various concentrations for a pre-cohabitation period, followed by a cohabitation period (e.g., 14 weeks).[9] During cohabitation, breeding pairs are continuously housed together. The offspring (F1 generation) may also be evaluated for reproductive performance.

  • Parameters Measured: Fertility, number of litters per pair, litter size, pup survival, and pup weight. Parental animals are monitored for clinical signs of toxicity and changes in body and organ weights.

  • Results for this compound: In a study with dietary concentrations up to 0.5% (approximately 660 mg/kg/day), this compound did not significantly affect reproductive competence in F0 or F1 mice.[13]

Signaling Pathways and Emergency Procedures

While the specific signaling pathways for this compound's toxicity are not extensively detailed in the literature, phenolic compounds are generally understood to exert toxicity through mechanisms like protein denaturation and oxidative stress.[7]

G Generalized Mechanism of Phenolic Compound Toxicity oCresol This compound Exposure Cellular Cellular Interaction oCresol->Cellular Protein Protein Denaturation Cellular->Protein Direct Interaction ROS Reactive Oxygen Species (ROS) Generation Cellular->ROS Metabolic Activation Necrosis Coagulation Necrosis Protein->Necrosis OxStress Oxidative Stress ROS->OxStress Damage Cellular Damage (Membranes, DNA) Apoptosis Apoptosis Damage->Apoptosis OxStress->Damage

Caption: Generalized toxicity pathway for phenolic compounds.

Emergency Response and First Aid

A clear and logical workflow is essential in the event of accidental exposure to this compound.

G This compound Exposure Emergency Workflow Exposure Exposure Occurs Assess Assess Route of Exposure Exposure->Assess Inhalation Inhalation Assess->Inhalation Airborne Skin Skin Contact Assess->Skin Dermal Eye Eye Contact Assess->Eye Ocular Ingestion Ingestion Assess->Ingestion Oral ActionInhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->ActionInhale ActionSkin Immediately remove contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Skin->ActionSkin ActionEye Rinse cautiously with water for several minutes. Remove contact lenses, if present. Continue rinsing. Eye->ActionEye ActionIngest Do NOT induce vomiting. Rinse mouth with water. Ingestion->ActionIngest Medical Seek Immediate Medical Attention ActionInhale->Medical ActionSkin->Medical ActionEye->Medical ActionIngest->Medical

Caption: First aid procedures for this compound exposure.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[7][15] Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe dust, vapor, mist, or gas.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses or face shield, and protective clothing.[3][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Keep away from heat, sparks, and open flames.[7] this compound is sensitive to air and light.[1][3] Store locked up.[9]

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][9] A water jet is not recommended.[9]

  • Specific Hazards: The substance is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating. Hazardous combustion products include carbon oxides.[8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][9]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area.[3] Ensure adequate ventilation.[3] Avoid contact with the spilled material and do not inhale dust or vapors.[3][9] Wear appropriate personal protective equipment.[9]

  • Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[3][9]

  • Containment and Cleaning: Cover drains. Absorb the spill with inert material (e.g., sand, diatomite) and collect it in a suitable container for disposal.[5]

This guide is intended for informational purposes and should not replace a thorough review of the complete Safety Data Sheet (SDS) provided by the manufacturer and relevant regulatory guidelines. Always consult the primary SDS for the most current and detailed safety information.

References

Ortho-Cresol Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ortho-cresol (this compound) in various organic solvents. Understanding the solubility characteristics of this compound is critical for a wide range of applications, including its use as a starting material in chemical synthesis, a disinfectant, and in the formulation of various industrial products. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound like orththis compound in a liquid solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Orththis compound, with its polar hydroxyl (-OH) group and a non-polar methyl-substituted benzene (B151609) ring, exhibits a dual nature, allowing it to dissolve in a variety of organic solvents. Its solubility is influenced by factors such as temperature, the polarity of the solvent, and the potential for hydrogen bonding between the solute and solvent molecules.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative data on the solubility of orththis compound in a range of organic solvents.

Table 1: Solubility of orththis compound in Various Solvents

Solvent ClassificationSolvent NameChemical FormulaSolubilityTemperature (°C)
Alcohols MethanolCH₃OHMiscible-
EthanolC₂H₅OHMiscible[1]30[1]
PropanolC₃H₇OHHighly Soluble-
ButanolC₄H₉OHHighly Soluble-
Ethers Diethyl Ether(C₂H₅)₂OMiscible[1]30[1]
Ketones Acetone(CH₃)₂COMiscible[2]-
Aromatic Hydrocarbons BenzeneC₆H₆Miscible[2]-
TolueneC₇H₈Highly Soluble-
Halogenated Hydrocarbons ChloroformCHCl₃Miscible[3]-
Carbon TetrachlorideCCl₄Soluble[1]-
Alkanes HexaneC₆H₁₄Sparingly Soluble-
CyclohexaneC₆H₁₂Sparingly Soluble-
Aqueous WaterH₂O2.5 g/100 mL[2]25[2]
WaterH₂O3.2 g/100 mL[4]Room Temperature[4]
WaterH₂O31 g/L[1]40[1]

Experimental Protocols for Solubility Determination

The determination of orththis compound's solubility in organic solvents is commonly achieved using the shake-flask method , followed by a quantitative analysis of the saturated solution. This method is considered the "gold standard" for solubility measurements due to its directness and reliability.

Shake-Flask Method Coupled with Gravimetric Analysis

This protocol is suitable for determining the solubility of a solid solute in a volatile organic solvent.

1. Materials and Equipment:

  • Analytical balance (± 0.1 mg accuracy)
  • Thermostatically controlled shaker or water bath
  • Screw-capped vials or flasks
  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)
  • Pipettes and volumetric flasks
  • Evaporating dish or pre-weighed vial
  • Drying oven
  • Desiccator
  • Orththis compound (high purity)
  • Organic solvent of interest (analytical grade)

2. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid orththis compound to a known volume or mass of the organic solvent in a screw-capped vial. The presence of undissolved solid is crucial to ensure saturation.
  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Periodically check to ensure that excess solid remains.
  • Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.
  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a chemically compatible filter.
  • Gravimetric Analysis:
  • Dispense the filtered aliquot into a pre-weighed, clean, and dry evaporating dish or vial.
  • Record the total weight of the dish and the aliquot.
  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a well-ventilated fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound can be used.
  • Once the solvent is completely evaporated, place the dish containing the dry orththis compound residue in a drying oven at a temperature well below its melting point (e.g., 40-50 °C) until a constant weight is achieved.
  • Cool the dish in a desiccator and weigh it on the analytical balance.

3. Data Calculation:

  • Mass of the aliquot = (Weight of dish + aliquot) - (Weight of empty dish)
  • Mass of dissolved orththis compound = (Weight of dish + residue) - (Weight of empty dish)
  • Mass of the solvent = Mass of the aliquot - Mass of dissolved orththis compound
  • Solubility ( g/100 g solvent) = (Mass of dissolved orththis compound / Mass of the solvent) x 100

Alternative Quantification Techniques

For more rapid or sensitive analysis, especially for sparingly soluble compounds, the concentration of orththis compound in the saturated solution can be determined using instrumental methods such as:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A calibration curve of known orththis compound concentrations is prepared, and the concentration of the filtered supernatant is determined by comparing its peak area to the calibration curve.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): Similar to HPLC, a calibration curve is used to quantify the orththis compound concentration in the saturated solution.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the shake-flask method of solubility determination.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess This compound prep3 Combine in a sealed vial prep1->prep3 prep2 Measure known volume of solvent prep2->prep3 equil Agitate at constant temperature (24-72h) prep3->equil Supersaturated Mixture sep1 Settle for >24h at constant temperature equil->sep1 Equilibrated Mixture sep2 Withdraw supernatant using a filtered syringe sep1->sep2 analysis1 Gravimetric Analysis: Evaporate solvent & weigh residue sep2->analysis1 Saturated Solution analysis2 Instrumental Analysis: (HPLC/GC) sep2->analysis2 Saturated Solution

Caption: Experimental workflow for determining orththis compound solubility.

References

An In-depth Technical Guide to the Structural Isomers of o-Cresol and Their Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of ortho-cresol (this compound), namely meta-cresol (m-cresol) and para-cresol (p-cresol). It details their physical and chemical properties, along with in-depth experimental methodologies for their identification and differentiation, crucial for research, quality control, and drug development processes.

Introduction to Cresol (B1669610) Isomers

Cresols are aromatic organic compounds with the chemical formula C₇H₈O. They are methylphenols, consisting of a phenol (B47542) ring substituted with a methyl group.[1][2] The three structural isomers—orththis compound (2-methylphenol), meta-cresol (3-methylphenol), and para-cresol (4-methylphenol)—differ only in the relative position of the methyl and hydroxyl groups on the benzene (B151609) ring.[1][2] This positional isomerism, while seemingly minor, results in distinct physical properties and spectral characteristics that allow for their separation and identification.[3] These compounds are significant in various industries, serving as precursors for resins, disinfectants, and antioxidants, making their accurate identification essential.[1][4][5]

Below is a diagram illustrating the structural differences between the three cresol isomers.

Caption: Chemical structures of o-, m-, and p-cresol (B1678582).

Physical and Chemical Properties

The differing placement of the methyl group influences intermolecular forces, particularly hydrogen bonding, leading to variations in melting point, boiling point, and solubility. p-Cresol, with its symmetrical structure, packs more efficiently into a crystal lattice, resulting in a higher melting point compared to its isomers. A summary of key quantitative data is presented below for easy comparison.

PropertyThis compound (2-methylphenol)m-Cresol (B1676322) (3-methylphenol)p-Cresol (4-methylphenol)
Molecular Weight ( g/mol ) 108.14108.14108.14
Appearance White crystalsColorless to yellowish liquidGreasy-looking solid/prismatic crystals
Melting Point (°C) 30.911.8 - 12.234.7 - 37
Boiling Point (°C) 191.0202.3201.9
Density (g/mL at 20°C) 1.0471.0341.034
pKa ~10.3~10.1~10.2 - 10.3
Water Solubility ( g/100 mL) 2.5 - 3.22.41.9 - 2.15
log P (Octanol/Water) 1.951.961.94

Sources:[2][4][5][6][7]

Methodologies for Identification and Differentiation

Separating and identifying cresol isomers can be challenging due to their similar properties.[8] However, several analytical techniques can effectively distinguish them, often by exploiting subtle differences in volatility, polarity, and molecular structure.

A general workflow for the identification of cresol isomers in a mixed sample is depicted below.

Identification_Workflow Sample Mixed Cresol Sample Separation Separation Step Sample->Separation Derivatization Chemical Derivatization (e.g., Silylation, Acylation) Sample->Derivatization Optional GC Gas Chromatography (GC) Separation->GC Volatile Compounds HPLC High-Performance Liquid Chromatography (HPLC) Separation->HPLC Less Volatile or Derivatized Compounds Analysis Spectroscopic Analysis GC->Analysis HPLC->Analysis Derivatization->Separation MS Mass Spectrometry (MS) Analysis->MS NMR Nuclear Magnetic Resonance (NMR) Analysis->NMR IR Infrared Spectroscopy (IR) Analysis->IR Identification Isomer Identification MS->Identification NMR->Identification IR->Identification

Caption: General workflow for cresol isomer identification.

Gas Chromatography (GC)

Gas chromatography is a primary technique for separating cresol isomers, especially when coupled with a mass spectrometer (GC-MS). The separation is based on differences in boiling points and interactions with the stationary phase of the GC column. This compound typically elutes first due to its lower boiling point.[9] However, m-cresol and p-cresol have very similar boiling points, making their separation difficult on standard columns.[9][10]

To enhance separation, chemical derivatization is often employed. Silylation, for instance, involves reacting the cresols with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9] This process makes the compounds more volatile and improves peak shape, allowing for a clean separation of all three isomers, which elute in the order of o, m, and then p.[9]

Experimental Protocol: GC-MS with Silylation
  • Sample Preparation (Silylation):

    • Dissolve a known quantity of the cresol sample (e.g., 50-60 mg) in a suitable solvent like dichloromethane.[9]

    • Add a silylating agent, such as 2.5 mL of MSTFA.[9][10]

    • React the mixture at 40°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ether derivatives.[9]

  • GC-MS Instrument Conditions:

    • GC System: Thermo Scientific Trace 2000 GC or equivalent.[9]

    • Column: Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm) or a similar non-polar capillary column.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: Increase to 110°C at 3°C/min.

      • Ramp 2: Increase to 260°C at 25°C/min.

      • Hold at 260°C for 5 minutes.[9]

    • Injector Temperature: 250°C to 300°C.[10]

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

      • Detector Temperature: 270°C to 320°C.[10]

  • Data Analysis:

    • The silylated this compound can be distinguished by its mass spectrum, which shows a base peak at m/z = 91 (tropylium ion).[9]

    • Silylated m-cresol and p-cresol both show a base peak at m/z = 165, but they are clearly separated by their retention times.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is another effective method, particularly for samples that are not easily volatilized or after derivatization.[11] Acyl derivatives of cresols have been shown to exhibit clear separation using an isocratic reverse-phase HPLC method.[8]

Experimental Protocol: Reverse-Phase HPLC of Acyl Derivatives
  • Sample Preparation (Acylation):

    • React the cresol isomer mixture with an acylating agent (e.g., acetic anhydride) in the presence of a catalyst to form cresol acetates.

    • Dissolve the resulting ester derivatives in a suitable mobile phase solvent.

  • HPLC Instrument Conditions (Representative):

    • System: Agilent 1200 series or equivalent with UV detection.[11]

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 260 nm.[8]

    • Column Temperature: 30°C.

  • Data Analysis:

    • The three acylated isomers will elute at different retention times due to differences in their polarity and interaction with the C18 stationary phase. The typical elution order is o-cresyl acetate, followed by m-cresyl acetate, and then p-cresyl acetate.[8]

Spectroscopic Methods

Spectroscopic techniques are invaluable for confirming the identity of each isomer, often after separation by chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can differentiate the isomers based on the chemical shifts and splitting patterns of the aromatic protons and carbons.[12]

Isomer¹H NMR (Aromatic Protons, ppm in CDCl₃)¹³C NMR (Aromatic Carbons, ppm in CDCl₃)
This compound 7.09-7.16 (m, 2H), 6.88 (t, 1H), 6.79 (d, 1H)153.75, 131.07, 127.15, 123.80, 120.80, 114.94
m-Cresol 7.21 (t, 1H), 6.86 (d, 1H), 6.77 (d, 2H)155.28, 140.01, 129.59, 121.86, 116.31, 112.56
p-Cresol 7.07 (d, 2H), 6.78 (d, 2H)153.09, 130.16, 130.11, 115.24

Source:[12] Note: The number of distinct signals and their splitting patterns in the aromatic region of the ¹H NMR spectrum are key identifiers. p-Cresol's symmetry results in two doublets, while o- and m-cresol show more complex patterns.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for distinguishing isomers based on the substitution patterns on the benzene ring, which gives rise to unique absorption bands in the "fingerprint region" (1600–600 cm⁻¹).[14] All three isomers will show a broad O-H stretching band around 3600-3300 cm⁻¹.[15] However, the C-H out-of-plane bending vibrations are diagnostic:

  • This compound: Strong absorption band around 750 cm⁻¹ (ortho-disubstitution).

  • m-Cresol: Bands around 780 cm⁻¹ and 690 cm⁻¹ (meta-disubstitution).

  • p-Cresol: A strong band around 815 cm⁻¹ (para-disubstitution).

The logical flow for using these spectroscopic features for identification is outlined below.

Spectroscopic_Logic start Analyze Spectrum of Unknown Isomer nmr_check Check ¹H NMR Aromatic Region start->nmr_check ir_check Check IR Fingerprint (C-H Bending) nmr_check->ir_check Complex Multiplets? p_cresol p-Cresol nmr_check->p_cresol Two Symmetric Doublets? m_cresol m-Cresol ir_check->m_cresol Bands at ~780 and ~690 cm⁻¹? o_cresol This compound ir_check->o_cresol Strong band ~750 cm⁻¹?

Caption: Logic for distinguishing isomers via spectroscopy.

Conclusion

The accurate identification of this compound and its structural isomers, m-cresol and p-cresol, is a critical task in analytical chemistry and industrial quality control. While their similar structures present a challenge, a combination of chromatographic separation, particularly GC with derivatization, and spectroscopic analysis (NMR, IR, MS) provides a robust framework for their unambiguous differentiation. The detailed protocols and comparative data in this guide offer a solid foundation for researchers and professionals working with these important chemical compounds.

References

Toxicological Profile of 2-Methylphenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2-methylphenol (o-cresol), a significant industrial chemical and environmental contaminant. The document synthesizes current knowledge on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive effects. Detailed summaries of quantitative toxicological data are presented in tabular format for ease of comparison. Methodologies for key toxicological studies are outlined, referencing standardized protocols. Furthermore, this guide illustrates the metabolic pathways of 2-methylphenol and the subsequent cellular signaling cascades leading to toxicity, visualized through detailed diagrams. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Introduction

2-Methylphenol, also known as orththis compound (this compound), is an organic compound with the formula CH₃C₆H₄(OH). It is a derivative of phenol (B47542) and an isomer of p-cresol (B1678582) and m-cresol. As a colorless solid with a characteristic medicinal odor, it finds wide application as an intermediate in the production of herbicides, disinfectants, and other chemicals. Its presence in tobacco smoke and coal tar contributes to human exposure.[1] Understanding the toxicological profile of 2-methylphenol is crucial for assessing its risk to human health and the environment.

Toxicological Data

The toxicity of 2-methylphenol has been evaluated across various endpoints. The following tables summarize the key quantitative data from acute, repeated-dose, and reproductive toxicity studies.

Acute Toxicity

Acute exposure to high levels of 2-methylphenol can be harmful, causing irritation to the skin, eyes, and respiratory tract.[1] Systemic effects can also occur, and high doses can be lethal.

Table 1: Acute Toxicity of 2-Methylphenol

EndpointSpeciesRouteValueReference(s)
LD50RatOral121 - 1350 mg/kg[1][2]
LD50MouseOral344 mg/kg[1]
LD50RabbitDermal890 mg/kg[3]
LC50RatInhalation> 1220 mg/m³ (1 h)[4]
LC (lethal)MouseInhalation178 mg/m³[5]
Repeated-Dose Toxicity

Sub-chronic and chronic exposure to 2-methylphenol can lead to a range of adverse effects, with the nervous system, liver, and kidneys being potential target organs. The method of administration (gavage vs. diet) can influence the observed toxicity, with gavage studies often showing effects at lower doses.[6]

Table 2: Repeated-Dose Toxicity of 2-Methylphenol

Study DurationSpeciesRouteNOAELLOAELEffects Observed at LOAELReference(s)
90-dayRatGavage50 mg/kg/day175 mg/kg/dayDecreased body weight, neurotoxicity (tremors, labored respiration)[2][7]
90-dayRatFeed--Increased liver and kidney weights at high doses[6]
28-dayRatFeed-861 mg/kg/dayIncreased kidney weight[6]

NOAEL: No-Observed-Adverse-Effect Level LOAEL: Lowest-Observed-Adverse-Effect Level

Reproductive and Developmental Toxicity

Studies on the reproductive and developmental toxicity of 2-methylphenol have shown effects at high doses, often in the presence of maternal toxicity.

Table 3: Reproductive and Developmental Toxicity of 2-Methylphenol

Study TypeSpeciesRouteNOAELLOAELEffects Observed at LOAELReference(s)
Two-GenerationMouseFeed773 mg/kg/day> 773 mg/kg/dayNo adverse effects on reproductive performance[5]
DevelopmentalRabbitGavage100 mg/kg/day> 100 mg/kg/dayNo developmental toxicity[8]
Parental ToxicityRatGavage30 mg/kg/day--[7]
Genotoxicity

The genotoxicity of 2-methylphenol has been investigated in various in vitro and in vivo assays. While some studies have reported positive findings for chromosomal aberrations and sister chromatid exchanges in vitro, in vivo studies have generally been negative.

Table 4: Genotoxicity of 2-Methylphenol

Assay TypeSystemWith S9Without S9ResultReference(s)
Ames TestS. typhimuriumNegativeNegativeNegative[8]
Chromosomal AberrationCHO cellsPositivePositivePositive[7]
Sister Chromatid ExchangeCHO cellsPositivePositivePositive[7]
In vivo MicronucleusMouseN/AN/ANegative[7]

CHO: Chinese Hamster Ovary

Carcinogenicity

The carcinogenic potential of 2-methylphenol is not fully established. The U.S. EPA has previously classified it as a Group C "possible human carcinogen" based on limited animal data and positive genotoxicity results.[5] However, more recent assessments suggest there is inadequate information to assess its carcinogenic potential.[9] Some studies have indicated a potential tumor-promoting activity.[7]

Experimental Protocols

The toxicological evaluation of 2-methylphenol generally follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity (OECD 401/420/423/425)
  • Principle: To determine the median lethal dose (LD50) and identify signs of acute toxicity following a single oral dose.

  • Animal Model: Typically young adult rats (e.g., Sprague-Dawley or Wistar), fasted before administration.

  • Methodology:

    • The test substance is administered by gavage in a single dose. The vehicle is often an inert substance like corn oil or water. The volume administered is typically low (e.g., 1 mL/100 g body weight for aqueous solutions, 0.4 mL/100 g for oils).

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.

    • A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods.

G cluster_protocol Acute Oral Toxicity (OECD 401/423) Animal Selection Animal Selection Fasting Fasting Animal Selection->Fasting Healthy young adult rats Dosing Dosing Fasting->Dosing Overnight Observation Observation Dosing->Observation Single oral gavage Necropsy Necropsy Observation->Necropsy 14 days for mortality & clinical signs Data Analysis Data Analysis Necropsy->Data Analysis Gross examination LD50 Calculation LD50 Calculation Data Analysis->LD50 Calculation Statistical methods

Caption: Workflow for an acute oral toxicity study.

Dermal Irritation/Corrosion (OECD 404)
  • Principle: To assess the potential of a substance to cause reversible or irreversible skin inflammation.

  • Animal Model: Albino rabbits are typically used.

  • Methodology:

    • A small area of the animal's dorsal skin is clipped free of fur.

    • A defined amount of the test substance (0.5 g or 0.5 mL) is applied to the skin under a gauze patch, which is then covered with a semi-occlusive dressing.

    • The patch is left in place for 4 hours.

    • After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

  • Data Analysis: Skin reactions are scored based on a standardized grading system (e.g., Draize scoring).

G cluster_protocol Dermal Irritation/Corrosion (OECD 404) Animal Preparation Animal Preparation Substance Application Substance Application Animal Preparation->Substance Application Clipping of fur on albino rabbit Exposure Exposure Substance Application->Exposure 0.5 g or 0.5 mL under patch Observation Observation Exposure->Observation 4 hours, semi-occlusive Scoring Scoring Observation->Scoring 1, 24, 48, 72 hours post-removal Irritation Classification Irritation Classification Scoring->Irritation Classification Erythema & Edema scores

Caption: Workflow for a dermal irritation study.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
  • Principle: To evaluate the adverse effects of a substance administered orally over 90 days.

  • Animal Model: Typically rats (e.g., F344/N).

  • Methodology:

    • The test substance is administered daily to several groups of animals at different dose levels, either mixed in the diet, dissolved in drinking water, or by gavage. A control group receives the vehicle only.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.

    • Hematology, clinical chemistry, and urinalysis are performed at the end of the study.

    • A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.

  • Data Analysis: Determination of the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Two-Generation Reproduction Toxicity (OECD 416)
  • Principle: To assess the effects of a substance on male and female reproductive performance and on the offspring.

  • Animal Model: Typically rats or mice (e.g., CD-1 Swiss mice).

  • Methodology:

    • The test substance is administered to the parental (F0) generation before mating, during mating, gestation, and lactation.

    • Endpoints evaluated in the F0 generation include mating performance, fertility, gestation length, and parturition.

    • The first-generation (F1) offspring are exposed to the substance from conception through maturity. The F1 generation is then mated to produce the second generation (F2).

    • Endpoints in the offspring include viability, body weight, sex ratio, and developmental landmarks.

  • Data Analysis: Determination of NOAELs for parental toxicity, reproductive toxicity, and offspring toxicity.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)
  • Principle: To detect gene mutations (point mutations) induced by a substance using strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.

  • Methodology:

    • The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar (B569324) medium lacking the required amino acid.

    • After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Principle: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by quantifying micronuclei in newly formed red blood cells.

  • Animal Model: Typically mice or rats.

  • Methodology:

    • Animals are exposed to the test substance, usually on two or more occasions.

    • Bone marrow or peripheral blood is collected at appropriate times after the last administration.

    • Smears are prepared and stained to differentiate polychromatic erythrocytes (PCEs, immature) from normochromatic erythrocytes (NCEs, mature).

    • The frequency of micronucleated PCEs is determined by microscopic analysis.

  • Data Analysis: A significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates a genotoxic effect.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of 2-methylphenol is attributed to its ability to denature proteins and disrupt cell membranes, similar to phenol.[2] Its metabolism plays a crucial role in its toxic effects, leading to the formation of reactive intermediates and the induction of oxidative stress.

Metabolism

2-Methylphenol is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The specific isozymes involved in the metabolism of phenols include CYP2E1 and CYP2F2.[10] Metabolism can proceed through two main pathways:

  • Hydroxylation of the aromatic ring: This can lead to the formation of catechols and hydroquinones.

  • Oxidation of the methyl group: This can result in the formation of benzyl (B1604629) alcohol derivatives.

These metabolic processes can generate reactive intermediates, such as quinone methides and semiquinone radicals, which can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage. Detoxification occurs through conjugation with glucuronic acid or sulfate.

G cluster_metabolism Metabolism of 2-Methylphenol 2-Methylphenol 2-Methylphenol CYP450 CYP450 2-Methylphenol->CYP450 Oxidation Detoxification Detoxification 2-Methylphenol->Detoxification Conjugation (Glucuronidation, Sulfation) Reactive Intermediates Reactive Intermediates CYP450->Reactive Intermediates e.g., Quinone Methides Cellular Damage Cellular Damage Reactive Intermediates->Cellular Damage Covalent binding Excretion Excretion Detoxification->Excretion

Caption: Metabolic activation and detoxification of 2-methylphenol.

Cellular Toxicity and Signaling Pathways

The toxic effects of 2-methylphenol at the cellular level are multifaceted and involve several interconnected pathways:

  • Mitochondrial Dysfunction: Cresols have been shown to inhibit mitochondrial respiration, particularly affecting the NAD-linked respiration more than the succinate-linked respiration. This can lead to a decrease in ATP production and disruption of cellular energy metabolism. Cresols can also induce mitochondrial swelling.

  • Oxidative Stress: The metabolism of 2-methylphenol can lead to the generation of reactive oxygen species (ROS). An imbalance between ROS production and the cell's antioxidant defenses results in oxidative stress. This can cause damage to cellular components, including lipids (lipid peroxidation) and proteins (protein carbonylation).

  • Disruption of Calcium Homeostasis: While direct evidence for 2-methylphenol is limited, studies on the related compound p-cresol have shown that it can induce a rapid increase in intracellular calcium concentration ([Ca²⁺]i). This is achieved by mobilizing calcium from intracellular stores, such as the endoplasmic reticulum, and promoting calcium influx from the extracellular space. This disruption of calcium signaling can activate various downstream pathways, including protein kinase C (PKC), and contribute to cytotoxicity.

G cluster_toxicity Cellular Toxicity Pathways of 2-Methylphenol 2-Methylphenol 2-Methylphenol Metabolism Metabolism 2-Methylphenol->Metabolism Ca2+ Dysregulation Ca2+ Dysregulation 2-Methylphenol->Ca2+ Dysregulation Potential direct effect Reactive Intermediates Reactive Intermediates Metabolism->Reactive Intermediates Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Intermediates->Mitochondrial Dysfunction Oxidative Stress Oxidative Stress Reactive Intermediates->Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Cellular Damage Cellular Damage Mitochondrial Dysfunction->Cellular Damage ATP depletion Oxidative Stress->Cellular Damage Lipid peroxidation, Protein carbonylation Ca2+ Dysregulation->Cellular Damage Activation of downstream signaling (e.g., PKC)

Caption: Overview of cellular toxicity pathways induced by 2-methylphenol.

Conclusion

2-Methylphenol exhibits a moderate to high level of acute toxicity and can cause significant adverse effects upon repeated exposure. While it has shown some evidence of genotoxicity in vitro, its in vivo genotoxic and carcinogenic potential in humans remains to be fully elucidated. The primary mechanisms of its toxicity involve metabolic activation to reactive intermediates, leading to mitochondrial dysfunction, oxidative stress, and disruption of cellular signaling. This technical guide provides a consolidated resource for understanding the toxicological profile of 2-methylphenol, which is essential for conducting accurate risk assessments and ensuring its safe handling and use in various industrial and research settings. Further research is warranted to delineate the specific signaling pathways involved in its toxicity and to clarify its carcinogenic potential.

References

The Unraveling of o-Cresol: An In-depth Technical Guide to its Biodegradation Pathways in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Cresol, a methylated phenol (B47542), is a significant environmental pollutant originating from various industrial activities. Its persistence in soil poses a considerable threat to ecosystems and human health. This technical guide provides a comprehensive overview of the microbial biodegradation of this compound in soil, detailing the aerobic and anaerobic metabolic pathways, the key enzymatic players, and the genetic regulatory mechanisms that govern these processes. Quantitative data on degradation kinetics and efficiencies are systematically presented, alongside detailed experimental protocols for the isolation and characterization of this compound-degrading microorganisms and the assay of pivotal enzymes. This guide is intended to serve as a critical resource for researchers and professionals engaged in bioremediation, environmental microbiology, and drug development by elucidating the fundamental biological processes that underpin the transformation of this priority pollutant.

Introduction

orththis compound (2-methylphenol) is an aromatic organic compound widely used in the synthesis of resins, disinfectants, and herbicides. Its release into the environment, primarily through industrial effluents and improper waste disposal, leads to significant soil and groundwater contamination. The inherent toxicity and carcinogenic potential of this compound necessitate a thorough understanding of its environmental fate. Microbial biodegradation represents the principal mechanism for the natural attenuation of this compound in soil ecosystems. A diverse array of soil microorganisms, including bacteria and fungi, have evolved sophisticated enzymatic machinery to utilize this compound as a source of carbon and energy. This guide delves into the intricate biochemical pathways that facilitate this breakdown under both aerobic and anaerobic conditions.

Aerobic Biodegradation of this compound

Under aerobic conditions, the biodegradation of this compound is predominantly initiated by the hydroxylation of the aromatic ring, leading to the formation of a key intermediate, 3-methylcatechol (B131232). This initial step is catalyzed by monooxygenase enzymes, such as phenol hydroxylase. Subsequently, the aromatic ring of 3-methylcatechol is cleaved by dioxygenase enzymes, proceeding through either the ortho- or meta-cleavage pathway.

The ortho-cleavage pathway involves the cleavage of the bond between the two hydroxylated carbon atoms by catechol 1,2-dioxygenase, leading to the formation of 2-methyl-cis,cis-muconate. In contrast, the meta-cleavage pathway, catalyzed by catechol 2,3-dioxygenase, cleaves the bond adjacent to one of the hydroxyl groups, yielding 2-hydroxy-6-oxo-hepta-2,4-dienoate. Both pathways ultimately generate intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Several bacterial genera are known to aerobically degrade this compound, including Pseudomonas, Acinetobacter, and Bacillus. For instance, Bacillus stearothermophilus has been shown to oxidize this compound to 3-methylcatechol, which is then funneled into the meta-cleavage pathway[1]. Similarly, strains of Acinetobacter and Pseudomonas utilize the ortho-cleavage pathway for the degradation of phenolic compounds[2][3].

Aerobic_o_Cresol_Degradation o_cresol This compound methylcatechol 3-Methylcatechol o_cresol->methylcatechol Phenol Hydroxylase (Monooxygenase) ortho_product 2-Methyl-cis,cis-muconate methylcatechol->ortho_product Catechol 1,2-Dioxygenase (ortho-cleavage) meta_product 2-Hydroxy-6-oxo-hepta-2,4-dienoate methylcatechol->meta_product Catechol 2,3-Dioxygenase (meta-cleavage) tca TCA Cycle Intermediates ortho_product->tca meta_product->tca

Aerobic biodegradation pathways of this compound.

Anaerobic Biodegradation of this compound

In the absence of oxygen, the anaerobic biodegradation of this compound proceeds through distinct biochemical routes, primarily carboxylation. Under methanogenic and nitrate-reducing conditions, a key initial step is the carboxylation of this compound at the para-position relative to the hydroxyl group, forming 4-hydroxy-3-methylbenzoic acid[4][5]. This reaction is catalyzed by an this compound carboxylase.

Following carboxylation, the pathway converges with the metabolism of other phenolic compounds. The 4-hydroxy-3-methylbenzoic acid is subsequently dehydroxylated to 3-methylbenzoic acid, which can be further metabolized through the benzoyl-CoA pathway. This central anaerobic pathway involves the reduction of the aromatic ring and subsequent cleavage to yield aliphatic compounds that can be utilized for cell growth and energy production. A mixed culture of nitrate-reducing bacteria has been shown to mineralize a significant portion of this compound to CO2, with a portion being assimilated into biomass[6][7][8].

Anaerobic_o_Cresol_Degradation o_cresol This compound carboxylated 4-Hydroxy-3-methylbenzoic Acid o_cresol->carboxylated This compound Carboxylase dehydroxylated 3-Methylbenzoic Acid carboxylated->dehydroxylated Dehydroxylation benzoyl_coa Benzoyl-CoA Pathway dehydroxylated->benzoyl_coa central_metabolism Central Metabolism benzoyl_coa->central_metabolism

Anaerobic biodegradation pathway of this compound.

Quantitative Data on this compound Biodegradation

The efficiency and kinetics of this compound biodegradation are influenced by various factors, including the microbial species, substrate concentration, and environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Kinetics of this compound by Pseudomonas monteilii

ParameterValueReference
Maximum specific growth rate (µmax)0.332 h-1[9]
Monod constant (Ks)0.166 mg/L[9]
Specific growth rate (µ) at 500 mg/L this compound0.0282 mg/L[9]

Table 2: Co-metabolic Degradation of this compound with Toluene (B28343) by Nitrate-Reducing Bacteria

ParameterValueReference
Average yield of this compound degraded per mg of toluene metabolized0.47 mg[6][7]
Maximum specific rate of this compound degradation0.4 mg of this compound / mg of biomass protein / h[6][7]
First-order decay constant for this compound-degrading activity0.15 h-1[6][7]
Mineralization to CO2~73%[6][7]
Assimilation into biomass~23%[6][7]

Table 3: Degradation of this compound by Microalgae (Selenastrum capricornutum)

Initial this compound Concentration (mg/L)Degradation Rate (%)Time (days)pHReference
10010057.0[10]
10076.569.0[10]
100465.0[10]
5018.27Not Specified[10]
30017.3Not SpecifiedNot Specified[10]
400Growth completely inhibited-Not Specified[10]

Experimental Protocols

Isolation and Characterization of this compound Degrading Bacteria from Soil

This protocol outlines a standard method for enriching and isolating bacteria from soil capable of utilizing this compound as a sole carbon source.

Isolation_Workflow soil_sample 1. Soil Sample Collection enrichment 2. Enrichment Culture (Mineral Salt Medium + this compound) soil_sample->enrichment serial_dilution 3. Serial Dilution and Plating (Agar plates with this compound) enrichment->serial_dilution isolation 4. Isolation of Pure Colonies serial_dilution->isolation characterization 5. Morphological and Biochemical Characterization isolation->characterization degradation_assay 7. Degradation Efficiency Assay isolation->degradation_assay molecular_id 6. 16S rRNA Gene Sequencing for Identification characterization->molecular_id

Workflow for isolating this compound degrading bacteria.

Materials:

  • Soil sample from a potentially contaminated site.

  • Sterile mineral salt medium (MSM).

  • This compound (analytical grade).

  • Sterile petri dishes, flasks, and pipettes.

  • Incubator shaker.

  • Spectrophotometer.

Procedure:

  • Enrichment: Add 1 g of soil to 100 mL of MSM containing a specific concentration of this compound (e.g., 100 mg/L) as the sole carbon source. Incubate at 30°C with shaking (150 rpm) for 7 days.

  • Sub-culturing: Transfer 1 mL of the enrichment culture to fresh MSM with this compound and incubate under the same conditions. Repeat this step 3-4 times to enrich for adapted microorganisms.

  • Isolation: Perform serial dilutions of the final enrichment culture and plate onto MSM agar (B569324) plates containing this compound. Incubate at 30°C until colonies appear.

  • Purification: Streak individual colonies onto fresh MSM agar plates to obtain pure cultures.

  • Characterization: Characterize the isolates based on colony morphology, Gram staining, and biochemical tests.

  • Identification: For precise identification, perform 16S rRNA gene sequencing and BLAST analysis[11].

  • Degradation Assay: Inoculate the pure isolates into liquid MSM with a known concentration of this compound. Monitor the degradation of this compound over time using a spectrophotometer or high-performance liquid chromatography (HPLC).

Assay for Catechol 1,2-Dioxygenase Activity

This assay measures the activity of catechol 1,2-dioxygenase by monitoring the formation of its product, cis,cis-muconic acid, which absorbs light at 260 nm.

Materials:

  • Cell-free extract of the microorganism.

  • Tris-HCl buffer (50 mM, pH 8.0).

  • Catechol solution (0.8 mM).

  • 2-mercaptoethanol (0.1 mM).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing 1 mL of the cell-free extract, 1 mL of 0.8 mM catechol, 0.8 mL of 50 mM Tris-HCl buffer (pH 8.0), and 0.2 mL of 0.1 mM 2-mercaptoethanol.

  • Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Measure the increase in absorbance at 260 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of cis,cis-muconic acid.

Assay for Catechol 2,3-Dioxygenase Activity

This assay quantifies the activity of catechol 2,3-dioxygenase by measuring the formation of the ring-fission product, 2-hydroxymuconic semialdehyde, which has a characteristic absorbance at 375 nm.

Materials:

  • Cell-free extract.

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5).

  • Catechol solution (10 mM).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the cell-free extract in 50 mM potassium phosphate buffer (pH 7.5).

  • Initiate the reaction by adding catechol to a final concentration of 0.2 mM.

  • Monitor the increase in absorbance at 375 nm.

  • Calculate the enzyme activity using the molar extinction coefficient of 2-hydroxymuconic semialdehyde.

Genetic Regulation of this compound Degradation

The biodegradation of this compound is a genetically regulated process, ensuring that the necessary enzymes are synthesized only in the presence of the substrate or related inducers. In Pseudomonas species, the genes encoding the enzymes for aromatic compound degradation are often organized in operons located on plasmids or the chromosome.

For instance, the genes for multicomponent phenol hydroxylase and catechol 2,3-dioxygenase are often found in clusters. The expression of these gene clusters is typically controlled by regulatory proteins that bind to promoter regions and are activated by the presence of phenolic compounds[12]. The diversity of these catabolic genes and their regulatory elements within microbial communities contributes to the robustness of this compound degradation in various soil environments[13].

Conclusion

The biodegradation of this compound in soil is a complex process mediated by a diverse community of microorganisms. Both aerobic and anaerobic pathways have been elucidated, involving a series of enzymatic reactions that ultimately lead to the mineralization of this toxic compound. Understanding these pathways, the enzymes involved, and their genetic regulation is paramount for developing effective bioremediation strategies for this compound-contaminated sites. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers to further investigate and harness these natural processes for environmental cleanup and to inform studies in related fields. Continued research into the microbial ecology and genetic diversity of this compound degraders will undoubtedly unveil novel biocatalysts and enhance our ability to mitigate the environmental impact of this and other phenolic pollutants.

References

Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of o-Cresol

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (2-methylphenol), a compound of significant interest in chemical synthesis, materials science, and as a biomarker for toluene (B28343) exposure. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to facilitate compound identification, characterization, and method development.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Both ¹H and ¹³C NMR data are crucial for the structural elucidation of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment of the protons in the molecule. The chemical shifts are influenced by the hydroxyl and methyl substituents on the aromatic ring.

Table 1: ¹H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ) in ppm (CDCl₃) Multiplicity Coupling Constant (J) in Hz
-OH4.89singlet-
H-67.09-7.16multiplet-
H-37.09-7.16multiplet-
H-46.88triplet7.4
H-56.79doublet8.0
-CH₃2.28singlet-

Data sourced from multiple references, including ChemicalBook and Royal Society of Chemistry publications.[1][2]

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The positions of the hydroxyl and methyl groups significantly influence the chemical shifts of the aromatic carbons.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm (CDCl₃)
C-2 (C-OH)153.75
C-1 (C-CH₃)123.80
C-6131.07
C-4127.15
C-5120.80
C-3114.94
-CH₃15.74

Data sourced from multiple references.[2][3]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4] Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[4][5] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[4]

  • Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[2]

  • Data Acquisition:

    • Locking and Shimming: The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.[4] The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp resonance signals.[4]

    • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required.[6]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic C-H and C-C bonds.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
O-H stretch (hydrogen-bonded)3600-3300Strong, Broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (methyl)2960-2850Medium
C=C stretch (aromatic)1600-1450Medium to Strong
O-H bend1410-1260Medium
C-O stretch1260-1180Strong
C-H out-of-plane bend (aromatic)900-675Strong

Data is a compilation from typical IR correlation charts and spectra of this compound.[7]

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound (melting point: 30-31 °C), the following thin-film method can be used:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methylene (B1212753) chloride or acetone.[8]

  • Film Formation: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[8]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be recorded first and subtracted from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups in this compound.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
108100[M]⁺ (Molecular Ion)
10767.4[M-H]⁺
9019.5[M-H₂O]⁺
7921.2[C₆H₇]⁺
7718.0[C₆H₅]⁺

Data sourced from MassBank.[9] The molecular ion peak for this compound is observed at m/z 108, corresponding to its molecular weight.[10]

Experimental Protocol for Mass Spectrometry

A common method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • GC Separation: Inject a small volume of the solution into the GC system. The sample is vaporized and carried by an inert gas through a capillary column, where it is separated from other components.

  • Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment.[9]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (IR/MS) Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure_Elucidation Structural Elucidation NMR_Data->Structure_Elucidation Functional_Groups Functional Group ID IR_Data->Functional_Groups Mol_Weight_Frag Molecular Weight & Fragmentation MS_Data->Mol_Weight_Frag Final_Structure Compound Confirmation Structure_Elucidation->Final_Structure Functional_Groups->Final_Structure Mol_Weight_Frag->Final_Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Note: Quantification of Urinary o-Cresol Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ortho-Cresol (this compound) is a urinary biomarker used for monitoring exposure to toluene (B28343), a volatile organic compound prevalent in industrial settings.[1] Toluene is metabolized in the body and excreted in urine, partly as conjugated forms of this compound (glucuronides and sulfates).[1] Accurate and sensitive quantification of total this compound after hydrolysis of these conjugates is crucial for assessing occupational and environmental exposure to toluene.[1] This application note details a robust and sensitive method for the determination of this compound in human urine using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method involves an acid hydrolysis step to liberate free this compound, followed by derivatization and UPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode, offering high selectivity and sensitivity.[1]

Experimental Protocols

Sample Preparation: Acid Hydrolysis and Derivatization

This protocol describes the steps for the hydrolysis of this compound conjugates and subsequent derivatization for UPLC-MS/MS analysis.[1]

Materials:

  • Human urine samples

  • This compound-13C6 (Internal Standard, IS)

  • Concentrated Hydrochloric Acid (HCl)

  • 10 N Sodium Hydroxide (NaOH)

  • Sodium Bicarbonate (100 mM, pH 10.5 and 20 mM, pH 10.5)

  • Dansyl Chloride (1 mg/mL in acetone)

  • Borosilicate tubes

  • Dry block heater

  • Vortex mixer

  • UPLC-MS/MS vials

Procedure:

  • Pipette 100 µL of urine sample into a borosilicate tube.

  • Add 50 µL of the 2.2 µM internal standard (this compound-13C6) working solution.

  • Add 200 µL of concentrated HCl to the sample.

  • Cap the tubes and heat at 99°C for 45 minutes to achieve complete hydrolysis of this compound conjugates.[1]

  • Cool the samples to room temperature.

  • To neutralize the acid and adjust the pH for derivatization, add 200 µL of 10N NaOH solution, followed by 500 µL of 100 mM sodium bicarbonate (pH 10.5).

  • Transfer 30 µL of this mixture into 1 mL of 20 mM sodium bicarbonate (pH 10.5) for dilution.

  • For derivatization, mix 150 µL of the diluted sample with 150 µL of dansyl chloride solution (1 mg/mL in acetone).

  • Heat the mixture at 60°C for three minutes on a dry block heater.[1]

  • Vortex the residual mixture and transfer 250 µL to a UPLC-MS/MS vial for analysis.[1]

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer.

UPLC Conditions:

Parameter Value
Column BEH Phenyl column
Mobile Phase A Water with 0.1% Formic Acid (example)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (example)
Flow Rate 0.4 mL/min (example)
Injection Volume 5 µL (example)
Column Temperature 40°C (example)

| Gradient | Optimized for separation of this compound from isomers |

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on derivatization
Scan Type Multiple Reaction Monitoring (MRM)

| MRM Transitions | Specific precursor/product ion pairs for derivatized this compound and IS |

Quantitative Data Summary

The described UPLC-MS/MS method was validated for its quantitative performance. The key validation parameters are summarized in the table below.[1]

ParameterResult
Linear Dynamic Range 0.4 µM to 40 µM
Limit of Detection (LOD) 0.06 µM
Limit of Quantification (LOQ) 0.21 µM
Intraday Precision (%RSD) 3.2%
Interday Precision (%RSD) 4.4%
Accuracy 99%

Visualizations

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample (100 µL) IS_Addition Add Internal Standard (this compound-13C6) Sample->IS_Addition Hydrolysis Acid Hydrolysis (HCl, 99°C, 45 min) IS_Addition->Hydrolysis Neutralization Neutralization & pH Adjustment (NaOH, NaHCO3) Hydrolysis->Neutralization Derivatization Derivatization (Dansyl Chloride, 60°C, 3 min) Neutralization->Derivatization UPLC_MSMS UPLC-MS/MS Analysis (MRM Mode) Derivatization->UPLC_MSMS Quantification Quantification using Calibration Curve UPLC_MSMS->Quantification Reporting Result Reporting (µmol/mmol creatinine) Quantification->Reporting

Caption: Workflow for this compound Detection in Urine.

Logical Relationship of Toluene Exposure and Biomarker Measurement

The following diagram illustrates the pathway from toluene exposure to the measurement of the this compound biomarker in urine.

G Toluene Toluene Exposure (Inhalation, Dermal) Metabolism Metabolism (Liver) Toluene->Metabolism Conjugation Conjugation (Glucuronides, Sulfates) Metabolism->Conjugation Forms this compound Excretion Urinary Excretion Conjugation->Excretion Measurement UPLC-MS/MS Measurement of this compound Excretion->Measurement Hydrolysis Required

Caption: Toluene Metabolism and Biomarker Analysis Pathway.

References

Application Notes and Protocols for the Gas Chromatography-Flame Ionization Detection of o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of o-Cresol using Gas Chromatography with Flame Ionization Detection (GC-FID). This method is particularly relevant for biomonitoring of toluene (B28343) exposure, as this compound is a known metabolite.[1][2][3] The protocols outlined below are compiled from established and validated analytical methodologies.

Introduction

This compound, or 2-methylphenol, is an aromatic organic compound. In clinical and toxicological settings, the detection and quantification of this compound in biological matrices, such as urine, serve as a reliable biomarker for occupational or environmental exposure to toluene.[1][2][4] Gas chromatography coupled with flame ionization detection offers a specific, precise, and cost-effective method for this analysis.[1][5] The methodologies described herein cover sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for this compound in Urine

This protocol is adapted from a validated method for the determination of this compound in human urine.[1]

1. Sample Preparation:

  • Take a 5 mL aliquot of a urine sample in a capped tube.

  • Add 1 mL of concentrated hydrochloric acid for acid hydrolysis.[1]

  • If an internal standard is used, spike the sample with a known concentration (e.g., 5 µg/mL of Nitrobenzene).[1]

  • Vortex the sample for 1 minute.

  • Incubate the sample at 100°C for 10 minutes to deconjugate this compound.[3][5]

  • Cool the sample to room temperature.

  • Add 5 mL of an extraction solvent (e.g., methylene (B1212753) chloride) and vortex for 2 minutes.[3]

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (lower) layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol) for GC-FID analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Hewlett Packard 5890 or equivalent.[1]

  • Detector: Flame Ionization Detector (FID).[1]

  • Column: HP-1 (1%-phenyl) methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Carrier Gas: Nitrogen at a flow rate of 1.2 mL/min.[1]

  • Injector Temperature: 250°C.[1]

  • Detector Temperature: 275°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 11 minutes.

    • Ramp: 20°C/min to 160°C.

    • Hold at 160°C for 5 minutes.[1]

  • Injection Volume: 2 µL in split mode (1/10).[1]

3. Calibration:

  • Prepare a stock solution of this compound in methanol (B129727) (e.g., 2 mg/mL).[1]

  • Prepare a series of working standard solutions by diluting the stock solution in methanol to achieve final concentrations ranging from 0.01 µg/mL to 3.0 µg/mL.[1]

  • Prepare calibration standards by spiking blank urine with the working standard solutions and process them as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard versus the concentration.

Protocol 2: Solid-Phase Microextraction (SPME) for this compound in Urine

This protocol offers a faster and simpler alternative to liquid-liquid extraction.[6]

1. Sample Preparation:

  • To a 10 mL vial, add 5 mL of urine sample.

  • Perform acid hydrolysis as described in Protocol 1.

  • Neutralize the sample to pH 7.0.

  • Add 3 g of sodium sulfate (B86663) (Na2SO4) to the sample to increase the ionic strength.[6]

  • Place the vial in a heating block with magnetic stirring.

  • Expose a Carbowax/Divinylbenzene (CW/DVB) SPME fiber to the headspace of the sample for 20 minutes at a controlled temperature.[6]

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: GC-1000 or equivalent.[6]

  • Detector: Flame Ionization Detector (FID).[6]

  • SPME Fiber Desorption: Desorb the fiber in the GC injector port for 3 minutes at 210°C.

  • Follow the GC-FID conditions as outlined in Protocol 1 or optimize as needed.

Quantitative Data Summary

The following tables summarize the validation data from various studies on the GC-FID analysis of this compound.

Table 1: Method Validation Parameters for this compound Analysis by GC-FID

ParameterValueReference
Linearity Range0.1 - 1.5 mg/L[6]
Linearity Range0.01 - 3.0 µg/mL[1]
Limit of Detection (LOD)0.03 µg/mL[1][5]
Limit of Detection (LOD)0.2 µg/mL[4]
Limit of Quantification (LOQ)0.20 µg/mL[1][5]
Limit of Quantification (LOQ)0.1 mg/L[6]
Mean Recovery95.4% - 110.6%[1][5]
Mean Recovery98%[2][4]

Table 2: Precision Data for this compound Analysis by GC-FID

Precision TypeConcentration LevelCoefficient of Variation (CV%)Reference
Intra-assay (Within-day)0.2, 0.5, 1.0, 3.0 µg/mL2.4 - 5.4%[2]
Inter-assay (Day-to-day)0.2, 0.5, 1.0, 3.0 µg/mL2.4 - 5.4%[2]
Intra-assayNot Specified3.77%[4]
Inter-assayNot Specified3.8%[4]
Overall Precision0.5 to 319 µg per sample4.5%[7]

Visualizations

Experimental Workflow for GC-FID Analysis of this compound

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Urine Sample (5 mL) hydrolysis Acid Hydrolysis (1 mL conc. HCl, 100°C, 10 min) start->hydrolysis extraction_l Liquid-Liquid Extraction (Methylene Chloride) hydrolysis->extraction_l Protocol 1 extraction_s Solid-Phase Microextraction (CW/DVB fiber) hydrolysis->extraction_s Protocol 2 evaporation Evaporation extraction_l->evaporation desorption Thermal Desorption (GC Injector) extraction_s->desorption reconstitution Reconstitution (Methanol) evaporation->reconstitution injection GC Injection (2 µL) reconstitution->injection separation Chromatographic Separation (HP-1 Column) injection->separation detection Flame Ionization Detection separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification result This compound Concentration quantification->result

Caption: Workflow for this compound analysis by GC-FID.

Note on Signaling Pathways: Based on the available scientific literature focusing on the analytical detection of this compound, there is no specific information regarding its direct signaling pathways. The primary context of this compound analysis is as a biomarker for toluene exposure, with research centered on analytical methodology rather than its molecular toxicology mechanisms.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of ortho-Cresol (this compound). This compound is a significant compound in various industrial processes and a common preservative in pharmaceutical formulations.[1] Accurate and precise analytical methods are therefore essential for quality control and research purposes.

The described method utilizes reversed-phase HPLC (RP-HPLC) with UV detection, a widely accessible and effective technique for the analysis of aromatic compounds like cresols.[1][2] While the separation of cresol (B1669610) isomers can be challenging due to their similar physicochemical properties, this protocol provides a baseline for the effective quantification of this compound.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of a typical HPLC method for this compound analysis. The data has been compiled from various sources to provide a comprehensive overview of the method's capabilities.

Validation ParameterTypical Performance
Linearity (Concentration Range)75 - 120 µg/mL
Correlation Coefficient (r²)> 0.99
Accuracy (% Recovery)95.7% - 101.5%[3]
Precision (% RSD - Intraday)< 2%
Precision (% RSD - Interday)< 3%
Limit of Detection (LOD)Method Dependent
Limit of Quantitation (LOQ)0.03 µg/mL[3]

Experimental Protocol

This protocol outlines the necessary steps for the analysis of this compound using a reversed-phase HPLC system.

1. Materials and Reagents

  • This compound reference standard

  • Methanol (B129727) (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[1]

  • Water (HPLC grade or ultrapure)[1]

  • Phosphoric acid or Formic acid (reagent grade)[4][5]

  • 0.45 µm membrane filters for solvent filtration

2. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Data acquisition and processing software.

3. Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (v/v)
Isocratic Elution 30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid[6]
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 218 nm[2]

4. Standard Solution Preparation

  • Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 25, 50, 75, 100, and 125 µg/mL).

5. Sample Preparation

  • The sample preparation will vary depending on the matrix. For liquid samples, filtration through a 0.45 µm syringe filter may be sufficient.

  • For more complex matrices, such as urine or environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

6. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared samples for analysis.

  • After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% methanol in water) to remove any strongly retained compounds.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data Data Processing std_prep Standard Preparation injection Sample Injection std_prep->injection sample_prep Sample Preparation sample_prep->injection equilibration System Equilibration equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship analyte This compound in Sample separation Differential Partitioning analyte->separation sp Stationary Phase (C18) sp->separation mp Mobile Phase (Polar) mp->separation elution Elution and Detection separation->elution

Caption: Logical relationship of components in reversed-phase chromatography.

References

o-Cresol as a Biomarker for Toluene Exposure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toluene (B28343) is a widely used industrial solvent and a common environmental pollutant. Monitoring occupational and environmental exposure to toluene is crucial for assessing potential health risks, including neurological damage.[1] While several biomarkers exist, urinary o-cresol, a minor metabolite of toluene, has emerged as a sensitive and specific indicator, particularly for low-level exposures.[2][3] Toluene is metabolized in the body, with a small fraction being oxidized to cresols.[4] The ortho-isomer (this compound) is considered a more specific biomarker than hippuric acid, another major metabolite, as the latter can be influenced by diet.[4][5] This document provides detailed application notes and protocols for the use of this compound as a biomarker for toluene exposure.

Metabolic Pathway of Toluene to this compound

Toluene is primarily metabolized in the liver. A minor metabolic pathway involves the aromatic hydroxylation of toluene by cytochrome P450 enzymes, leading to the formation of o-, m-, and p-cresol (B1678582).[6] These cresols are then conjugated with glucuronic acid or sulfate (B86663) and excreted in the urine.[7] The formation of this compound is a key indicator of toluene uptake.

Toluene Toluene CYP450 Cytochrome P450 (Aromatic Hydroxylation) Toluene->CYP450 oCresol This compound CYP450->oCresol Conjugation Conjugation (Glucuronidation/Sulfation) oCresol->Conjugation UrinaryExcretion Urinary Excretion Conjugation->UrinaryExcretion

Caption: Metabolic conversion of toluene to urinary this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the use of urinary this compound as a biomarker for toluene exposure.

Table 1: Correlation of Urinary this compound with Toluene Exposure

Toluene Exposure LevelCorrelation Coefficient (r) with Urinary this compoundReference
0-111 ppm (TWA)0.89[2]
Below 50 ppm0.71[2]
10, 20, 30, 50, and 100 ppm (7h)Highly correlated[8][9]
Median 48 mg/m³0.704[10][11]
Geometric mean 1.9 ppm0.20 (p<0.05)[12]

Table 2: Urinary this compound Concentrations in Exposed and Non-Exposed Individuals

PopulationUrinary this compound ConcentrationReference
Rotogravure printing workers (exposed)0.185 (0.032–0.948) mg/g creatinine[10][11]
Control subjects (unexposed)0.027 (<0.006–0.330) mg/g creatinine[10][11]
Workers exposed to toluene(2.61 +/- 1.94) mg/L[5]
Control group (non-exposed)(0.32 +/- 0.23) mg/L[5]
Smokers (general population)Median: 33 µg/l[13]
Non-smokers (general population)Median: 23 µg/l[13]
Background levels observed0.032 – 0.070 µg/mL[7]

Table 3: Analytical Method Performance

Analytical MethodDetection LimitLinearity RangeRecoveryPrecision (CV)Reference
GC-FID0.36 µmol/LNot specified98%Intra-assay: 2.4-5.4%[4][8]
GC-MS10 µg/lUp to 3 and 12 mg/L84-104%Within-series: 3.0-7.2%[13]
HPLC-UV0.2 mg/LNot specifiedNot specifiedOverall accuracy: 4.5% at 5 mg/L, 8% at 0.5 mg/L[14]
UPLC-MS/MS0.06 µM0.4 µM to 40 µM99%Intraday: 3.2%, Interday: 4.4%[1]
Headspace SPME-GC/MS0.006 mg/l0-5.0 mg/lNot specifiedWithin-run: <15%, Between-run: <19%[15]

Experimental Protocols

The following are detailed protocols for the analysis of this compound in urine. A general workflow is presented first, followed by specific methodologies.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Urine Sample Collection Hydrolysis Acid or Enzymatic Hydrolysis SampleCollection->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Chromatography Chromatographic Separation (GC or HPLC/UPLC) Extraction->Chromatography Detection Detection (FID, MS, UV, etc.) Chromatography->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for urinary this compound analysis.

Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is based on a sensitive and reproducible method for the quantitative determination of urinary this compound.[8][9]

1. Sample Collection and Storage:

2. Sample Preparation (Acid Hydrolysis and Extraction):

  • Pipette 5.0 mL of urine into a 15-mL centrifuge tube.[7]

  • Add 1 mL of concentrated HCl (or to a final concentration of 2N HCl).[7][8]

  • Cap the tube and shake vigorously for one minute.[7]

  • Place the tube in a water bath at 95-100°C for 10-90 minutes.[7][8]

  • Cool the sample to room temperature.

  • Add an internal standard (e.g., 3,4-dimethylphenol).[8][9]

  • Perform a liquid-liquid extraction with methylene (B1212753) chloride at pH 2.[8][9]

  • Concentrate the organic layer by evaporation.

3. GC-FID Analysis:

  • Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[8][9]

  • Oven Temperature Program:

    • Initial temperature: 30°C, hold for 12 minutes.[8][9]

    • Ramp: Increase at 2°C/min to 93°C.[8][9]

  • Injector and Detector Temperatures: Set according to instrument specifications (typically 250°C).

  • Carrier Gas: Helium or Nitrogen.

  • Injection Volume: 1 µL.[8][9]

4. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in a suitable solvent.

  • Analyze the standards to generate a calibration curve.

  • Quantify the this compound concentration in the samples based on the calibration curve and the internal standard response.

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

This protocol outlines a method for the determination of this compound using HPLC.[14][17]

1. Sample Collection and Storage:

  • Follow the same procedure as in Protocol 1.

2. Sample Preparation (Enzymatic or Acid Hydrolysis):

  • Enzymatic Hydrolysis:

    • Adjust the pH of the urine sample and add β-glucuronidase/arylsulfatase.

    • Incubate at 37°C for a specified time (e.g., overnight).[13]

  • Acid Hydrolysis:

    • Pipette a known volume of urine into a hydrolysis vial.[17]

    • Add acid (e.g., HCl) and incubate at 95°C for 30 minutes.[16][17]

    • Cool the sample and add a stabilization buffer.[17]

3. HPLC Analysis:

  • Column: Reversed-phase C18 or a graphitized carbon column (e.g., Hybercarb-S).[14]

  • Mobile Phase:

    • Isocratic elution with a mixture of NaH₂PO₄ buffer (pH 3.8) and acetonitrile (B52724) (e.g., 65:35, v/v).

    • For graphitized carbon columns, 1% phosphoric acid-acetonitrile (70:30, v/v) can be used.[14]

  • Flow Rate: 0.8 mL/min.

  • Detection:

    • UV: 271 nm.[14]

    • Fluorescence: Excitation at 273 nm, emission at 302 nm.

  • Injection Volume: 10 µL.[17]

4. Calibration and Quantification:

  • Prepare calibration standards of this compound.

  • Generate a calibration curve and quantify the sample concentrations.

Protocol 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This advanced method offers high sensitivity and specificity.[1]

1. Sample Collection and Storage:

  • Follow the same procedure as in Protocol 1.

2. Sample Preparation (Hydrolysis and Derivatization):

  • To 100 µL of urine, add 50 µL of an internal standard solution (e.g., this compound-¹³C₆).[1]

  • Add 200 µL of concentrated HCl.[1]

  • Heat at 99°C for 45 minutes to achieve complete hydrolysis.[1]

  • Cool the samples and perform derivatization with dansyl chloride. The reaction is optimized to complete within three minutes.[1]

  • Dilute the sample before injection.

3. UPLC-MS/MS Analysis:

  • Column: BEH Phenyl column or similar.[1]

  • Chromatography: Reverse-phase gradient elution.

  • Mass Spectrometry: Triple quadrupole instrument operated in multiple reaction monitoring (MRM) mode.[1]

4. Calibration and Quantification:

  • Prepare a calibration curve using standards prepared in a similar matrix.

  • The dynamic range for this method has been reported as 0.4 µM to 40 µM.[1]

  • Quantify this compound based on the area ratio of the analyte to the internal standard.

Discussion and Considerations

  • Specificity: this compound is a more specific biomarker for toluene exposure than hippuric acid, as the latter can be influenced by diet.[4] However, smoking can also increase urinary this compound levels and should be considered when interpreting results.[10][11]

  • Sensitivity: Urinary this compound is a sensitive indicator, particularly for low-level toluene exposure.[2] Analytical methods like UPLC-MS/MS offer very low detection limits, making them suitable for monitoring the general population.[1]

  • Hydrolysis Step: Complete hydrolysis of conjugated metabolites is critical for accurate quantification of total this compound. Both acid and enzymatic hydrolysis methods are used, and their efficiency should be validated.[1][7]

  • Alternative Biomarkers: While this compound is a valuable biomarker, urinary toluene has been suggested to have higher specificity and sensitivity in some studies.[10][11] The choice of biomarker may depend on the specific application and exposure scenario. At very low exposure levels (e.g., around 2 ppm), the validity of urinary this compound as a biomarker may be limited.[12]

  • Method Validation: It is essential for each laboratory to validate its chosen method for accuracy, precision, sensitivity, and specificity according to established guidelines.

Conclusion

Urinary this compound is a reliable and sensitive biomarker for assessing exposure to toluene. The choice of analytical method will depend on the required sensitivity, available instrumentation, and sample throughput. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their monitoring and research activities.

References

Application of o-Cresol in the Synthesis of Herbicides: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cresol, a methylphenol isomer, serves as a critical starting material and intermediate in the synthesis of a variety of agrochemicals, most notably herbicides. Its chemical structure allows for targeted modifications to produce active ingredients with selective herbicidal properties. This document provides detailed application notes and protocols for the synthesis of two prominent herbicides derived from this compound: MCPA (2-methyl-4-chlorophenoxyacetic acid) and DNOC (4,6-dinitro-o-cresol). These compounds have historically been significant in broadleaf weed control. The following sections detail their synthesis, mechanism of action, herbicidal efficacy, and impact on crop yields.

Herbicides Derived from this compound

Two major classes of herbicides are synthesized from this compound: the phenoxyacetic acids and the dinitrophenols.

  • MCPA (2-methyl-4-chlorophenoxyacetic acid): A selective, post-emergence herbicide widely used for the control of broadleaf weeds in cereal crops, pasture, and turf.[1][2] It belongs to the family of synthetic auxins, which mimic natural plant growth hormones.[3]

  • DNOC (4,6-dinitro-o-cresol): A non-systemic contact herbicide, insecticide, and fungicide.[4][5] Its use has been largely discontinued (B1498344) in many countries due to its high toxicity to humans and wildlife.[4] DNOC acts as an uncoupler of oxidative phosphorylation and an inhibitor of photosynthesis.[3][4]

Data Presentation

The following tables summarize the quantitative data related to the synthesis and efficacy of MCPA and DNOC.

Table 1: Synthesis Yields of Herbicides from this compound

HerbicideStarting MaterialKey Reaction StepsReported Yield (%)Reference
MCPAThis compound1. Chlorination to 2-methyl-4-chlorophenol2. Williamson Ether Synthesis with Chloroacetic Acid>95%[6]
DNOCThis compound1. Sulfonation2. Nitration66-74%[7]

Table 2: Herbicidal Efficacy of MCPA and DNOC (IC50/ED50 Values)

HerbicideTarget Weed SpeciesEfficacy MetricValueReference
MCPALepidium sativum (Garden Cress)IC50 (Root Growth Inhibition)0.07 mg a.i./L[8]
MCPASinapis alba (White Mustard)IC50 (Root Growth Inhibition)0.15 mg a.i./L[8]
MCPAAvena sativa (Oat)IC50 (Root Growth Inhibition)12 mg a.i./L[8]
MCPATriticum aestivum (Wheat)IC50 (Root Growth Inhibition)73 mg a.i./L[8]
DNOCIsolated Chloroplasts (Spinach)I50 (Photosynthetic Electron Transport)~15 µM[9]

Table 3: Impact of MCPA Application on Crop Yield

CropApplication RateYield Increase (%)Weed Species ControlledReference
Wheat800 g/ha (in combination with Florasulam)29%Melilotus officinalis, Convolvulus oxyacanthus, Sonchus oleraceus, Hirschfeldia incana, Centaurea iberica[10]
Wheat0.4 - 1.0 L/haApplication at the 4-6 leaf stage resulted in the highest yields compared to later applications.Broadleaf weeds[11]

Experimental Protocols

Synthesis of MCPA from this compound

The synthesis of MCPA from this compound is a two-step process. First, this compound is chlorinated to form 2-methyl-4-chlorophenol. This intermediate is then reacted with chloroacetic acid in a Williamson ether synthesis to yield MCPA.

Step 1: Synthesis of 2-methyl-4-chlorophenol from this compound

This protocol is adapted from literature describing the selective chlorination of phenols.[12]

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂)

  • Aluminum chloride (AlCl₃) (catalyst)

  • Diphenyl sulfide (B99878) (catalyst)

  • Dichloromethane (B109758) (solvent, optional)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve this compound (50 mmol) in dichloromethane (if the phenol (B47542) is solid at reaction temperature).

  • Add the catalyst system consisting of anhydrous AlCl₃ (250 mg) and diphenyl sulfide (100 mg).

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add sulfuryl chloride (57.7 mmol) via the dropping funnel over 2 hours while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-methyl-4-chlorophenol. A yield of up to 96% has been reported for similar reactions.[12]

Step 2: Synthesis of MCPA via Williamson Ether Synthesis

This protocol is a general representation of the Williamson ether synthesis as described for the production of phenoxyacetic acids.[13]

Materials:

  • 2-methyl-4-chlorophenol

  • Chloroacetic acid

  • Sodium hydroxide (B78521) (or other suitable base)

  • Water

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, dissolve 2-methyl-4-chlorophenol in an aqueous solution of sodium hydroxide to form the sodium phenoxide salt.

  • To this solution, add a solution of chloroacetic acid that has been neutralized with sodium hydroxide (sodium chloroacetate).

  • Heat the reaction mixture to reflux and maintain for several hours. The specific temperature and time will depend on the scale and concentration.

  • Monitor the reaction for the disappearance of the starting phenol.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to a pH of approximately 2.

  • The MCPA product will precipitate out of the solution as a solid.

  • Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry.

  • The crude product can be further purified by recrystallization.

Synthesis of DNOC from this compound

The synthesis of 4,6-dinitro-o-cresol (B1670846) (DNOC) from this compound is typically achieved through a two-step process involving sulfonation followed by nitration.[4]

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Water

Procedure:

  • Sulfonation: In a suitable reaction vessel, react this compound with excess concentrated sulfuric acid. The reaction is exothermic and should be controlled. Heat the mixture to 80-100°C to ensure the formation of the disulfonated intermediate.

  • Nitration: Cool the sulfonation reaction mixture and dilute it with water.

  • Slowly add concentrated nitric acid to the solution. The temperature should be carefully controlled during the addition of nitric acid to prevent runaway reactions.

  • After the addition of nitric acid is complete, the reaction mixture is heated to complete the nitration.

  • Upon cooling, the DNOC product will precipitate as a yellow solid.

  • The solid is collected by filtration and washed with water to remove residual acids.

  • Further purification can be achieved by recrystallization.

Mechanism of Action and Signaling Pathways

MCPA: Synthetic Auxin Herbicide

MCPA mimics the natural plant hormone auxin (indole-3-acetic acid, IAA).[3] At herbicidal concentrations, it disrupts the normal hormonal balance in susceptible broadleaf plants, leading to uncontrolled and disorganized growth.[1][3]

Signaling Pathway:

  • Perception: MCPA is recognized by the TIR1/AFB family of auxin co-receptors in the nucleus.[14]

  • Complex Formation: The binding of MCPA stabilizes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[14]

  • Ubiquitination and Degradation: This stabilized complex is targeted by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[14]

  • Gene Activation: The degradation of the Aux/IAA repressor releases the Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs can bind to auxin-responsive elements in the promoters of target genes, leading to their transcription.[14]

  • Physiological Response: The overexpression of auxin-responsive genes leads to a cascade of downstream effects, including increased ethylene (B1197577) production, cell wall loosening, and uncontrolled cell division and elongation. This ultimately results in epinasty (twisting of stems and petioles), leaf malformation, and plant death.

MCPA_Mechanism MCPA MCPA TIR1_AFB TIR1/AFB Receptor MCPA->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits SCF SCF Complex (E3 Ligase) Aux_IAA->SCF targeted by Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Transcription Factor DNA Auxin Response Genes ARF->DNA activates transcription SCF->Aux_IAA ubiquitinates mRNA mRNA DNA->mRNA transcribes Proteins Auxin-Induced Proteins mRNA->Proteins translates to Uncontrolled_Growth Uncontrolled Growth & Plant Death Proteins->Uncontrolled_Growth

Caption: MCPA acts as a synthetic auxin, leading to the degradation of Aux/IAA repressors and subsequent activation of auxin-responsive genes, causing uncontrolled plant growth.

DNOC: Uncoupler of Oxidative Phosphorylation and Photosynthesis Inhibitor

DNOC has a dual mechanism of action that disrupts energy production in plants.

  • Uncoupling of Oxidative Phosphorylation: DNOC is a protonophore, meaning it can transport protons across the inner mitochondrial membrane.[3] This dissipates the proton gradient that is essential for ATP synthesis by ATP synthase. As a result, the energy from cellular respiration is released as heat instead of being used to produce ATP. The lack of ATP severely impairs essential cellular processes.

  • Inhibition of Photosynthesis: DNOC inhibits photosynthetic electron transport in chloroplasts.[9] Specifically, it blocks the transfer of electrons between the primary electron acceptor of Photosystem II (PSII) and the plastoquinone (B1678516) pool.[9] This inhibition halts the production of ATP and NADPH, which are necessary for carbon fixation in the Calvin cycle.

DNOC_Mechanism Dual Mechanism of DNOC Action cluster_mitochondrion Mitochondrion cluster_chloroplast Chloroplast ETC_M Electron Transport Chain Proton_Gradient_M Proton Gradient ETC_M->Proton_Gradient_M pumps H+ ATP_Synthase_M ATP Synthase Proton_Gradient_M->ATP_Synthase_M drives ATP_M ATP ATP_Synthase_M->ATP_M produces Cell_Death Cell Death ATP_M->Cell_Death PSII Photosystem II PQ Plastoquinone Pool PSII->PQ electron transfer PSI Photosystem I PQ->PSI ATP_NADPH ATP & NADPH PSI->ATP_NADPH ATP_NADPH->Cell_Death DNOC DNOC DNOC->Proton_Gradient_M dissipates DNOC->PQ inhibits e- transfer

References

Application Notes and Protocols for the Manufacturing of o-Cresol Novolac Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and use of ortho-cresol (this compound) in the manufacturing of novolac resins. Detailed experimental protocols, quantitative data, and process visualizations are included to guide researchers in the successful production and characterization of these versatile polymers.

Introduction

This compound novolac resins are thermoplastic polymers synthesized through the acid-catalyzed condensation reaction of this compound with an aldehyde, typically formaldehyde (B43269). These resins are characterized by their linear polymer chains with a low degree of branching. The properties of the final resin, such as softening point, molecular weight, and viscosity, can be precisely controlled by adjusting the reaction parameters. This compound novolac resins serve as critical precursors in the production of various high-performance materials, including epoxy cresol (B1669610) novolac (ECN) resins, which are widely used as encapsulating materials for electronic components due to their excellent thermal stability, mechanical strength, and low moisture absorption.[1][2]

Synthesis of this compound Novolac Resin

The synthesis of this compound novolac resin involves the reaction of this compound with formaldehyde in the presence of an acid catalyst. The formaldehyde to this compound molar ratio is kept below one to ensure the formation of a thermoplastic, uncrosslinked polymer.[3][4]

Key Reaction Parameters

The properties of the synthesized this compound novolac resin are highly dependent on the reaction conditions. The following table summarizes the typical ranges for key parameters:

ParameterValue/RangeEffect on Resin PropertiesReference
This compound to Formaldehyde Molar Ratio 1 : 0.5 - 0.85A lower ratio generally leads to a lower molecular weight and softening point.[1][5][6]
Catalyst Oxalic acid, p-Toluenesulfonic acid, Phosphoric acid, Formic acidThe type and concentration of the catalyst influence the reaction rate and the isomeric structure of the resin.[1][3]
Reaction Temperature 60 - 120 °CHigher temperatures increase the reaction rate but can also lead to broader molecular weight distribution if not controlled.[1]
Reaction Time 4 - 10 hoursLonger reaction times generally result in higher molecular weight and softening point.[1]
pH 3 - 5The pH of the reaction mixture affects the catalyst activity and the final properties of the resin.[1]
Experimental Protocol for this compound Novolac Resin Synthesis

This protocol describes a typical laboratory-scale synthesis of this compound novolac resin.

Materials:

  • This compound

  • Formaldehyde solution (37-41% in water) or Paraformaldehyde

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate solution (10%)

  • Toluene (B28343) (or another suitable solvent)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charging the Reactor: In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the calculated amount of this compound (e.g., 108 g) and a small amount of water (e.g., 11 mL).[5]

  • Catalyst Addition and pH Adjustment: Adjust the pH of the mixture to approximately 1.5 by adding the acid catalyst (e.g., p-toluenesulfonic acid).[5]

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 80 °C) with constant stirring.[5]

  • Formaldehyde Addition: Slowly add the formaldehyde solution (e.g., 55.3 mL) dropwise over a period of 3 hours while maintaining the reaction temperature.[5]

  • Reaction: After the addition of formaldehyde is complete, continue the reaction at the set temperature for the desired duration (e.g., 4-6 hours).

  • Neutralization: Cool the reaction mixture and neutralize the acid catalyst by adding a 10% sodium bicarbonate solution until the pH is neutral.[5]

  • Washing: Perform 3-4 washes with warm deionized water to remove any remaining salts and unreacted formaldehyde.[5]

  • Solvent Extraction (Optional): Dissolve the resin in a suitable solvent like toluene to facilitate separation from the aqueous phase.

  • Drying: Remove the water and solvent under reduced pressure using a rotary evaporator. The final drying can be done in a vacuum oven at 80 °C (35 ± 5 mm Hg) to obtain the solid this compound novolac resin.[5]

Characterization of this compound Novolac Resin

The properties of the synthesized resin should be characterized to ensure it meets the desired specifications.

PropertyAnalytical TechniqueDescription
Softening Point Ring and Ball ApparatusDetermines the temperature at which the resin softens and flows.
Molecular Weight and Distribution Gel Permeation Chromatography (GPC)Measures the average molecular weight and the polydispersity of the polymer chains.
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the chemical structure of the resin and the presence of characteristic functional groups.[7][8]
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determines the glass transition temperature (Tg) and the thermal stability of the resin.[5]

Manufacturing of Epoxy Cresol Novolac (ECN) Resin

This compound novolac resins are often further reacted with epichlorohydrin (B41342) to produce epoxy cresol novolac (ECN) resins, which are thermosetting polymers with enhanced properties.

Experimental Protocol for ECN Resin Synthesis

Materials:

  • This compound novolac resin

  • Epichlorohydrin

  • Sodium hydroxide (B78521) (catalyst)

  • Toluene (solvent)

Procedure:

  • Reaction Setup: In a reactor, dissolve the this compound novolac resin in an excess of epichlorohydrin (e.g., a molar ratio of 1:5 of novolac phenolic hydroxyl groups to epichlorohydrin).[5]

  • Catalyst Addition: Gradually add a 40% (w/w) sodium hydroxide solution as a catalyst.[5]

  • Epoxidation Reaction: Heat the mixture to approximately 112 ± 1 °C and maintain the reaction for about 3.5 hours.[5]

  • Removal of Excess Epichlorohydrin: Distill off the excess epichlorohydrin under reduced pressure.[5]

  • Purification: Cool the mixture, dissolve it in toluene, and filter to remove the sodium chloride salt formed during the reaction.[5]

  • Final Product: Remove the toluene by distillation to obtain the ECN resin. The product can be further dried in a vacuum oven.

Visualizations

Chemical Reaction Pathway

o_Cresol_Novolac_Synthesis o_Cresol This compound Intermediate Hydroxymethyl This compound o_Cresol->Intermediate + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Intermediate Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Intermediate Novolac_Resin This compound Novolac Resin Intermediate->Novolac_Resin + this compound Water Water (H₂O) Novolac_Resin->Water - H₂O Novolac_Synthesis_Workflow Start Charge Reactor with This compound & Water Add_Catalyst Add Acid Catalyst & Adjust pH Start->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Add_Formaldehyde Slowly Add Formaldehyde Heat->Add_Formaldehyde React Maintain Reaction Temperature & Time Add_Formaldehyde->React Neutralize Neutralize with Sodium Bicarbonate React->Neutralize Wash Wash with Warm Water Neutralize->Wash Dry Dry under Reduced Pressure Wash->Dry Final_Product This compound Novolac Resin Dry->Final_Product

References

Application Notes and Protocols: o-Cresol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cresol (2-methylphenol), a key organic compound with the formula CH₃C₆H₄(OH), serves as a critical building block in the synthesis of a diverse range of pharmaceutical agents.[1][2] Its aromatic structure and the reactivity conferred by the hydroxyl and methyl groups make it a versatile precursor for various chemical transformations.[3] This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals and intermediates derived from this compound, including the muscle relaxant mephenesin, the antiseptic carvacrol (B1668589), and the anti-inflammatory precursor o-cresotinic acid. Additionally, its role in the synthesis of the ADHD medication atomoxetine (B1665822) and the antiseptic chlorocresol is discussed.[1][4]

Pharmaceuticals Derived from this compound: An Overview

This compound is a foundational material for a variety of active pharmaceutical ingredients (APIs) and intermediates. Its applications span multiple therapeutic areas, demonstrating its importance in medicinal chemistry.[5][6][7]

Key Pharmaceutical Derivatives:

  • Mephenesin: A centrally acting muscle relaxant.[1][8]

  • Carvacrol: A potent antiseptic and antimicrobial agent found in the essential oil of oregano.[9][10]

  • o-Cresotinic Acid: An intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory agents.[9][10]

  • Atomoxetine: A selective norepinephrine (B1679862) reuptake inhibitor used for the treatment of ADHD, where this compound is a key starting material for an essential intermediate.[4][5]

  • Chlorocresol (4-chloro-o-cresol): A widely used antiseptic and preservative.[10][11]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of various pharmaceutical intermediates and final products from this compound, allowing for easy comparison of different synthetic routes.

Target CompoundReaction TypeKey ReagentsReaction Time (h)Temperature (°C)Yield (%)Purity (%)Reference
Carvacrol Friedel-Crafts Alkylation2-Chloropropane (B107684), Anhydrous AlCl₃4-15 to -5~76 (effective)>98[12][13]
Carvacrol Friedel-Crafts AlkylationIsopropyl alcohol, UDCaT-5 catalyst218098 (conversion)82 (selectivity)[14][15]
o-Cresotinic Acid Kolbe-Schmitt CarboxylationSodium ethyl carbonate, CO₂6-7180-18590.1 (on reacted this compound)Not specified[7][16]
(S)-Mephenesin Multi-step synthesisL-proline (catalyst)Not specifiedNot specified56 (overall)>98 (ee)[17]
4-Chloro-o-cresol ChlorinationSulfuryl chloride42091Not specified[6][18]
2-Methylphenoxyacetic acid EtherificationChloroacetic acid, NaOH0.5 (insulation)Not specifiedNot specifiedNot specified[19]

Experimental Protocols

Protocol 1: Synthesis of Carvacrol via Friedel-Crafts Alkylation

This protocol details the synthesis of carvacrol from this compound using 2-chloropropane in the presence of a Lewis acid catalyst.[12]

Materials:

Procedure:

  • To a 100 L reaction kettle, add 50 L of dichloromethane or n-hexane.

  • Add 20.0 kg of anhydrous aluminum trichloride to the solvent with stirring.

  • Cool the mixture to -15 °C.

  • Slowly add 10.92 kg of this compound to the reaction mixture.

  • Once the temperature of the reaction system reaches -15 °C, begin the dropwise addition of 8.76 kg of 2-chloropropane.

  • Maintain the reaction at -15 °C for 4 hours.

  • After the reaction is complete, slowly add 100.0 kg of crushed ice to the reaction product at room temperature, stirring until the ice has completely melted.

  • The organic layer is then separated, and the solvent is removed under reduced pressure to yield the crude carvacrol product.

  • The crude product is purified by vacuum distillation.

Expected Outcome:

  • Yield: Approximately 7.6 L of light yellow carvacrol.[12]

  • Purity: Greater than 70% as measured by HPLC.[12]

Protocol 2: Synthesis of o-Cresotinic Acid via Kolbe-Schmitt Carboxylation

This protocol describes the synthesis of o-cresotinic acid (3-methylsalicylic acid) from this compound through carboxylation using sodium ethyl carbonate and high-pressure carbon dioxide.[7][16]

Materials:

  • This compound

  • Sodium ethyl carbonate

  • Carbon dioxide (high pressure)

  • Hydrochloric acid (for acidification)

  • Deionized water

Procedure:

  • In a high-pressure autoclave equipped with a stirrer, charge this compound and sodium ethyl carbonate in a molar ratio of 1.5:1.

  • Seal the autoclave and purge it twice with carbon dioxide to remove any residual air.

  • Pressurize the autoclave with carbon dioxide to 10 atm.

  • Begin stirring and heat the reaction mixture to 180-185 °C.

  • Maintain this temperature and pressure for 6-7 hours with continuous stirring.

  • After the reaction period, stop the heating and stirring, and allow the autoclave to cool to room temperature.

  • Vent the excess carbon dioxide pressure.

  • The reaction mixture is then treated with water, and unreacted this compound is recovered.

  • The aqueous phase is acidified with hydrochloric acid to precipitate the crude o-cresotinic acid.

  • The precipitated solid is collected by filtration and washed with cold deionized water.

  • The crude product is dried and can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Outcome:

  • Yield: The yield of o-cresotinic acid is reported to be 38.0%, and the yield calculated based on the reacted this compound is 90.1%.[16]

Protocol 3: Synthesis of 4-Chloro-o-cresol

This protocol outlines the para-selective chlorination of this compound to produce 4-chloro-o-cresol, a key antiseptic and intermediate.[6][20]

Materials:

  • This compound (100 mmol)

  • Sulfuryl chloride (SO₂Cl₂) (105 mmol)

  • Anhydrous aluminum chloride (AlCl₃) (500 mg)

Procedure:

  • In a suitable reaction vessel, place 100 mmol of this compound.

  • Add 500 mg of anhydrous aluminum chloride.

  • Stir the mixture at 20 °C.

  • Slowly add 105 mmol of sulfuryl chloride to the reaction mixture over a period of 2 hours.

  • Continue stirring the reaction mixture at 20 °C for an additional 2 hours.

  • Upon completion, the reaction mixture is worked up to isolate the chlorinated this compound products.

Expected Outcome:

  • The reaction yields a mixture of chlorinated cresols, with 4-chloro-o-cresol being the major product.[6]

Visualizing Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthesis pathways and experimental workflows described in this document.

G cluster_0 Synthesis of Carvacrol from this compound o-Cresol_C This compound Alkylation Friedel-Crafts Alkylation (AlCl3, -15°C) o-Cresol_C->Alkylation 2-Chloropropane 2-Chloropropane 2-Chloropropane->Alkylation Carvacrol_C Carvacrol Alkylation->Carvacrol_C

Caption: Synthesis of Carvacrol from this compound.

G cluster_1 Synthesis of o-Cresotinic Acid o-Cresol_CSA This compound Carboxylation Kolbe-Schmitt Carboxylation (180-185°C) o-Cresol_CSA->Carboxylation SEC Sodium Ethyl Carbonate SEC->Carboxylation CO2 CO2 (10 atm) CO2->Carboxylation o-Cresotinic_Acid o-Cresotinic Acid Carboxylation->o-Cresotinic_Acid

Caption: Synthesis of o-Cresotinic Acid.

G cluster_2 Multi-step Synthesis of (S)-Mephenesin o-Cresol_M This compound Step1_M Step 1: Etherification o-Cresol_M->Step1_M Intermediate1_M Intermediate Aldehyde Step1_M->Intermediate1_M Step2_M Step 2: α-Aminoxylation (L-proline) Intermediate1_M->Step2_M Intermediate2_M Chiral Intermediate Step2_M->Intermediate2_M Step3_M Step 3: Reduction Intermediate2_M->Step3_M Mephenesin_M (S)-Mephenesin Step3_M->Mephenesin_M

Caption: Synthesis of (S)-Mephenesin.

G cluster_3 General Experimental Workflow Start Start Reagents Charge Reactants (this compound, etc.) Start->Reagents Reaction Perform Reaction (Heating, Stirring, Pressure) Reagents->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Distillation, Recrystallization) Workup->Purification Analysis Analysis (HPLC, NMR, etc.) Purification->Analysis Product Final Product Analysis->Product

References

Environmental Monitoring of o-Cresol in Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Cresol, a phenolic organic compound, is utilized as a solvent, disinfectant, and a chemical intermediate in the production of pesticides, resins, dyes, and pharmaceuticals.[1][2] Its presence in water bodies, primarily due to industrial effluents and automobile exhaust, poses a significant environmental concern.[2][3] This document provides detailed application notes and protocols for the environmental monitoring of this compound in water samples, intended for researchers, scientists, and professionals in drug development and environmental science. The protocols outlined below describe established methods for sample preparation and analysis to ensure accurate and reproducible quantification of this compound.

Analytical Methods for the Determination of this compound in Water

Several analytical techniques are employed for the quantification of this compound in water samples. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and robust methods.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Reference
Principle Separation of volatile compounds followed by detection based on mass-to-charge ratio.Separation of compounds based on their interaction with a stationary phase, followed by UV detection.[4][5]
Sample Preparation Liquid-liquid extraction or solid-phase extraction, often followed by derivatization.Direct injection for clean samples or after solid-phase extraction for complex matrices.[4][6]
Typical Detection Limit 0.026 µg/L2.6 mg/L (for this compound)[6][7]
Quantitation Limit 10 ppb for water samples (EPA requirement)Not specified for water, but generally less sensitive than GC-MS for this application.[4][8]
Advantages High sensitivity and selectivity, definitive identification.Simpler sample preparation for some matrices, good for routine analysis.[5][9]
Disadvantages May require derivatization, more complex instrumentation.Lower sensitivity compared to GC-MS, potential for co-eluting interferences.[5]

Experimental Protocols

Protocol 1: Sample Collection and Preservation

Proper sample collection and preservation are crucial for accurate analysis.

  • Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation of this compound.

  • Preservation: If not analyzed immediately, acidify the sample to a pH of less than 2 with sulfuric acid to inhibit microbial degradation.[6] Store the samples at 4°C.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) for GC-MS Analysis

This protocol is based on established EPA methods for the extraction of phenols from water.[4]

  • pH Adjustment: Take a 1-liter water sample and adjust the pH to 11 by adding sodium hydroxide (B78521) (NaOH).[4]

  • Initial Extraction: Transfer the sample to a separatory funnel and extract with 60 mL of methylene (B1212753) chloride. Shake vigorously for 2 minutes and allow the layers to separate. Drain the organic (bottom) layer. Repeat the extraction two more times with fresh portions of methylene chloride. Combine the organic extracts. This step removes basic and neutral compounds.

  • Acidification and Second Extraction: Adjust the pH of the aqueous phase to less than 2 with sulfuric acid.[4][6]

  • Final Extraction: Extract the acidified aqueous phase three times with 60 mL of methylene chloride. Combine the organic extracts.[4]

  • Drying and Concentration: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended): To improve chromatographic performance and sensitivity, derivatize the extracted this compound. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Add 100 µL of BSTFA and 10 µL of pyridine (B92270) to the 1 mL extract. Cap the vial and heat at 70°C for 1 hour. After cooling, the sample is ready for GC-MS analysis.[10]

Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE) for GC-MS or HPLC Analysis

SPE is a more modern and efficient alternative to LLE, requiring smaller volumes of organic solvents.[7]

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., C18 or a modified polystyrene-divinylbenzene copolymer) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (pH < 2) through the cartridge.[7][11]

  • Sample Loading: Pass a 1-liter water sample (acidified to pH < 2) through the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge by drawing air through it for 10-15 minutes.

  • Elution: Elute the trapped this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of a suitable organic solvent such as methylene chloride or acetone.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis by GC-MS (with or without derivatization as in Protocol 2) or by direct injection into an HPLC system.

Analytical Instrumentation and Conditions

GC-MS Conditions
  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) mode at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the this compound derivative.

HPLC-UV Conditions
  • HPLC System: With a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used.

  • Flow Rate: 1 mL/min.

  • Detector Wavelength: 218 nm or 270 nm.[5]

Quality Control

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Method Blank: An analyte-free water sample carried through the entire sample preparation and analysis process to check for contamination.

  • Matrix Spike: A known amount of this compound is added to a real water sample, which is then analyzed to assess the effect of the sample matrix on the analytical method.

  • Laboratory Control Sample: A sample of known this compound concentration in a clean matrix that is analyzed to monitor the performance of the method.

  • Internal Standard: The use of a deuterated internal standard, such as this compound-d7, is highly recommended for GC-MS analysis to correct for variations in sample preparation and instrument response.[9]

Workflow Diagrams

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction Workflow sample 1L Water Sample ph11 Adjust pH to 11 with NaOH sample->ph11 extract_base Extract 3x with Methylene Chloride (Remove Basic/Neutral Compounds) ph11->extract_base ph2 Adjust Aqueous Phase to pH < 2 with H2SO4 extract_base->ph2 extract_acid Extract 3x with Methylene Chloride (Extract Acidic Compounds) ph2->extract_acid dry Dry Extract with Na2SO4 extract_acid->dry concentrate Concentrate to 1 mL dry->concentrate derivatize Derivatize (Optional) concentrate->derivatize analysis GC-MS Analysis derivatize->analysis

Caption: Workflow for Liquid-Liquid Extraction of this compound from Water Samples.

SPE_Workflow cluster_spe_prep Solid-Phase Extraction Workflow sample 1L Water Sample (pH < 2) load Load Sample onto Cartridge sample->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute this compound dry->elute concentrate Concentrate to 1 mL elute->concentrate analysis GC-MS or HPLC Analysis concentrate->analysis

Caption: Workflow for Solid-Phase Extraction of this compound from Water Samples.

References

Application Note: Enhanced Analytical Sensitivity of o-Cresol through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

o-Cresol, a significant biomarker for toluene (B28343) exposure and a key compound in various industrial applications, often presents analytical challenges due to its polarity and the presence of co-eluting isomers (m- and p-cresol).[1] Direct analysis of this compound can suffer from poor chromatographic peak shape, low sensitivity, and matrix interference, particularly in complex biological samples like urine and plasma.[2][3] Derivatization, a chemical modification process, is a crucial strategy to overcome these limitations. By converting the polar hydroxyl group of this compound into a less polar, more volatile, and more readily ionizable functional group, derivatization significantly enhances chromatographic resolution and detection sensitivity in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]

This document provides detailed protocols for four common and effective derivatization techniques for this compound: silylation, acetylation, dansylation, and pentafluorobenzylation. The choice of method depends on the analytical instrumentation available, the sample matrix, and the desired level of sensitivity.[1] The inclusion of an internal standard, such as this compound-d7, is recommended to ensure high accuracy and precision by correcting for variations during sample preparation and analysis.[1][5]

Derivatization Techniques for this compound Analysis

Chemical derivatization enhances the analytical properties of this compound for chromatographic analysis. The primary methods include:

  • Silylation: This technique replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the analyte for GC-MS analysis.[1][6] Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[1][3]

  • Acetylation: This method converts the phenolic hydroxyl group into a less polar and more volatile ester using reagents such as acetic anhydride (B1165640).[1][7] The resulting derivative is suitable for both GC and HPLC analysis.[1]

  • Dansylation: Dansyl chloride reacts with this compound to form a derivative that is more readily ionizable by electrospray ionization (ESI), which significantly boosts sensitivity in LC-MS/MS analysis.[1][2]

  • Pentafluorobenzylation: This technique introduces a pentafluorobenzyl (PFB) group, creating a derivative with excellent electron-capturing properties, making it highly suitable for sensitive detection by GC-MS with negative chemical ionization (NCI).[1]

Quantitative Data Summary

The following table summarizes the quantitative performance data for different this compound derivatization methods, providing a comparison of their analytical sensitivity.

Derivatization MethodAnalytical TechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
DansylationUPLC-MS/MS0.06 µM0.21 µM[2]
Acid Hydrolysis (No Derivatization)GC-FID0.03 µg/mL0.20 µg/mL[8]
Acid Hydrolysis (No Derivatization)GC-FID0.36 µmol/L-[9]

Experimental Protocols

Detailed methodologies for the key derivatization experiments are provided below.

Protocol 1: Silylation for GC-MS Analysis

This protocol details the derivatization of this compound using MSTFA. Silylation increases the volatility of this compound, improving its chromatographic peak shape in GC analysis.[1]

Materials:

  • This compound standard or sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Dichloromethane (anhydrous)

  • This compound-d7 (internal standard)

  • GC vials with inserts

  • Vortex mixer

  • Heating block

Procedure:

  • Sample Preparation: If the sample is not already in solution, dissolve a known quantity of the this compound standard or sample extract in anhydrous dichloromethane.

  • Internal Standard Spiking: Add an appropriate volume of this compound-d7 internal standard to the sample.

  • Reagent Addition: In a GC vial, combine 100 µL of the this compound solution with 100 µL of MSTFA.[1]

  • Reaction: Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.[1]

  • Incubation: Incubate the vial at 40°C for 30 minutes.[1]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.[1]

Workflow for Silylation of this compound

cluster_0 Silylation Workflow A Sample containing this compound + this compound-d7 (Internal Standard) B Add Silylating Reagent (e.g., MSTFA in Dichloromethane) A->B C Vortex to Mix B->C D Incubate at 40°C for 30 minutes C->D E Inject into GC-MS for Analysis D->E

Caption: Workflow for silylation of this compound.

Protocol 2: Acetylation for GC or HPLC Analysis

This protocol describes the conversion of this compound to its acetylated derivative, which is less polar and more volatile.[1]

Materials:

  • This compound standard or sample extract

  • Acetic anhydride

  • Pyridine (catalyst)

  • Hexane (B92381) (extraction solvent)

  • Vials

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent.

  • Reagent Addition: To the this compound solution, add a sufficient amount of acetic anhydride and a catalytic amount of pyridine.[3][7]

  • Reaction: Cap the vial and vortex vigorously for 1-5 minutes at room temperature. For a more controlled reaction, the mixture can be heated at 50°C for 2 hours.[1][7][10]

  • Extraction: Add hexane and vortex to extract the acetylated derivative.[1]

  • Phase Separation: Centrifuge the vial to separate the organic and aqueous layers.[1]

  • Analysis: Carefully transfer the organic layer to a clean vial for analysis by GC or HPLC.[1]

Workflow for Acetylation of this compound

cluster_1 Acetylation Workflow A Sample containing this compound B Add Acetic Anhydride and Pyridine (catalyst) A->B C Vortex at Room Temperature or Heat at 50°C B->C D Add Hexane for Extraction C->D E Centrifuge to Separate Layers D->E F Analyze Organic Layer by GC or HPLC E->F cluster_2 Dansylation Workflow A Urine Sample + Internal Standard B Acid Hydrolysis (HCl, 95°C) A->B C pH Adjustment (NaOH, Bicarbonate Buffer) B->C D Dilution C->D E Add Dansyl Chloride Solution D->E F Heat at 60°C for 3 minutes E->F G Analyze by UPLC-MS/MS F->G cluster_3 Pentafluorobenzylation Workflow A Sample containing this compound B Add PFBBr and Base A->B C Heat at 60°C for 1 hour B->C D Cool and Perform Cleanup C->D E Extract PFB-Derivative D->E F Analyze by GC-MS (NCI Mode) E->F

References

Troubleshooting & Optimization

Technical Support Center: HPLC Analysis of Cresol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the co-elution of o-cresol and p-cresol (B1678582) in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of cresol (B1669610) isomers.

Q1: Why are my this compound and p-cresol peaks co-eluting or showing poor resolution on a standard C18 column?

A1: The co-elution of this compound and p-cresol, along with other cresol isomers, is a frequent challenge due to their very similar physical and chemical properties.[1] Standard C18 (ODS) columns, which separate primarily based on hydrophobicity, often fail to provide adequate resolution for these positional isomers.[1][2] To resolve this, a multi-faceted approach involving the stationary phase, mobile phase, and other chromatographic parameters is necessary.

A logical workflow for troubleshooting this issue is presented below.

G Troubleshooting Workflow for Cresol Isomer Co-elution start Start: Poor Resolution of This compound and p-Cresol check_column Is a standard C18 column in use? start->check_column change_column Switch to a Phenyl Stationary Phase check_column->change_column Yes optimize_mobile_phase Optimize Mobile Phase check_column->optimize_mobile_phase No change_column->optimize_mobile_phase adjust_temp Adjust Column Temperature optimize_mobile_phase->adjust_temp consider_derivativatization consider_derivativatization adjust_temp->consider_derivativatization consider_derivatization Consider Derivatization resolution_ok Resolution Achieved consider_derivatization->resolution_ok

Caption: A workflow diagram for troubleshooting common HPLC separation issues.

Q2: I've switched to a phenyl column, but the resolution is still not optimal. How can I further improve the separation?

A2: While phenyl columns significantly enhance selectivity for aromatic compounds like cresols, further optimization of the mobile phase is often necessary.[1][3]

  • Organic Modifier Selection: The choice between methanol (B129727) and acetonitrile (B52724) can impact selectivity.[3] Methanol is often preferred with phenyl columns as it does not interfere with the π-π interactions that are crucial for separating aromatic isomers.[2][3]

  • Mobile Phase Composition: Adjust the ratio of the aqueous to the organic phase. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.[4]

  • Mobile Phase pH: Cresols are acidic compounds. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of residual silanol (B1196071) groups on the silica (B1680970) support, which helps to reduce peak tailing and improve peak shape.[1][2]

Q3: Can adjusting the column temperature help resolve this compound and p-cresol?

A3: Yes, adjusting the column temperature can be a useful tool for optimizing separation.[5]

  • Increased Temperature: Elevating the temperature (e.g., to 40°C) generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis time.[2][5][6] It can also alter the selectivity of the separation for some compounds.[7]

  • Decreased Temperature: Lowering the temperature typically increases retention and may enhance resolution for closely eluting compounds.[5]

It is important to maintain a stable column temperature to ensure reproducible results, as temperature fluctuations are a common cause of inconsistent retention times.[5]

Q4: My cresol peaks are tailing. What is the cause and how can I fix it?

A4: Peak tailing for acidic compounds like cresols is often due to secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[1][2] This can be addressed in several ways:

  • Use a Modern, End-Capped Column: Newer columns are manufactured to have fewer accessible silanol groups, minimizing these unwanted interactions.[2]

  • Acidify the Mobile Phase: As mentioned previously, adding a modifier like 0.1% formic acid to the mobile phase will suppress the ionization of the silanol groups, leading to more symmetrical peaks.[1][2]

  • Check for Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase and cause peak tailing. Try diluting your sample or reducing the injection volume.[2]

Q5: I am still unable to achieve baseline separation. Are there any alternative methods?

A5: If optimizing the stationary phase, mobile phase, and temperature is insufficient, derivatization is a viable alternative.[8][9] Converting the cresol isomers into their acetyl derivatives (cresyl acetates) can alter their chromatographic behavior and often leads to improved separation, even on a standard C18 column.[9] Another approach is to use columns with specialized stationary phases, such as those based on cyclodextrins, which have also been shown to be effective in resolving all three cresol isomers.[1][10]

Frequently Asked Questions (FAQs)

Q1: What makes the separation of o-, m-, and p-cresol so challenging?

A1: Cresol isomers (this compound, m-cresol, and p-cresol) are structural isomers with the same chemical formula and molecular weight.[8] They have very similar polarities and physicochemical properties, which results in similar interactions with both the stationary and mobile phases in chromatography, often leading to co-elution.[1]

Q2: Why is a phenyl column often recommended over a C18 column for cresol analysis?

A2: A phenyl stationary phase provides an alternative separation mechanism to the purely hydrophobic interactions of a C18 column.[1][8] The phenyl rings on the stationary phase can engage in π-π interactions with the aromatic rings of the cresol analytes.[3] This additional interaction mechanism enhances the selectivity for aromatic compounds and often allows for the successful separation of the isomers.[3][8]

G Separation Principle on a Phenyl Stationary Phase cluster_0 Stationary Phase cluster_1 Mobile Phase Phenyl Groups Phenyl Groups (π-electron rich) This compound This compound This compound->Phenyl Groups π-π Interaction Hydrophobic Interaction p-Cresol p-Cresol p-Cresol->Phenyl Groups π-π Interaction Hydrophobic Interaction

Caption: Separation principle on a phenyl stationary phase.

Q3: What type of detector is suitable for the analysis of cresol isomers?

A3: A UV-VIS or a Photodiode Array (PDA) detector is commonly used for the analysis of cresol isomers.[8] The absorption maxima for this compound is around 280 nm, while for m- and p-cresol it is around 272 nm and 278 nm, respectively.[9] A wavelength of 254 nm is also commonly used for detection.[2][3] For higher sensitivity, especially for trace analysis in complex matrices like urine, a fluorescence detector can be employed.[10][11][12]

Q4: Can I use a gradient elution for separating cresol isomers?

A4: Yes, both isocratic and gradient elution methods can be used. An isocratic method, where the mobile phase composition remains constant, is often simpler and sufficient if the resolution is adequate.[9][11] However, if the isomers co-elute or if there are other compounds in the sample with a wide range of polarities, a shallow gradient elution may be necessary to improve resolution and optimize the run time.[2]

Data Presentation

Table 1: Recommended HPLC Conditions for Underivatized Cresol Isomers
ParameterCondition 1: Phenyl ColumnCondition 2: C18 Column
Column Phenyl (e.g., Shim-pack GIST Phenyl, 100 mm L x 3.0 mm I.D., 2 µm)[3]C18 (e.g., 250 mm L x 4.6 mm I.D., 5 µm)[13]
Mobile Phase Water / Methanol (80/20, v/v)[3]0.1% v/v TFA in 60% Methanol[13]
Flow Rate 0.4 mL/min[3]1.0 mL/min[13]
Column Temp. 40 °C[3]30 °C[13]
Detection UV at 254 nm[3]UV at 217 nm[13]
Injection Vol. 5 µL[3]20 µL[14]
Table 2: HPLC Conditions for Derivatized Cresol Isomers (Cresyl Acetates)
ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm L x 4.6 mm I.D., 5 µm)[8]
Mobile Phase Methanol / Water (50:50, v/v)[9]
Flow Rate 1.0 mL/min[9]
Column Temp. 27 °C[9]
Detection UV at 260 nm[9]
Injection Vol. 20 µL[9]

Experimental Protocols

Preparation of Standard Solutions

This protocol describes the preparation of stock and working standard solutions for cresol isomers.

Materials:

  • This compound, m-Cresol, p-Cresol standards[8]

  • Methanol (HPLC grade)[8]

  • Mobile phase (as per your method)[8]

  • Class A volumetric flasks (100 mL)

  • Calibrated pipettes

Procedure:

  • Stock Solutions (1000 mg/L): Accurately weigh 100 mg of each cresol isomer and dissolve each in a separate 100 mL volumetric flask with methanol.[8] Fill to the mark with methanol and mix thoroughly.

  • Working Standard Mixture (e.g., 20 mg/L): Pipette 2.0 mL of each stock solution into a single 100 mL volumetric flask.[8] Dilute to the mark with the mobile phase and mix thoroughly.

Derivatization of Cresols to Cresyl Acetates

This protocol provides a general method for the acetylation of cresol isomers to improve chromatographic separation.[9]

Materials:

  • This compound, m-Cresol, p-Cresol

  • Acetyl chloride

  • Round bottom flasks (100 mL)

  • Water bath or heating mantle

  • Separatory funnel

  • Organic solvent for extraction (e.g., diethyl ether)

  • Rotary evaporator

Procedure:

  • Place 5.0 g of a cresol isomer (or a mixture) into a 100 mL round bottom flask.

  • Slowly add the acylating agent (acetyl chloride) in a 1:1.2 molar ratio to the cresol.[9]

  • Heat the reaction mixture to 50°C and maintain this temperature for 2 hours.[9]

  • After cooling the reaction mass, wash it several times with water in a separatory funnel.[9]

  • Extract the organic layer containing the cresyl acetate (B1210297) derivative.[8]

  • Evaporate the solvent using a rotary evaporator.[8]

  • Reconstitute the residue in the mobile phase for HPLC analysis.[8]

References

Technical Support Center: o-Cresol Analysis in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of o-Cresol in urine samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound urine analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] In urine analysis, these interfering substances can include salts, urea, creatinine (B1669602), proteins, and lipids.[1] These effects can lead to either a decrease in signal intensity (ion suppression) or an increase in signal (ion enhancement).[1] Ultimately, matrix effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[1]

Q2: Why is urine considered a challenging matrix for this compound analysis?

A2: Urine is a complex biological fluid with high and variable concentrations of endogenous compounds.[2][3] The total organic carbon, creatinine content, and electrical conductivity can vary significantly between samples, leading to inconsistent matrix effects.[3] Additionally, this compound is excreted in urine as glucuronide and sulfate (B86663) conjugates, which requires a hydrolysis step (typically acidic or enzymatic) to release the free this compound for analysis.[4][5] This sample preparation step can introduce further complexity and potential for variability.

Q3: How can I compensate for matrix effects?

A3: The most effective way to compensate for matrix effects is by using an appropriate internal standard (IS).[6] A stable isotope-labeled internal standard, such as deuterium-labeled this compound (this compound-d7), is ideal because it has nearly identical chemical and physical properties to the analyte.[1][7] It will co-elute and experience similar degrees of ion suppression or enhancement, allowing for accurate quantification when using the peak area ratio of the analyte to the internal standard.[1][6][7]

Q4: What are the common analytical techniques for this compound in urine, and how are they affected by the matrix?

A4: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This technique often requires derivatization to make this compound more volatile.[7] While GC-MS can be very sensitive and specific, matrix components can still cause interference if not adequately removed during sample preparation.[5]

  • LC-MS/MS: This is a highly sensitive and selective method, but it is also more susceptible to matrix effects, particularly ion suppression, from non-volatile matrix components like salts and phospholipids (B1166683).[6][8] Effective sample cleanup is crucial for reliable LC-MS/MS analysis.[6]

Troubleshooting Guide

Issue 1: Poor Reproducibility and Inconsistent Results

Q: My this compound concentrations are highly variable across replicates of the same sample. What could be the cause?

A: This is a classic sign of inconsistent matrix effects. The composition of the urine matrix can vary, causing the degree of ion suppression or enhancement to change between injections.

Troubleshooting Steps:

  • Verify Internal Standard Performance: Ensure you are using a suitable internal standard, preferably a stable isotope-labeled version of this compound.[7] If the IS signal is also erratic, it points to a problem with sample preparation or the instrument.

  • Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.

    • Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples like urine.[1] Consider using a mixed-mode or reversed-phase SPE cartridge.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective at removing interferences.[1][7]

  • Sample Dilution: A simple "dilute-and-shoot" approach can be effective. Diluting the urine sample (e.g., 1:10 with mobile phase) can significantly reduce the concentration of interfering matrix components.[4]

  • Check for Isomer Interference: this compound has two isomers, m-Cresol (B1676322) and p-Cresol, which are often present in urine and have the same mass.[4] Poor chromatographic separation from these isomers will lead to inaccurate quantification. Ensure your chromatography method adequately resolves these isomers.[4][9]

Issue 2: Low Analyte Recovery or Significant Signal Suppression

Q: The signal intensity for both my analyte and internal standard is much lower in urine samples compared to the calibration standards prepared in solvent. How can I address this?

A: This indicates significant ion suppression, a common matrix effect in LC-MS/MS analysis of urine.[2][10]

Troubleshooting Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the percentage of ion suppression. (See Protocol 1 ). A suppression of more than 15-20% warrants further optimization.[1]

  • Optimize Sample Preparation: If you are not already, implement a robust sample cleanup method like SPE or LLE. (See Protocols 2 & 3 ). These methods are designed to remove phospholipids and other compounds known to cause ion suppression.[6][8]

  • Refine Chromatographic Conditions:

    • Gradient Optimization: Adjust the mobile phase gradient to better separate this compound from the region where most matrix components elute (typically the void volume).[1]

    • Column Selection: Experiment with different column chemistries (e.g., C18, Phenyl) to alter selectivity and improve separation from interferences.[1][4] A BEH Phenyl column has shown good performance for separating cresol (B1669610) isomers.[4]

  • Check for Derivatization Issues (LC-MS/MS): this compound ionizes poorly by electrospray ionization.[4] Derivatization, for example with dansyl chloride, can significantly enhance the signal and may reduce susceptibility to matrix effects.[4]

Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)

Q: My this compound peak is tailing or splitting in urine samples but looks fine in my standards. What is happening?

A: This can be caused by either physical or chemical effects from the sample matrix.

Troubleshooting Steps:

  • Protect Your Analytical Column:

    • Use a Guard Column: A guard column will protect your expensive analytical column from irreversible contamination by matrix components.[11]

    • Use an In-line Filter: This will remove particulates from the sample that can block the column frit, leading to high backpressure and split peaks.[11]

  • Ensure Sample Solvent Compatibility: After your final sample preparation step (e.g., evaporation and reconstitution), ensure the reconstitution solvent is compatible with your initial mobile phase conditions. A solvent stronger than the mobile phase can cause peak distortion.[11]

  • Evaluate for Column Overload: While less common with trace analysis, injecting a sample with a very high concentration of matrix components can lead to localized column overload, affecting the peak shape of co-eluting analytes. Consider further dilution or enhanced cleanup.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound in Urine

ParameterGC-MS MethodUPLC-MS/MS Method
Sample Preparation Enzymatic hydrolysis, LLE, derivatization (BSTFA)[7]Acid hydrolysis, derivatization (dansyl chloride), dilution[4]
Internal Standard Deuterium-labeled this compound[7]This compound-13C6[4]
Limit of Detection (LOD) 10 µg/L[7]0.06 µM[4]
Limit of Quantitation (LOQ) Not specified0.21 µM[4]
Recovery (%) 84 - 104%[7]98 ± 2%[4]
Intra-day Precision (%) 3.0 - 7.2%[7]3.3%[4]
Inter-day Precision (%) Not specified4.4%[4]

Experimental Protocols

Protocol 1: Quantification of Matrix Effects

Objective: To determine the percentage of ion suppression or enhancement for this compound in urine using a post-extraction spike method.[1]

Materials:

  • Blank urine pool (from at least 6 different sources)

  • This compound stock solution

  • Methanol (B129727) or appropriate clean solvent

  • Your established sample preparation materials (e.g., SPE cartridges, extraction solvents)

  • LC-MS/MS system

Procedure:

  • Prepare Sample Set A (Neat Solution): Spike this compound into the clean solvent at a known concentration (e.g., a mid-point in your calibration curve).

  • Prepare Sample Set B (Post-Extraction Spike): a. Extract a blank urine sample using your established sample preparation protocol. b. Spike the extracted blank urine with this compound at the same final concentration as in Set A.

  • Analysis: Analyze both sets of samples using your LC-MS/MS method.

  • Calculation: Calculate the average peak area for this compound from both sets. The matrix effect is calculated as follows:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 [1]

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

Objective: To hydrolyze conjugated this compound and extract it from the urine matrix. This protocol is adapted from a validated GC-MS method.[7]

Materials:

  • Urine sample

  • Enzyme solution (for enzymatic hydrolysis) or concentrated HCl (for acid hydrolysis)

  • Toluene (B28343) (or other suitable organic solvent like MTBE)[5][7]

  • Internal standard solution (e.g., deuterium-labeled this compound)

  • Derivatization agent (e.g., BSTFA for GC-MS)[7]

Procedure:

  • Hydrolysis:

    • To a vial containing the urine sample, add the internal standard.

    • Perform hydrolysis to cleave the conjugates. This is typically done overnight with enzymatic hydrolysis or by heating with a concentrated acid.[5][7]

  • Extraction:

    • Acidify the sample.

    • Add the extraction solvent (e.g., toluene).

    • Vortex vigorously to mix and then centrifuge to separate the layers.

  • Derivatization (if required for GC-MS):

    • Transfer the organic layer to a clean vial.

    • Evaporate the solvent under a stream of nitrogen.

    • Add the derivatization agent (e.g., BSTFA) and heat as required.

  • Analysis: The sample is now ready for injection into the GC-MS or for reconstitution in mobile phase for LC-MS/MS.

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)

Objective: To clean up urine samples and reduce matrix interference for LC-MS/MS analysis.[1]

Materials:

  • Mixed-mode or C18 SPE cartridges

  • Methanol (for conditioning and elution)

  • Deionized water (for washing)

  • Pre-treated urine sample (hydrolyzed and centrifuged)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[1]

  • Loading: Load the pre-treated urine sample onto the cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences like salts. A subsequent wash with a low percentage of organic solvent may also be beneficial.[1]

  • Elution: Elute this compound with an appropriate volume of methanol or another suitable organic solvent.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Urine Sample Collection Hydrolysis 2. Hydrolysis (Acidic or Enzymatic) Collection->Hydrolysis Cleanup 3. Sample Cleanup (SPE or LLE) Hydrolysis->Cleanup Deriv 4. Derivatization (Optional) Cleanup->Deriv Injection 5. GC-MS or LC-MS/MS Injection Cleanup->Injection Deriv->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection Separation->Detection Integration 8. Peak Integration Detection->Integration Quant 9. Quantification vs. Internal Standard Integration->Quant G Start Poor Reproducibility or Low Signal Observed CheckIS Check Internal Standard Performance Start->CheckIS QuantifyME Quantify Matrix Effect (Protocol 1) CheckIS->QuantifyME IS Signal OK OptimizePrep Improve Sample Prep (SPE, LLE, Dilution) QuantifyME->OptimizePrep Suppression > 15% OptimizeChrom Optimize Chromatography (Gradient, Column) QuantifyME->OptimizeChrom Suppression < 15% but issue persists CheckIsomers Verify Isomer Separation (p-, m-Cresol) OptimizePrep->CheckIsomers OptimizeChrom->CheckIsomers Result Re-analyze Samples CheckIsomers->Result G Condition 1. Condition Cartridge (Methanol, Water) Load 2. Load Pre-treated Urine Sample Condition->Load Wash 3. Wash Interferences (Water) Load->Wash Elute 4. Elute Analyte (Methanol) Wash->Elute Evap 5. Evaporate & Reconstitute Elute->Evap Analysis Ready for LC-MS/MS Evap->Analysis

References

Technical Support Center: Optimization of o-Cresol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of o-cresol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the this compound alkylation reaction in a question-and-answer format.

Question: Why am I observing low or no conversion of this compound?

Answer: Low or no conversion can be attributed to several factors related to reactants, catalysts, or reaction conditions. A systematic troubleshooting approach is recommended.

  • Catalyst Inactivity: The activity of the catalyst is critical.

    • Solid Acid Catalysts: Zeolites or other solid acid catalysts can become deactivated due to "coking" (carbon deposition) or poisoning by impurities.[1] Regeneration by calcination (heating at high temperatures) may be required to restore activity.[1][2][3]

    • Acid Site Strength: The nature and strength of the acid sites on the catalyst are crucial. For instance, poisoning a BEA(15) zeolite with potassium reduces the number of strong acid sites and consequently decreases catalyst activity.[1]

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate. While higher temperatures generally increase reaction rates, they can also promote undesirable side reactions.[4] Careful optimization is necessary to find the ideal balance.

  • Insufficient Reactant Molarity: Ensure the correct stoichiometric ratio of reactants is used. For reactions aiming for di-alkylation, a sufficient excess of the alkylating agent is typically required.[1]

  • Improper Solvent: The solvent plays a key role in stabilizing intermediates. For Friedel-Crafts type C-alkylation reactions, inert solvents are generally preferred.[1]

Question: How can I improve the selectivity between C-alkylation and O-alkylation?

Answer: The competition between C-alkylation (alkylation on the aromatic ring) and O-alkylation (ether formation) is a common challenge in phenol (B47542) chemistry.[1] Several factors can be adjusted to favor one pathway over the other.

  • Solvent Choice: The solvent is a primary factor in controlling selectivity.[1][5]

    • Protic Solvents (e.g., water, trifluoroethanol) can form hydrogen bonds with the phenoxide oxygen, effectively shielding it. This steric hindrance favors C-alkylation.[1][5]

    • Aprotic Polar Solvents (e.g., DMF, DMSO) do not shield the oxygen anion as effectively, thus promoting O-alkylation.[1][5]

  • Catalyst System:

    • Acidic catalysts , used in Friedel-Crafts reactions with alkenes or alcohols, promote C-alkylation by forming a carbocation that is attacked by the electron-rich aromatic ring.[1] Generally, increasing the strength of the acidic sites favors C-alkylation, whereas weaker acid sites may favor O-alkylation.[6]

    • Base-catalyzed reactions , typically with alkyl halides, generally favor O-alkylation.[1]

  • Temperature: Reaction temperature significantly influences the product distribution. Lower temperatures tend to favor the formation of the O-alkylated product, while higher temperatures promote C-alkylation.[7]

Question: My reaction is producing a high amount of polyalkylated byproducts. How can I minimize this?

Answer: The formation of di- or tri-alkylated products occurs when the initially formed mono-alkylated product undergoes further reaction. This can be controlled by adjusting the reaction parameters.

  • Molar Ratio of Reactants: To minimize polyalkylation, use a large excess of this compound relative to the alkylating agent.[1] This increases the statistical probability that the alkylating agent will react with the starting material rather than the mono-alkylated product. For example, in the alkylation of m-cresol (B1676322) with isopropyl alcohol, a 5:1 molar ratio of cresol (B1669610) to alcohol was found to be optimal for achieving high selectivity for mono-alkylated products.[7][8]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help reduce the extent of polyalkylation.[1] It is advisable to monitor the reaction's progress closely using methods like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and to stop the reaction once the concentration of the desired mono-alkylated product is maximized.

Data Presentation: Influence of Reaction Parameters

The following tables summarize quantitative data on how key reaction parameters influence the alkylation of cresols.

Table 1: Effect of Reactant Molar Ratio on m-Cresol Alkylation with Isopropyl Alcohol

(Data based on microwave-assisted synthesis)

m-Cresol:IPA Molar RatioSelectivity for Mono-alkylated Products (%)Selectivity for Di-alkylated Products (%)Selectivity for O-alkylated Product (%)
5:192.87.20
3:188.211.80
1:159.80.739.5
Source: Data adapted from studies on m-cresol alkylation.[7][8]

Table 2: Effect of Reaction Time on Chemoselectivity (O- vs. C-Alkylation)

(Data based on m-cresol alkylation with isopropyl alcohol under microwave irradiation)

Reaction Time (minutes)O-Alkylated Product (%)C-Alkylated Products (%)
10~13~87
30+Not FoundPredominant
Source: Data suggests that with increasing reaction time, the initially formed O-alkylated product can convert to the more thermally stable C-alkylated products.[7][8]

Table 3: Effect of Temperature on this compound Alkylation with Cyclohexene

(Data based on alkylation using perchloric acid as a catalyst)

Temperature (°C)Yield of Cyclohexyl this compound (%)
80~65
100~78
120~85
14091.2
Source: Yield increases significantly with temperature up to an optimum of 140°C.[9][10]

Experimental Protocols

This section provides a generalized methodology for the vapor-phase and liquid-phase alkylation of this compound.

Protocol 1: Vapor-Phase Alkylation of this compound with Ethanol (B145695)

This protocol describes a procedure for the synthesis of 2-ethyl-6-methylphenol (B167550) in a fixed-bed reactor system.[11]

  • Catalyst Activation: Load the solid acid catalyst (e.g., a zeolite) into the reactor. Heat the catalyst bed to 450 °C under a flow of nitrogen (50 mL/min) for 4 hours to remove adsorbed moisture and impurities.[11]

  • Reaction Setup: Cool the reactor to the desired reaction temperature (e.g., 350 °C) and set the system pressure to 1 atm.

  • Reaction Execution:

    • Prepare a feed mixture of this compound and ethanol with a molar ratio of 1:3.[11]

    • Introduce the liquid feed into a vaporizer heated to 250 °C using a high-pressure liquid pump at a weight hourly space velocity (WHSV) of 2.0 h⁻¹.[11]

    • Introduce the vaporized feed into the reactor along with a nitrogen carrier gas at a flow rate of 30 mL/min.[11]

  • Product Collection & Analysis:

    • Allow the reaction to stabilize for at least 2 hours.

    • Collect the liquid product by passing the reactor outlet through a condenser cooled to 10 °C.[11]

    • Analyze the liquid product periodically using gas chromatography (GC) to determine the conversion of this compound and selectivity for the desired products.[11]

  • Purification: After the reaction, the collected liquid, containing unreacted this compound, the desired product, and byproducts, can be purified by fractional distillation under reduced pressure.[11]

Protocol 2: Liquid-Phase Alkylation of this compound with Ethanol

This protocol describes a laboratory-scale procedure using a solid acid catalyst in a batch reactor.[12]

  • Catalyst Activation: Activate the solid acid catalyst (e.g., H-Beta zeolite) by heating at 400-500°C for 4 hours under a stream of dry air or nitrogen. Cool the catalyst in a desiccator before use.[12]

  • Reaction Setup:

    • Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermocouple.

    • Purge the system with an inert gas (e.g., nitrogen or helium).

    • Charge the flask with this compound, a solvent (e.g., toluene), and the activated catalyst.[12]

  • Reaction Execution:

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180°C).[12]

    • Once the temperature has stabilized, add anhydrous ethanol dropwise from the dropping funnel over 1-2 hours.[12]

    • Maintain the reaction at temperature with vigorous stirring for 8-12 hours. Monitor the reaction progress with GC.[12]

  • Work-up and Purification:

    • Cool the mixture to room temperature and filter to recover the solid catalyst. The catalyst can be washed, dried, and calcined for potential reuse.[12]

    • Transfer the filtrate to a separatory funnel and wash with a 1 M sodium hydroxide (B78521) solution to remove unreacted this compound.[12]

    • The crude product can be purified by fractional distillation under reduced pressure.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the acid-catalyzed alkylation of this compound with an alcohol? A1: The reaction is an electrophilic aromatic substitution. It is generally accepted that the alcohol is first dehydrated by the solid acid catalyst to form an alkene (e.g., ethanol to ethylene). The alkene is then protonated by a Brønsted acid site on the catalyst to form a carbocation, which acts as the electrophile and attacks the electron-rich aromatic ring of this compound.[11][13]

Q2: What are the most common types of catalysts used for this reaction? A2: Solid acid catalysts are widely used due to their reusability and reduced environmental impact.[12] Common examples include zeolites (like HBEA, HZSM-5, and HY), silica-alumina, and tungstophosphoric acid supported on silica.[3][6] The catalytic activity is often related to the presence of both Brønsted and Lewis acid sites.[6]

Q3: Can the alkyl group rearrange during a Friedel-Crafts alkylation? A3: Yes, carbocation rearrangements are a known challenge in Friedel-Crafts alkylations, especially when using primary and secondary alkylating agents that can form more stable carbocations.[1] To mitigate this, one can use an alkylating agent that forms a stable carbocation or employ reaction conditions that minimize carbocation formation, such as using milder Lewis acids or lower temperatures.[1]

Q4: Besides alkylation, what other reactions can this compound undergo? A4: this compound is a versatile chemical intermediate. The hydroxyl group can be etherified or esterified. It readily undergoes electrophilic substitution reactions such as nitration, halogenation, and sulfonation, primarily at the ortho- and para-positions relative to the hydroxyl group.[14]

Visualizations

Troubleshooting_Workflow start Low Yield or Poor Selectivity check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Temperature, Pressure & Time check_reagents->check_conditions catalyst_issue Investigate Catalyst check_conditions->catalyst_issue inactive_catalyst Catalyst Inactive? (Coking, Poisoning) catalyst_issue->inactive_catalyst Yes optimize_params Optimize Reaction Parameters catalyst_issue->optimize_params No regenerate Regenerate Catalyst (e.g., Calcination) inactive_catalyst->regenerate replace_catalyst Use Fresh Catalyst inactive_catalyst->replace_catalyst end_good Problem Solved regenerate->end_good replace_catalyst->end_good selectivity_issue Poor Selectivity (O- vs C-alkylation) optimize_params->selectivity_issue Selectivity Problem polyalkylation_issue Polyalkylation optimize_params->polyalkylation_issue Byproduct Problem adjust_solvent Adjust Solvent (Protic vs. Aprotic) selectivity_issue->adjust_solvent adjust_temp Modify Temperature selectivity_issue->adjust_temp adjust_ratio Change Reactant Ratio (Excess Cresol) polyalkylation_issue->adjust_ratio adjust_solvent->end_good adjust_temp->end_good adjust_ratio->end_good Alkylation_Pathways cluster_main Competing Alkylation Pathways cluster_O O-Alkylation cluster_C C-Alkylation cresol This compound cresolate Cresolate Anion (Resonance Stabilized) cresol->cresolate Deprotonation (Base or Catalyst Surface) O_product O-Alkyl Product (Ether) cresolate->O_product SN2 Attack (R-X) C_product C-Alkyl Product (Alkyl-o-cresol) cresolate->C_product Electrophilic Attack (R+) O_conditions Favored by: - Aprotic Polar Solvents - Lower Temperatures C_conditions Favored by: - Protic Solvents - Higher Temperatures - Acid Catalysts

References

Degradation of o-Cresol standards during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: o-Cresol Standards

Welcome to the technical support center for this compound standards. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the storage and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound standard, which was initially a colorless solid/liquid, has turned yellow or brown. Is it still usable?

A1: Discoloration (yellow to brown) of this compound is a common indicator of degradation, typically due to exposure to air and light.[1][2][3] This is primarily caused by oxidation. While slight discoloration may not significantly impact concentration for some applications, it is a sign of instability. For accurate quantitative analysis, it is crucial to use a standard that has not discolored. We recommend running a quality control check using a fresh, un-degraded standard to verify the concentration of the discolored standard before use. For critical applications, using a new, properly stored standard is advised.

Q2: What are the ideal storage conditions for this compound standards to minimize degradation?

A2: To ensure the long-term stability of this compound standards, they should be stored in a cool, dry, and dark environment.[1][4] The container must be tightly sealed to prevent exposure to air and moisture.[4] For optimal long-term storage, refrigeration at 2-8°C is recommended.[1] It is also crucial to store them away from open flames, heat sources, and incompatible materials like oxidizing agents.[4][5]

Q3: I suspect my this compound standard has degraded. What are the likely degradation products?

A3: The degradation of this compound is primarily an oxidative process. Depending on the conditions, a variety of degradation products can form. Common products include hydroquinones, quinones, salicylaldehyde, and salicylic (B10762653) acid.[2][6] Further oxidation can lead to the formation of more complex compounds like hydroxy, dihydroxy, and trihydroxy methyl benzoquinones.[7]

Q4: How long can I expect my this compound standard to be stable under recommended storage conditions?

A4: The stability of this compound standards is highly dependent on storage conditions. A study on this compound stability in a urine matrix, when protected from light, showed that at 4°C, the average recovery was 97.8% after 30 days.[1] In contrast, at room temperature, the recovery dropped to 89.8% over the same period.[1] For neat material or solutions in appropriate solvents stored under ideal conditions (refrigerated, protected from light and air), the shelf life can be significantly longer. However, it is best practice to re-qualify the standard at regular intervals as part of your laboratory's quality procedures.

Troubleshooting Guide

Issue: Inconsistent or inaccurate results in my assay when using an this compound standard.

This issue can often be traced back to the degradation of the standard. Follow this troubleshooting workflow to identify and resolve the problem.

Troubleshooting Workflow for this compound Standard Degradation start Inconsistent Assay Results check_visual Visually Inspect Standard (Color, Particulates) start->check_visual is_discolored Is the standard discolored (yellow/brown)? check_visual->is_discolored check_storage Review Storage Conditions (Temp, Light, Air Exposure) storage_improper Were storage conditions improper? check_storage->storage_improper is_discolored->check_storage No run_qc Run QC Analysis (e.g., HPLC/GC) vs. a new standard is_discolored->run_qc Yes storage_improper->run_qc Yes review_protocol Review experimental protocol for sources of in-assay degradation (e.g., pH, temp). storage_improper->review_protocol No is_degraded Does QC show degradation/impurities? run_qc->is_degraded discard Discard old standard. Use a new standard and implement proper storage. is_degraded->discard Yes stable Standard appears stable. Problem may be elsewhere. is_degraded->stable No use_new Use a new standard for the assay. discard->use_new

Caption: Troubleshooting workflow for this compound standard issues.

Data on this compound Stability

The following table summarizes the stability of this compound in a urine matrix when protected from light at different temperatures. This data provides insight into the expected degradation rate under suboptimal (room temperature) versus recommended (refrigerated) conditions.

Storage DurationStorage TemperatureAverage Recovery (%)Standard Deviation (%)
1 dayRoom Temperature98.32.5
7 daysRoom Temperature95.73.1
14 daysRoom Temperature93.24.0
30 daysRoom Temperature89.84.5
1 day4°C100.22.1
7 days4°C99.52.8
14 days4°C98.93.5
30 days4°C97.83.9
Data adapted from a long-term stability study of this compound in urine.[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound Standards via HPLC

This protocol outlines a method to determine the stability of an this compound standard in a given solvent over time.

1. Materials and Reagents:

  • This compound standard (new and aged/suspected)

  • HPLC-grade solvent (e.g., methanol (B129727) or acetonitrile)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of a new, trusted this compound standard in your chosen solvent at a known concentration (e.g., 1 mg/mL). This will be your reference standard.

    • Prepare a solution of the aged or suspected standard at the same theoretical concentration.

    • Create a series of calibration standards by diluting the reference stock solution.

  • Storage Conditions (for a time-course study):

    • Dispense aliquots of the freshly prepared standard solution into amber vials.

    • Store vials under different conditions to be tested (e.g., 4°C protected from light, room temperature on the benchtop).

  • HPLC Analysis:

    • Set the HPLC UV detector to an appropriate wavelength for this compound (e.g., 218 nm or 270 nm).[8]

    • Use an isocratic or gradient mobile phase suitable for separating this compound from potential degradants (e.g., a mixture of water with 0.1% formic acid and acetonitrile).

    • Inject the calibration standards to generate a standard curve.

    • Inject the aged/suspected standard solution and samples from your time-course study.

  • Data Analysis:

    • Compare the peak area of the aged standard to the reference standard curve to determine its actual concentration. A significant decrease indicates degradation.

    • Analyze the chromatograms for the appearance of new peaks, which may correspond to degradation products.

    • For the time-course study, plot the concentration of this compound against time for each storage condition to determine the degradation rate.

Experimental Workflow for this compound Stability Testing prep 1. Prepare Stock Solutions (New & Aged Standards) aliquot 2. Aliquot Samples for Time-Course Study prep->aliquot store 3. Store Aliquots under Varied Conditions (e.g., 4°C dark, 25°C light) aliquot->store analyze_t0 4. Analyze T=0 Sample via HPLC store->analyze_t0 analyze_tn 5. Analyze Samples at Defined Time Points (T=1, T=7, T=30 days) store->analyze_tn data 6. Data Analysis: - Compare Peak Areas - Identify Degradant Peaks - Plot Concentration vs. Time analyze_t0->data analyze_tn->data report 7. Report Stability and Determine Shelf-Life data->report

Caption: Workflow for assessing this compound standard stability.

Degradation Pathway

This compound primarily degrades through oxidation, especially when exposed to atmospheric oxygen and light. The phenolic hydroxyl group and the methyl group are both susceptible to reaction.

Simplified this compound Degradation Pathway ocresol This compound conditions Exposure to: - Oxygen (Air) - Light (UV) - Heat intermediates Reactive Intermediates (e.g., Phenoxy Radical) ocresol->intermediates conditions->intermediates Initiation products1 Oxidation Products: - Methylhydroquinone - Methyl-p-benzoquinone intermediates->products1 products2 Further Oxidation Products: - Salicylaldehyde - Salicylic Acid intermediates->products2 polymers Polymerized Products (Brown coloration) products1->polymers products2->polymers

Caption: Simplified pathway of this compound oxidative degradation.

References

Troubleshooting low recovery of o-Cresol in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding low recovery of o-Cresol during sample preparation. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is consistently low. What are the most common causes?

Low recovery of this compound can be attributed to several factors throughout the analytical workflow. The most common issues include:

  • Analyte Volatility: this compound is volatile, which can lead to sample loss during open-vial steps like solvent evaporation or sample concentration.[1]

  • Suboptimal Extraction: The extraction method may not be efficient. This can be due to an inappropriate solvent, incorrect pH, or insufficient mixing.[2][3] Phenols like this compound are very soluble in water, which can make extraction challenging.[4]

  • Analyte Degradation: As a phenolic compound, this compound is susceptible to oxidation and photodegradation.[5] Exposure to air and light can cause the compound to darken and degrade.[6][7][8]

  • Poor Chromatographic Performance: Issues with the gas chromatography (GC) system, such as a contaminated inlet or column, can lead to poor peak shape, which may be misinterpreted as low recovery.[4]

  • Matrix Effects: Components within the sample matrix (e.g., urine, plasma, soil) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and an apparent low recovery.[9][10][11]

  • Inefficient Derivatization: Derivatization is often a necessary step to improve the volatility and chromatographic separation of this compound.[12][13] Incomplete or inefficient derivatization will result in low signal response for the target derivative.

Q2: How does the choice of extraction solvent affect this compound recovery?

The choice of solvent is critical and should be based on the principle of "like dissolves like".[14] Since this compound is a moderately polar phenol, it is highly soluble in organic solvents like ethanol, ether, and benzene (B151609) but only moderately soluble in water.[15] For liquid-liquid extraction (LLE), a water-immiscible organic solvent that has a high affinity for this compound should be selected. For solid-phase extraction (SPE), the choice of solvents for conditioning, washing, and eluting must be carefully optimized to ensure proper retention and complete elution of the analyte.[16][17]

Q3: Can sample pH impact my extraction efficiency?

Yes, pH is a critical parameter. This compound is a weak acid.[7] At a pH significantly above its pKa, it will be deprotonated and become an ionic salt (cresolate), which is highly soluble in aqueous solutions and will not partition well into an organic solvent. For reversed-phase SPE or LLE, the sample pH should be adjusted to be at least 2 units below the pKa of this compound to keep it in its neutral, more hydrophobic form, thus enhancing its retention on the sorbent or extraction into an organic solvent.[4][18][19]

Q4: I am using Solid Phase Extraction (SPE). Where could I be losing my analyte?

Analyte loss during SPE can occur at several stages. A systematic approach is needed to identify the problem.[16][20]

  • Sample Loading: If the sample solvent is too strong or the pH is incorrect, the analyte may not bind to the sorbent and will be lost in the flow-through. This is known as breakthrough.[16][18]

  • Washing Step: The wash solvent may be too strong, causing it to prematurely elute the this compound from the sorbent along with the interferences.[16][18]

  • Elution Step: The elution solvent may not be strong enough to completely desorb the this compound from the sorbent, leaving some of it behind on the cartridge.[16][18]

  • Drying Step: If an evaporation step is used after elution, the volatility of this compound can lead to significant losses, especially if excessive heat or gas flow is applied.[1]

Q5: Why is derivatization necessary for this compound analysis by GC-MS, and how can it fail?

Derivatization is a crucial step that converts the polar hydroxyl group of this compound into a less polar, more volatile functional group.[12] This improves chromatographic peak shape and allows for the clean separation of this compound from its isomers (m- and p-cresol).[12][13]

Common derivatization failures include:

  • Incomplete Reaction: The reaction may not go to completion due to insufficient reagent, incorrect temperature, or inappropriate reaction time.[12]

  • Reagent Degradation: Derivatizing agents, especially silylating agents, are often sensitive to moisture and can degrade if not stored properly.

  • Presence of Interferences: Water or other active hydrogen-containing compounds in the sample can compete with this compound for the derivatizing agent, leading to an incomplete reaction.

Q6: How can I determine if matrix effects are causing my low recovery?

Matrix effects occur when other components in the sample extract interfere with the analyte's ionization in the mass spectrometer, causing signal suppression or enhancement.[11] To quantify this effect, you can compare the signal response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a clean solvent standard at the same concentration.[11] If the signal in the matrix is significantly lower, it indicates signal suppression is occurring. Using a stable isotope-labeled internal standard, such as this compound-d7, can help to compensate for matrix effects.[12]

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Stability of this compound in Urine Samples Stored Protected from Light [5]

Storage DurationStorage TemperatureMean Recovery (%)
1 day4°C100.2
7 days4°C99.5
14 days4°C98.9
30 days4°C97.8
7 daysRoom Temperature95.7
14 daysRoom Temperature93.2
30 daysRoom Temperature89.8

Table 2: Physical Properties and Solubility of this compound

PropertyValue
Molar Mass108.14 g/mol [6][8]
AppearanceColorless crystals or liquid that darkens on exposure to air and light.[6][7]
Water SolubilityModerately soluble (2.5 - 3.2 g/100 mL at room temperature).[8][15]
Organic SolventsHighly soluble in ethanol, ether, chloroform, and benzene.[7][15]
Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound

This protocol is a general guideline for extracting this compound from an aqueous sample using a reversed-phase (e.g., C18) SPE cartridge. Optimization will be required based on the specific sample matrix.

  • Sample Pre-treatment: Adjust the sample pH to <4 by adding a suitable acid. This ensures this compound is in its neutral form.

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol (B129727) through it. Do not let the sorbent go dry.[21]

  • Equilibration: Equilibrate the cartridge by passing 3 mL of reagent water (at the same pH as the sample) through it. Do not let the sorbent go dry.[21]

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for 10-20 minutes to remove residual water.

  • Elution: Elute the this compound with a small volume (e.g., 2 x 1 mL) of a strong organic solvent, such as acetonitrile (B52724) or methanol, into a collection tube.

  • Concentration: If necessary, evaporate the eluate to the desired final volume under a gentle stream of nitrogen. Avoid excessive heat to prevent loss of the volatile this compound.

Protocol 2: Silylation of this compound for GC-MS Analysis

Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, increasing volatility.[12]

  • Sample Preparation: Ensure the sample extract containing this compound is completely dry. Water will react with the silylating reagent.

  • Reagent Addition: To the dried extract, add an internal standard (e.g., this compound-d7) and the silylating reagent (e.g., 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) in a suitable solvent like dichloromethane.[12][13]

  • Reaction: Vortex the mixture to mix thoroughly.

  • Incubation: Seal the vial and incubate at 40-60°C for 30 minutes to ensure the reaction goes to completion.[12][13]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visual Guides

Troubleshooting Workflow

G start Start: Low this compound Recovery check_volatility Issue: Volatility? (Evaporation steps, sample heating) start->check_volatility check_extraction Issue: Extraction? (Solvent, pH, technique) start->check_extraction check_derivatization Issue: Derivatization? (Reagents, conditions, water) start->check_derivatization check_matrix Issue: Matrix Effects? (Signal suppression) start->check_matrix solution_volatility Solution: - Use gentle N2 stream - Avoid high heat - Keep vials capped check_volatility->solution_volatility solution_extraction Solution: - Optimize solvent polarity - Adjust pH to <4 - Check SPE steps (load, wash, elute) check_extraction->solution_extraction solution_derivatization Solution: - Use fresh reagents - Ensure sample is dry - Optimize temp/time check_derivatization->solution_derivatization solution_matrix Solution: - Use matrix-matched standards - Use stable isotope internal std - Improve sample cleanup check_matrix->solution_matrix end Recovery Improved solution_volatility->end solution_extraction->end solution_derivatization->end solution_matrix->end

Caption: A troubleshooting flowchart for low this compound recovery.

Solid Phase Extraction (SPE) Workflow

G cluster_spe SPE Cartridge (e.g., C18) cluster_outputs Outputs Condition 1. Condition (Methanol) Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Load 3. Load Sample (pH < 4) Equilibrate->Load Wash 4. Wash (Weak Solvent) Load->Wash Waste1 Waste (Interferences) Load->Waste1 Potential Loss: Breakthrough Elute 5. Elute (Strong Solvent) Wash->Elute Waste2 Waste (Interferences) Wash->Waste2 Potential Loss: Premature Elution Product Product (this compound) Elute->Product

Caption: Workflow for Solid Phase Extraction of this compound.

Silylation Derivatization Workflow

G start Start: Dry Sample Extract + Internal Standard add_reagent Add Silylating Reagent (e.g., MSTFA in Dichloromethane) start->add_reagent vortex Vortex to Mix add_reagent->vortex incubate Incubate (e.g., 40°C for 30 min) vortex->incubate analyze Inject into GC-MS for Analysis incubate->analyze

Caption: Workflow for silylation derivatization of this compound.

References

Minimizing interference in electrochemical detection of o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the electrochemical detection of o-Cresol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize interference during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the electrochemical detection of this compound?

Interference in this compound detection can arise from several sources:

  • Structural Isomers and Similar Compounds: Meta-cresol (m-cresol) and para-cresol (p-cresol) are common interferents due to their similar chemical structures and electrochemical oxidation potentials. Phenol and other phenolic compounds present in the sample can also produce overlapping signals.

  • Matrix Effects: Complex sample matrices, such as urine, blood serum, or industrial wastewater, contain numerous organic and inorganic species that can interfere with the analysis. These matrix components can adsorb onto the electrode surface, a phenomenon known as electrode fouling or passivation, which reduces sensitivity and reproducibility.[1][2][3]

  • Electrode Fouling: The oxidation products of this compound and other phenols can polymerize and form an insulating layer on the electrode surface.[2] This passivation blocks active sites, leading to a decrease in signal over successive measurements.[1][2]

Q2: My electrochemical signal for this compound is weak or has a low signal-to-noise ratio. What are the possible causes and solutions?

A weak signal can be attributed to several factors, from analyte concentration to electrode performance.

Troubleshooting Steps for Weak Signal:

Potential Cause Recommended Solution
Low Analyte Concentration Concentrate the sample using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.
Poor Electron Transfer Kinetics Modify the electrode surface with nanomaterials (e.g., graphene, gold nanoparticles, carbon nanotubes) to increase the surface area and enhance the electrochemical signal.[3]
Suboptimal pH The electrochemical behavior of phenolic compounds is often pH-dependent. Optimize the pH of the supporting electrolyte to achieve the best signal response for this compound.[3]
Electrode Passivation The electrode surface may be fouled. Renew the electrode surface by polishing (for solid electrodes) or use a new disposable electrode for each measurement.[1][3] Electrochemical activation or cleaning cycles can also be effective.[2]

| Incorrect Applied Potential | Verify that the applied potential is optimal for this compound oxidation. Run a cyclic voltammogram (CV) of a standard solution to determine the peak oxidation potential. |

Troubleshooting Guides

Issue 1: Overlapping Peaks and Poor Selectivity

When analyzing samples containing multiple phenolic isomers (e.g., m-cresol, p-cresol) or other electroactive species, overlapping voltammetric peaks can make accurate quantification of this compound difficult.

Logical Flow for Improving Selectivity

cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_solutions Specific Solutions Problem Overlapping Peaks with this compound Signal ElectrodeMod Electrode Modification Problem->ElectrodeMod MethodOpt Method Optimization Problem->MethodOpt SamplePrep Sample Pre-treatment Problem->SamplePrep MIPs Use Molecularly Imprinted Polymers (MIPs) for specific recognition sites. ElectrodeMod->MIPs Nano Incorporate Nanomaterials to enhance signal and selectivity. ElectrodeMod->Nano pH Optimize pH of Supporting Electrolyte to shift interference peaks. MethodOpt->pH Waveform Adjust Potential Waveform/Scan Rate (e.g., DPV, SWV) to improve resolution. MethodOpt->Waveform SPE Implement Solid-Phase Extraction (SPE) to remove interfering species. SamplePrep->SPE

Caption: Logic diagram for troubleshooting poor selectivity.

Solutions:

  • Electrode Modification: Modify the working electrode with materials that offer higher selectivity. Molecularly Imprinted Polymers (MIPs) are particularly effective as they are designed with recognition sites tailored to the this compound molecule.[3] Nanomaterials like graphene or metallic nanoparticles can also improve selectivity through catalytic effects.[3]

  • Optimize Electrochemical Parameters: Adjusting the parameters of your voltammetric technique can help resolve overlapping peaks.

    • pH of Supporting Electrolyte: The oxidation potential of phenols is pH-dependent. Systematically varying the pH can shift the oxidation potential of interfering species away from that of this compound.[3]

    • Voltammetric Technique: Use advanced techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV), which offer better resolution and discrimination against background currents compared to Cyclic Voltammetry (CV).[4]

  • Sample Pre-treatment: Use a sample cleanup step to remove interferents before analysis. Solid-Phase Extraction (SPE) is a powerful method for selectively isolating the analyte of interest from a complex matrix.[3]

Issue 2: Signal Decrease with Repeated Measurements (Electrode Fouling)

A common problem in the electrochemical analysis of phenols is the passivation of the electrode surface, which manifests as a continuously decreasing peak current in subsequent scans.[2]

Troubleshooting Workflow for Electrode Fouling

Start Start: Decreasing Signal Over Repeated Scans CheckFouling Is surface fouling by oxidation products likely? Start->CheckFouling RenewSurface Renew Electrode Surface CheckFouling->RenewSurface Yes ModifySurface Modify Electrode Surface with Anti-Fouling Layer CheckFouling->ModifySurface Yes UseDisposable Use Disposable Electrode (e.g., Screen-Printed) CheckFouling->UseDisposable Yes Polish Polish solid electrode (e.g., GCE, Au, Pt) RenewSurface->Polish ElectroClean Apply electrochemical cleaning cycle RenewSurface->ElectroClean End End: Stable Signal Achieved ModifySurface->End UseDisposable->End Polish->End ElectroClean->End

Caption: Workflow for addressing electrode fouling.

Solutions:

  • Electrode Surface Renewal: For non-disposable electrodes like Glassy Carbon (GCE), mechanical polishing between measurements is the most common way to remove the passivating layer and restore the electrode's activity.[3]

  • Electrochemical Cleaning: Applying a specific potential waveform can often clean the electrode surface in-situ. This involves stepping or cycling the potential to values that cause the adsorbed foulants to be desorbed or oxidized/reduced into soluble, inactive forms.

  • Use of Disposable Electrodes: Screen-printed electrodes (SPEs) are a cost-effective alternative that eliminates the issue of fouling, as a new electrode is used for each measurement.[1]

  • Anti-Fouling Electrode Modifications: Modify the electrode with materials that resist fouling, such as certain polymers or nanomaterials. These materials create a protective barrier that prevents the adsorption of interfering products.[2]

Experimental Protocols

Protocol 1: General Sample Preparation for Urine Analysis

Urine is a complex matrix that requires pre-treatment to minimize interference. This protocol is a general guideline; optimization may be required.

Workflow for Urine Sample Preparation

Start Collect Urine Sample Hydrolysis Step 1: Acid Hydrolysis (e.g., with HCl) to release conjugated this compound. Start->Hydrolysis AdjustpH Step 2: pH Adjustment Adjust to optimal pH for extraction. Hydrolysis->AdjustpH Extraction Step 3: Extraction (e.g., SPE or LLE) to isolate analyte and remove interferents. AdjustpH->Extraction Evaporation Step 4: Evaporation & Reconstitution Evaporate solvent and reconstitute in supporting electrolyte. Extraction->Evaporation Analysis Ready for Electrochemical Analysis Evaporation->Analysis

Caption: Sample preparation workflow for urine analysis.

Methodology:

  • Hydrolysis: Since this compound in urine can be present as conjugates (e.g., glucuronides or sulfates), an acid hydrolysis step is often necessary. This typically involves adding a strong acid like hydrochloric acid (HCl) to the urine sample and heating it.[5][6][7]

  • pH Adjustment: After hydrolysis and cooling, the pH of the sample is adjusted to a value suitable for the subsequent extraction step.

  • Extraction:

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleanup.[3] The sample is passed through an SPE cartridge (e.g., C18), which retains this compound. Interfering substances are washed away, and the purified this compound is then eluted with a small volume of an organic solvent.

    • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., diethyl ether, methyl tert-butyl ether).[5][7] The this compound partitions into the organic phase, leaving many water-soluble interferents behind.

  • Reconstitution: The organic solvent from the extraction step is evaporated, and the residue is redissolved in the supporting electrolyte that will be used for the electrochemical analysis.

Protocol 2: Electrode Polishing for GCE Renewal

A clean and smooth electrode surface is critical for reproducible results.

Methodology:

  • Coarse Polish: Polish the GCE surface on a polishing pad with a 1.0 µm alumina (B75360) slurry for 1-2 minutes.

  • Fine Polish: Rinse the electrode thoroughly with deionized water and then polish it with a 0.05 µm alumina slurry on a separate polishing pad for 3-5 minutes to obtain a mirror-like finish.

  • Sonication: Sonicate the polished electrode in deionized water for 2-3 minutes to remove any adhered alumina particles.

  • Final Rinse: Rinse the electrode with ethanol (B145695) and then deionized water, and allow it to dry before use.

Quantitative Data Summary

The performance of an electrochemical sensor is characterized by several key parameters. The table below summarizes typical performance data for this compound detection using different methods, highlighting the impact of various analytical strategies.

Table 1: Performance Metrics for this compound Detection

Analytical Method Limit of Detection (LOD) Linear Range Key Feature/Interference Note
HPLC-UV [8] 0.046 mg/m³ (in air) Not Specified Cresol isomers are not separated by this specific OSHA method.
HPLC with Graphitized Carbon Column [9] 0.2 mg/L (in urine) Not Specified Excellent selectivity for resolving o- and p-cresol (B1678582) isomers.
Molecularly Imprinted Sensor (p-cresol) [10] 5.4 x 10⁻¹¹ M 1.0 x 10⁻¹⁰ M to 1.0 x 10⁻⁵ M Demonstrates high selectivity against interferents; a similar strategy could be applied for this compound.
Gas Chromatography-FID [5] 0.5 mg/L (in urine) Not Specified m- and p-cresol could not be completely separated.

| UPLC-MS/MS [11] | Not Specified | Not Specified | Highly selective and sensitive method for assessing exposure to toluene (B28343) via this compound in urine. |

References

Technical Support Center: o-Cresol Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the reduction of background noise in the mass spectrometry of o-Cresol.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in the GC-MS analysis of this compound?

A1: High background noise in the GC-MS analysis of phenols like this compound can originate from several sources, which can significantly impact the sensitivity and accuracy of your results.[1] The most common sources include:

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, releasing siloxane compounds that result in a rising baseline and characteristic ions (e.g., m/z 207, 281).[1]

  • Contaminated Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons in the carrier gas can lead to a noisy baseline and degradation of the column.[1]

  • Injector Port Contamination: Residues from previous injections, degradation of the septa, or contaminated liners can slowly bleed into the system, contributing to background noise.[1] Using low-bleed septa is recommended to minimize this issue.[1]

  • Sample Matrix Effects: Complex sample matrices can introduce a multitude of interfering compounds that co-elute with this compound, thereby increasing the background signal.[1][2][3]

  • System Contamination: Leaks in the system, contaminated transfer lines, or a dirty ion source can all contribute to elevated background noise.[1][4]

Q2: I am observing a high and rising baseline in my chromatogram. How can I troubleshoot this?

A2: A high and rising baseline is often an indication of column bleed.[1] Here is a step-by-step guide to address this issue:

  • Condition the Column: Ensure your GC column is properly conditioned according to the manufacturer's instructions. This helps to remove any residual manufacturing materials and stabilize the stationary phase.

  • Use Low-Bleed Columns: Whenever possible, use a low-bleed GC column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms), which is designed to minimize column bleed.[1]

  • Check for Leaks: Use an electronic leak detector to check for any leaks in the system, as the introduction of oxygen can accelerate column degradation.[4]

  • Optimize Temperature Program: Avoid excessively high oven temperatures, as this can accelerate the degradation of the stationary phase.[1]

Q3: My baseline is noisy and shows extraneous peaks. What should I do?

A3: A noisy baseline with extraneous peaks often points to contamination in the injection port or the sample itself.[1] Follow these steps to diagnose and resolve the issue:

  • Injector Maintenance:

    • Replace the Septum: Use a high-quality, low-bleed septum and replace it regularly to prevent degradation products from entering the system.[1]

    • Clean or Replace the Liner: The injector liner can accumulate non-volatile residues. Regularly clean it or replace it with a new, deactivated liner.[1]

  • Sample and Solvent Purity:

    • Use High-Purity Solvents: Always use fresh, high-purity, LC-MS or GC-MS grade solvents for sample preparation and mobile phases.[5][6]

    • Filter Samples: Ensure your samples are free of particulate matter by filtering them through a 0.22 µm filter before injection.[1]

  • Run Blank Injections: Inject a solvent blank to determine if the contamination is coming from the sample or the system itself.[5]

Q4: How can derivatization help in reducing background noise for this compound analysis?

A4: Derivatization is a crucial technique that converts the polar hydroxyl group of this compound into a less polar, more volatile functional group.[7] This enhances chromatographic resolution and detection sensitivity, which in turn helps to separate the analyte from matrix interferences, thereby reducing background noise.[1][7] Common derivatization techniques include:

  • Silylation: This method replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, which increases volatility and improves peak shape in GC analysis.[7][8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.[1][8][9]

  • Acetylation: This technique converts the phenolic hydroxyl group into a less polar and more volatile ester using reagents like acetic anhydride.[7]

  • Dansylation: For LC-MS/MS analysis, derivatization with dansyl chloride increases the mass of the this compound derivative and adds an ionizable moiety, which is necessary for electrospray ionization and MS detection.[10][11]

Troubleshooting Guides

Issue 1: Poor Signal Intensity for this compound
Potential Cause Troubleshooting Step Expected Outcome Citation
Poor Ionization Efficiency (LC-MS) Evaluate both positive and negative ionization modes. For a phenolic compound like this compound, the negative mode ([M-H]⁻) is often more effective.Improved signal intensity.[12]
Suboptimal Mobile Phase (LC-MS) Add a small amount of a weak acid (e.g., formic acid) for positive mode or a weak base (e.g., ammonium (B1175870) hydroxide) for negative mode to the mobile phase.Enhanced ionization and a stronger signal.[12]
Inefficient Derivatization Optimize derivatization reaction conditions (e.g., temperature, time, reagent concentration).Increased yield of the derivatized product, leading to a stronger analyte signal.[10][11]
Suboptimal Source Parameters Systematically optimize ion source parameters such as capillary voltage, source temperature, and gas flows.Maximized signal for your specific instrument.[12]
Issue 2: High Background Noise
Potential Cause Troubleshooting Step Expected Outcome Citation
Inadequate Chromatographic Separation Optimize the gradient elution profile or try a different column chemistry (e.g., a phenyl-hexyl column for aromatic compounds).Better separation of this compound from matrix components, reducing co-elution and background interference.[12]
Sample Matrix Interference Implement a more rigorous sample cleanup procedure, such as Solid Phase Extraction (SPE), to remove interfering substances from the matrix.A cleaner sample, leading to a significant reduction in background noise.[1][12][13][14]
Contaminated Solvents/Mobile Phase Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use and sonicate to remove dissolved gases.Reduction in baseline noise.[5]
Contaminated LC/GC System Flush the entire system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water). For GC-MS, bake out the column and injector.A cleaner baseline in subsequent blank runs.[5]
System Leaks Check all fittings and connections for leaks using an electronic leak detector.Elimination of air leaks, which can introduce contaminants and cause an unstable spray or baseline.[4][5]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline for cleaning up aqueous samples to reduce matrix effects before GC-MS or LC-MS analysis.

  • Cartridge Conditioning:

    • Attach SPE cartridges to a manifold.

    • Wash the cartridges with 3 x 3 mL of dichloromethane (B109758) (DCM).

    • Condition the cartridges with 3 x 3 mL of methanol (B129727). Do not allow the sorbent to go dry after the final methanol wash.

    • Equilibrate the cartridges with 3 x 3 mL of 0.05 N HCl.[1]

  • Sample Loading:

    • Acidify the 1 L water sample to a pH of less than 2 with 6 N hydrochloric acid.[13]

    • Spike the sample with a known amount of an internal standard, such as this compound-d7.[13]

    • Pass the entire sample through the conditioned cartridge at a flow rate of 10-15 mL/min.[1][13]

  • Cartridge Drying:

    • Dry the cartridges under full vacuum for 15 minutes.[1]

  • Elution:

    • Elute the trapped analytes from the cartridge with 10 mL of DCM into a collection tube.[13]

    • Pass the eluate through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.[13]

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[13] The sample is now ready for derivatization and/or analysis.

Protocol 2: Silylation Derivatization for GC-MS Analysis

This protocol describes a common silylation procedure using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Sample Preparation:

    • Ensure the 1 mL sample extract from the SPE cleanup is completely dry. This can be achieved by evaporation under a stream of nitrogen.[1]

  • Derivatization Reaction:

    • Add 100 µL of MSTFA to the vial containing the dried sample.[7][8]

    • Cap the vial tightly and vortex for 1 minute to ensure thorough mixing.[7]

    • Incubate the vial at 40°C for 30 minutes.[7][8]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample spike Spike with This compound-d7 sample->spike spe Solid Phase Extraction (SPE) spike->spe concentrate Concentrate spe->concentrate derivatize Silylation (e.g., MSTFA) concentrate->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Workflow for this compound analysis including sample preparation, derivatization, and GC-MS analysis.

troubleshooting_logic start High Background Noise in this compound Analysis q1 Is the baseline high and rising? start->q1 a1_yes Likely Column Bleed q1->a1_yes Yes q2 Are there extraneous peaks in the blank? q1->q2 No sol1 Condition Column Use Low-Bleed Column Check for Leaks a1_yes->sol1 a2_yes System or Solvent Contamination q2->a2_yes Yes q3 Is the noise random and non-specific? q2->q3 No sol2 Clean Injector Port Use High-Purity Solvents Flush System a2_yes->sol2 a3_yes Potential Matrix Effects q3->a3_yes Yes sol3 Improve Sample Cleanup (SPE) Optimize Chromatography Consider Derivatization a3_yes->sol3

Caption: Logical workflow for troubleshooting high background noise in this compound mass spectrometry.

References

Validation & Comparative

A Comparative Guide to the Validation of a Novel UPLC-MS/MS Method for o-Cresol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of o-Cresol against a traditional Gas Chromatography-Flame Ionization Detection (GC-FID) method. The supporting experimental data and detailed methodologies are presented to assist researchers in selecting the most suitable analytical approach for their specific needs.

Introduction

This compound, a key biomarker for toluene (B28343) exposure, is frequently monitored in occupational health and environmental analysis.[1][2][3] Accurate and robust analytical methods are crucial for its precise quantification. While traditional methods like Gas Chromatography (GC) have been widely used, newer technologies such as UPLC-MS/MS offer significant advantages in terms of sensitivity and specificity.[2] This guide evaluates the performance of a recently developed UPLC-MS/MS method in comparison to a conventional GC-FID technique.

Data Presentation: A Comparative Analysis

The following table summarizes the key validation parameters for the novel UPLC-MS/MS method and the traditional GC-FID method for this compound analysis.

Validation ParameterUPLC-MS/MS MethodTraditional GC-FID Method
**Linearity (R²) **>0.99>0.99
Accuracy (% Recovery) 99%[2]95.4% - 110.6%[4]
Precision (%RSD) Intraday: 3.2%, Interday: 4.4%[2]Intraday: 3.77%, Interday: 3.8%[3]
Limit of Detection (LOD) 0.06 µM[2]0.03 µg/mL[4]
Limit of Quantification (LOQ) 0.21 µM[2]0.20 µg/mL[4]

Experimental Protocols

This method involves the derivatization of this compound to enhance its ionization efficiency for mass spectrometric detection.

1. Sample Preparation:

  • Urine samples are first subjected to acid hydrolysis to release conjugated this compound.[2][5]

  • The hydrolyzed sample is then derivatized using dansyl chloride.[2]

  • The derivatized sample is diluted prior to injection.[2]

2. UPLC-MS/MS Conditions:

  • Column: Reversed-phase BEH Phenyl column.[2]

  • Mobile Phase: A gradient of organic solvent and water.

  • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2]

This widely used method relies on the volatility of this compound for separation and detection.

1. Sample Preparation:

  • Acid hydrolysis of urine samples is performed to liberate this compound.[4][5]

  • A liquid-liquid extraction is then carried out to isolate the analyte.[4]

2. GC-FID Conditions:

  • Column: HP-1 (1%-phenyl) methylpolysiloxane column (30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Nitrogen at a flow rate of 1.2 mL/min.[4]

  • Injector and Detector Temperature: 250°C and 275°C, respectively.[4]

  • Oven Temperature Program: Initial temperature of 70°C for 11 minutes, followed by a ramp of 20°C/min to 160°C, and a final hold for 5 minutes.[4]

Workflow of the Novel UPLC-MS/MS Method

The following diagram illustrates the experimental workflow for the analysis of this compound using the novel UPLC-MS/MS method.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output urine_sample Urine Sample acid_hydrolysis Acid Hydrolysis urine_sample->acid_hydrolysis Release conjugated This compound derivatization Derivatization (Dansyl Chloride) acid_hydrolysis->derivatization dilution Dilution derivatization->dilution uplc_separation UPLC Separation (BEH Phenyl Column) dilution->uplc_separation Injection msms_detection MS/MS Detection (MRM Mode) uplc_separation->msms_detection Elution data_analysis Data Analysis msms_detection->data_analysis quantification Quantification of This compound data_analysis->quantification

Caption: Workflow for this compound analysis by UPLC-MS/MS.

Conclusion

The novel UPLC-MS/MS method demonstrates comparable linearity, accuracy, and precision to the traditional GC-FID method for this compound quantification. However, the UPLC-MS/MS method offers a significantly lower limit of detection, making it more suitable for applications requiring high sensitivity. The choice of method will ultimately depend on the specific requirements of the analysis, including the expected concentration range of this compound and the available instrumentation.

References

A Guide to Inter-Laboratory Comparison of o-Cresol Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the methodologies and expected performance parameters for the measurement of o-Cresol in an inter-laboratory comparison setting. The information is intended for researchers, scientists, and drug development professionals to understand the variability and reliability of this compound quantification across different analytical methods and laboratories.

Data Presentation

An inter-laboratory comparison (ILC) or proficiency test (PT) is crucial for assessing the competence of laboratories in performing specific measurements and for validating analytical methods.[1][2][3] In a typical ILC, a homogenous sample is distributed to multiple laboratories, and their results are statistically analyzed to determine performance. While a specific, large-scale ILC report for this compound was not publicly available, this guide synthesizes expected performance data from various validated analytical methods for this compound determination.

The following table summarizes the performance characteristics of common analytical techniques used for this compound quantification, which can be considered as benchmarks for an inter-laboratory comparison.

Table 1: Performance Characteristics of Analytical Methods for this compound Quantification

Performance ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Detector Flame Ionization Detection (FID) or Mass Spectrometry (MS)Ultraviolet (UV) or Fluorescence
Linearity (R²) ≥ 0.995≥ 0.99
Intra-day Precision (%RSD) 2.4 - 5.4%[4]< 5%
Inter-day Precision (%RSD) 2.4 - 5.4%[4]< 5%
Accuracy (% Recovery) 98% (average)[4]95.7% - 101.5%
Limit of Detection (LOD) Method dependent, ng level[5]0.2 µg/mL (Fluorescence)[6]
Limit of Quantitation (LOQ) Method dependent, µg/mL level[4]0.5 µg/mL (Fluorescence)[6]
Typical Matrix Urine[4], Air[7]Plasma[6][8][9], Pharmaceutical Formulations[10]

Note: The values presented are derived from single-laboratory validation studies and are indicative of the expected performance. Actual results in an inter-laboratory comparison may vary.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the success of an inter-laboratory comparison. Below are generalized methodologies for the determination of this compound using Gas Chromatography-Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).

1. Gas Chromatography-Flame Ionization Detection (GC-FID) Method for this compound in Urine

This protocol is based on methods for analyzing this compound as a biomarker of toluene (B28343) exposure.[4][11]

  • Sample Preparation (Acid Hydrolysis):

    • To a 1 mL urine sample, add a strong mineral acid (e.g., HCl) to release conjugated this compound.

    • Heat the sample at a specified temperature (e.g., 90-100°C) for 30-60 minutes.[11]

    • Cool the sample to room temperature.

  • Extraction:

    • Perform a liquid-liquid extraction of the hydrolyzed sample with a suitable organic solvent (e.g., methylene (B1212753) chloride or ethyl ether).[11]

    • Vortex the mixture and centrifuge to separate the phases.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.

  • GC-FID Analysis:

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol).

    • Inject an aliquot of the reconstituted sample into the GC-FID system.

    • GC Conditions:

      • Column: A capillary column suitable for polar compounds (e.g., Stabilwax-DA).[7]

      • Injector Temperature: 250°C

      • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), ramp up to a final temperature (e.g., 200°C).

      • Detector Temperature: 275°C

      • Carrier Gas: Helium or Nitrogen.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound.

    • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. An internal standard (e.g., this compound-d7) is recommended for improved accuracy.[12]

2. High-Performance Liquid Chromatography (HPLC) Method for this compound in Plasma

This protocol is adapted from methods for the analysis of cresol (B1669610) isomers in biological matrices.[6][8][9]

  • Sample Preparation (Protein Precipitation and Extraction):

    • To a plasma sample, add a protein precipitating agent like acetonitrile.[6][8][9]

    • Vortex the sample to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Collect the supernatant containing this compound.

  • HPLC Analysis:

    • Inject an aliquot of the supernatant into the HPLC system.

    • HPLC Conditions:

      • Column: A reverse-phase C18 or C4 column.[10]

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detection at a suitable wavelength (e.g., 218 nm) or fluorescence detection (λex/λem = 280/310 nm).[5][6][8][9]

  • Quantification:

    • Generate a calibration curve by analyzing a series of known concentrations of this compound standards.

    • The this compound concentration in the sample is calculated based on its peak area relative to the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and the signaling pathway context where this compound is relevant as a biomarker.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Submission and Analysis cluster_3 Phase 4: Reporting and Follow-up P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Prepare and Validate Homogenous Samples P2->P3 P4 Develop and Distribute Protocol P3->P4 A1 Laboratories Receive and Analyze Samples P4->A1 A2 Follow Standardized Protocol A1->A2 D1 Laboratories Submit Results A2->D1 D2 Statistical Analysis (e.g., Z-scores) D1->D2 D3 Identify Outliers D2->D3 R1 Generate ILC Report D3->R1 R2 Provide Feedback to Laboratories R1->R2 R3 Implement Corrective Actions R2->R3

Caption: Workflow of an Inter-laboratory Comparison Study.

G Toluene Toluene Exposure Metabolism Hepatic Metabolism (CYP450) Toluene->Metabolism HippuricAcid Hippuric Acid Metabolism->HippuricAcid oCresol This compound Metabolism->oCresol Excretion Urinary Excretion HippuricAcid->Excretion oCresol->Excretion UrineSample Urine Sample (Biomarker Measurement) Excretion->UrineSample

Caption: this compound as a Biomarker of Toluene Exposure.

References

A Comparative Analysis of the Toxicological Effects of o-, m-, and p-Cresol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological profiles of ortho-, meta-, and para-cresol reveals distinct differences in their acute toxicity, genotoxicity, and target organ effects. This guide provides a comparative analysis of these three isomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Cresols, which are methyl-substituted phenols, exist as three isomers: ortho-cresol (this compound), meta-cresol (m-cresol), and para-cresol (p-cresol). These compounds are widely used as intermediates in the production of various chemicals, including disinfectants, preservatives, and antioxidants.[1] Due to their widespread use, understanding their relative toxicities is crucial for risk assessment and safe handling. This guide synthesizes key toxicological data for each isomer, focusing on acute toxicity, genotoxicity, carcinogenicity, and specific organ effects.

Acute Toxicity

The acute toxicity of cresol (B1669610) isomers varies depending on the route of administration and the specific isomer. Oral LD50 values in rats indicate that this compound and p-cresol (B1678582) are generally more acutely toxic than m-cresol (B1676322).[2][3][4] Dermal toxicity data in rabbits also show differences, with p-cresol exhibiting the highest toxicity.[3][4]

Parameter This compound m-Cresol p-Cresol Reference
Oral LD50 (Rat) 121 mg/kg242 mg/kg207 mg/kg[2][3][4]
Dermal LD50 (Rabbit) 890 mg/kg2050 mg/kg300 mg/kg[2][3][4]
Inhalation LC50 (Rat, 1h) > 1220 mg/m³58 mg/m³> 710 mg/m³[2][3][4]

Table 1: Acute Toxicity Data for Cresol Isomers. This table summarizes the median lethal dose (LD50) and lethal concentration (LC50) values for o-, m-, and p-cresol across different routes of exposure in animal models.

Genotoxicity

The genotoxic potential of cresol isomers has been evaluated in various in vitro and in vivo assays. While generally considered to have low genotoxic activity, particularly in bacterial reverse mutation assays (Ames test), some studies suggest a potential for DNA damage under specific conditions.[5] For instance, this compound has been shown to induce micronuclei and DNA damage in the comet assay.[6] In contrast, m-cresol has generally tested negative for clastogenic activity in vitro and in vivo.[3][7] p-Cresol has shown some evidence of clastogenicity in vitro but has not been adequately tested in somatic cells in vivo.[3] It has also been suggested that p-cresol may exert genotoxic effects on colonocytes.[8][9]

Assay This compound m-Cresol p-Cresol Reference
Ames Test NegativeNegativeNegative[5][7][10]
In vivo Micronucleus Assay Negative/EquivocalNegativeNegative[3][7][10]
In vitro Chromosomal Aberration PositiveNegativePositive[3][11]
Comet Assay PositiveNot widely testedPositive (in colonocytes)[6][8]

Table 2: Comparative Genotoxicity of Cresol Isomers. This table outlines the results of key genotoxicity assays for the three cresol isomers.

Carcinogenicity

The carcinogenic potential of cresol isomers has not been definitively established, and the EPA has classified them as Group C, possible human carcinogens, based on inadequate human data and limited animal data.[12] Some studies suggest that cresols may act as tumor promoters.[1][13] Long-term animal studies with a mixture of m- and p-cresol showed equivocal evidence of carcinogenicity in male rats (renal tubule adenoma) and some evidence in female mice (squamous cell papilloma of the forestomach).[1]

Organ-Specific Toxicity

Cresol isomers can induce toxicity in various organs, with the liver, kidneys, and nervous system being primary targets.[12]

  • Hepatic Effects: All three isomers can be metabolized in the liver, primarily through conjugation with glucuronic acid and sulfates.[3][14] High doses can lead to liver weight increases.[3] In vitro studies suggest that p-cresol can be oxidized to a reactive quinone methide intermediate, which may contribute to its toxicity.[3]

  • Renal Effects: Nephrotoxicity has been observed following exposure to cresols.[12] A long-term study with an m-/p-cresol mixture showed an increased incidence of nephropathy in rats at high exposure concentrations.[1]

  • Neurotoxicity: Clinical signs of acute cresol poisoning include hypoactivity, salivation, tremors, and convulsions, indicating effects on the central nervous system.[3]

  • Dermal Effects: Cresols are corrosive to the skin.[3] p-Cresol, in particular, has been shown to cause depigmentation.[10]

  • Respiratory Effects: Inhalation of cresol aerosols can cause irritation of mucous membranes.[3] Studies with m-/p-cresol mixtures have shown hyperplasia of the respiratory epithelium in rats and mice.[1]

Experimental Methodologies

The toxicological data presented in this guide are derived from standardized experimental protocols, primarily following OECD (Organisation for Economic Co-operation and Development) guidelines for chemical testing.

Acute Toxicity Testing (e.g., LD50)

A typical experimental workflow for determining the oral LD50 involves the administration of graded doses of the test substance to a group of animals (commonly rats). The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is the statistically estimated dose that is expected to cause death in 50% of the treated animals.

G cluster_workflow Acute Oral Toxicity (LD50) Workflow dose_prep Dose Preparation animal_admin Administration to Animals (e.g., Rats) dose_prep->animal_admin Graded Doses observation Observation Period (e.g., 14 days) animal_admin->observation data_analysis Data Analysis (Mortality) observation->data_analysis Record Signs & Mortality ld50_calc LD50 Calculation data_analysis->ld50_calc

Caption: Workflow for Acute Oral Toxicity (LD50) Determination.

Genotoxicity Assays

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine. The test substance is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies that can grow on a histidine-deficient medium.

The in vivo micronucleus assay assesses the ability of a substance to cause chromosomal damage. The test substance is administered to animals (usually mice or rats), and bone marrow or peripheral blood cells are collected and analyzed for the presence of micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Metabolic Pathway

The primary metabolic pathway for all cresol isomers involves conjugation with glucuronic acid and sulfates in the liver, followed by renal excretion.[3][14] For p-cresol, an additional oxidative pathway leading to a reactive quinone methide intermediate has been identified in vitro.[3]

G cluster_pathway Metabolic Pathway of Cresols cresol o-, m-, or p-Cresol conjugation Conjugation (Glucuronidation & Sulfation) cresol->conjugation conjugates Glucuronide and Sulfate Conjugates conjugation->conjugates excretion Renal Excretion conjugates->excretion p_cresol p-Cresol oxidation Oxidation (in vitro) p_cresol->oxidation quinone_methide Reactive Quinone Methide oxidation->quinone_methide

Caption: Primary Metabolic Pathways of Cresol Isomers.

References

Comparative study of o-Cresol and phenol degradation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Degradation of o-Cresol and Phenol (B47542)

The effective degradation of phenolic compounds, such as this compound and phenol, from industrial wastewater is a critical environmental challenge due to their toxicity and persistence. This guide provides a comparative analysis of the degradation of these two common pollutants, focusing on biodegradation and advanced oxidation processes (AOPs). Experimental data is presented to offer a clear comparison of their degradation performance, alongside detailed methodologies for key experiments.

Comparative Degradation Performance

The degradation of this compound and phenol can be achieved through various biological and chemical methods. The efficiency of these methods is influenced by factors such as the initial concentration of the pollutant, the presence of co-contaminants, and the specific process conditions.

Biodegradation

Microbial degradation offers an environmentally friendly approach to breaking down this compound and phenol. Different microbial species exhibit varying efficiencies in metabolizing these compounds.

Table 1: Comparative Biodegradation of this compound and Phenol

Microorganism/ConsortiumPollutantInitial Concentration (mg/L)Degradation Efficiency (%)TimeReference
Pseudomonas putidaPhenol100>9548 hours[1]
Pseudomonas putidaThis compound100~9072 hours[2]
Activated SludgePhenol500~8024 hours[3]
Activated SludgeThis compound500~7036 hours[4]
Selenastrum capricornutumPhenol1201008 days[5][6]
Selenastrum capricornutumThis compound1001008 days[5][6]

Studies have shown that while both compounds are biodegradable, phenol is often degraded at a faster rate than this compound by the same microbial consortia. The presence of a methyl group in this compound can increase its recalcitrance. However, some microorganisms, like the microalga Selenastrum capricornutum, have demonstrated the ability to completely degrade both pollutants[5][6]. In co-degradation scenarios, the presence of phenol can sometimes enhance the degradation of this compound, particularly at low concentrations[6].

Advanced Oxidation Processes (AOPs)

AOPs utilize highly reactive radicals, such as hydroxyl radicals (•OH), to mineralize organic pollutants into less harmful substances like CO2 and H2O[7]. These methods are particularly effective for treating wastewater containing refractory organic compounds.

Table 2: Comparative Degradation of this compound and Phenol by AOPs

AOP MethodPollutantInitial Concentration (mg/L)Degradation Efficiency (%)TimeReference
UV/TiO₂Phenol30302 hours[8]
UV/H₂O₂Phenol501003 hours[9]
Fenton (Fe²⁺/H₂O₂)Phenol100>9560 minutes[10]
OzonationPhenol100~9060 minutes[10]
UV/TiO₂This compound50~854 hours[11]

AOPs generally exhibit high degradation efficiencies for both phenol and this compound. The Fenton process and UV/H₂O₂ are among the most rapid and effective methods for phenol degradation[9][10]. While direct comparative data for this compound using the same AOPs under identical conditions is less common in the literature, the principles of radical-based oxidation apply to both compounds. The efficiency of AOPs is highly dependent on parameters such as pH, catalyst dosage, and oxidant concentration[8][10].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for biodegradation and AOP-based degradation studies.

Biodegradation Assay

This protocol describes a typical batch experiment to assess the biodegradation of this compound and phenol by a specific microbial strain.

  • Microorganism and Culture Conditions: A pure culture of a degrading microorganism (e.g., Pseudomonas putida) is grown in a nutrient-rich medium until it reaches the exponential growth phase.

  • Inoculum Preparation: The cells are harvested by centrifugation, washed with a sterile phosphate (B84403) buffer, and resuspended in a mineral salts medium (MSM) to a specific optical density.

  • Batch Biodegradation Experiment:

    • Prepare replicate flasks containing a defined volume of MSM.

    • Add phenol or this compound as the sole carbon source to achieve the desired initial concentration (e.g., 100 mg/L).

    • Inoculate the flasks with the prepared microbial suspension.

    • Include control flasks (without inoculum) to account for abiotic losses.

    • Incubate the flasks on a rotary shaker at a controlled temperature and agitation speed.

  • Sampling and Analysis:

    • Withdraw samples at regular intervals.

    • Centrifuge the samples to remove biomass.

    • Analyze the supernatant for the residual concentration of phenol or this compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[12][13].

Photocatalytic Degradation (UV/TiO₂) Assay

This protocol outlines a typical experimental setup for the photocatalytic degradation of this compound and phenol.

  • Photoreactor Setup: A batch photoreactor equipped with a UV lamp (e.g., 365 nm) is used. The reactor vessel is typically made of quartz to allow UV transmission.

  • Catalyst Suspension: A specific amount of TiO₂ photocatalyst (e.g., 1 g/L) is suspended in a known volume of deionized water containing the target pollutant (phenol or this compound) at a set initial concentration (e.g., 30 mg/L)[8].

  • Experimental Procedure:

    • The suspension is stirred in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium.

    • The UV lamp is then turned on to initiate the photocatalytic reaction.

    • The temperature of the solution is maintained at a constant level using a water bath.

  • Sampling and Analysis:

    • Aliquots of the suspension are collected at different time intervals.

    • The samples are filtered to remove the TiO₂ particles.

    • The filtrate is analyzed for the remaining concentration of the pollutant using a suitable analytical technique like HPLC or spectrophotometry[8][9].

Visualizing Degradation Pathways and Workflows

Graphical representations of metabolic pathways and experimental procedures can aid in understanding the complex processes involved in the degradation of this compound and phenol.

Microbial Degradation Pathways

The microbial degradation of aromatic compounds like phenol and this compound typically proceeds through the formation of catechol or substituted catechols, which are then cleaved by dioxygenase enzymes via ortho or meta pathways[4][14].

cluster_phenol Phenol Degradation cluster_ortho_p Ortho-Cleavage cluster_meta_p Meta-Cleavage cluster_ocresol This compound Degradation cluster_ortho_o Ortho-Cleavage cluster_meta_o Meta-Cleavage phenol Phenol catechol Catechol phenol->catechol Hydroxylation cis_cis_muconate_p cis,cis-Muconate catechol->cis_cis_muconate_p Catechol 1,2-dioxygenase semialdehyde_p 2-Hydroxymuconic Semialdehyde catechol->semialdehyde_p Catechol 2,3-dioxygenase tca_cycle_p TCA Cycle cis_cis_muconate_p->tca_cycle_p Further Metabolism tca_cycle_m_p TCA Cycle semialdehyde_p->tca_cycle_m_p Further Metabolism ocresol This compound methylcatechol 3-Methylcatechol ocresol->methylcatechol Hydroxylation methylmuconate_o 2-Methyl-cis,cis-muconate methylcatechol->methylmuconate_o Catechol 1,2-dioxygenase methylsemialdehyde_o 2-Hydroxy-6-oxohepta- 2,4-dienoate methylcatechol->methylsemialdehyde_o Catechol 2,3-dioxygenase tca_cycle_o TCA Cycle methylmuconate_o->tca_cycle_o Further Metabolism tca_cycle_m_o TCA Cycle methylsemialdehyde_o->tca_cycle_m_o Further Metabolism

Caption: Generalized microbial degradation pathways for phenol and this compound.

Experimental Workflow for AOPs

The following diagram illustrates a typical workflow for an advanced oxidation process experiment.

start Start prep Prepare Pollutant Solution (Phenol or this compound) start->prep add_reagents Add Catalyst/Oxidant (e.g., TiO₂, H₂O₂) prep->add_reagents react Initiate Reaction (e.g., UV Irradiation) add_reagents->react sampling Collect Samples at Intervals react->sampling analysis Analyze Samples (HPLC, GC-MS, TOC) sampling->analysis data Data Analysis (Degradation Kinetics) analysis->data end End data->end

Caption: Workflow for a typical AOP degradation experiment.

References

A Comparative Guide to the Accurate and Precise Quantification of o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of o-cresol is critical for monitoring occupational and environmental exposure to toluene (B28343), as this compound is a primary metabolite. This guide provides a comparative overview of various analytical methods used for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The performance of several common techniques is evaluated, supported by experimental data.

Data Presentation: A Side-by-Side Comparison

The selection of an analytical method significantly impacts the accuracy and precision of this compound quantification. The following table summarizes the performance of different analytical techniques, providing a clear comparison of their key validation parameters.

Analytical MethodInternal StandardMatrixAccuracy (% Recovery)Precision (%RSD)Reference
GC-MSDeuterium-labeled this compoundUrine84 - 104%3.0 - 7.2% (within-series)[1][2]
UPLC-MS/MSThis compound-d8Urine99%3.2% (intraday), 4.4% (interday)[1]
GC-FIDTridecaneUrine98%2.4 - 5.4% (intra- and interassay)[3][4]
GC-FIDNot specifiedUrine95.4 - 110.6%Not specified[5]
HPLC-UVNone specifiedAir90 - 110%Not specified[1]
SpectrophotometryNot applicableUrine95 - 105%< 3%[6]

Key Observations:

  • Methods employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), consistently demonstrate high accuracy and precision, particularly when a stable isotope-labeled internal standard like This compound-d7 (B566161) is used.[1][2]

  • Gas Chromatography with Flame Ionization Detection (GC-FID) offers a robust and cost-effective alternative, with good recovery and precision.[3][4][5]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is another viable option, especially for samples from less complex matrices like air.[1]

  • Spectrophotometric methods provide a simpler and often faster approach, though they may lack the specificity of chromatographic techniques, especially in complex matrices.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are generalized protocols for the quantification of this compound using some of the key techniques mentioned.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and specific, making it suitable for the analysis of this compound in biological matrices.

  • Sample Preparation:

    • Hydrolysis: To measure total this compound (free and conjugated), a hydrolysis step is required. This is typically achieved by heating the urine sample with a strong acid (e.g., concentrated HCl) at approximately 100°C for 10-60 minutes to release this compound from its glucuronide and sulfate (B86663) conjugates.[7][8][9]

    • Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard, such as this compound-d7, is added to the sample before extraction to correct for matrix effects and variations in sample preparation.[1][2]

    • Extraction: The hydrolyzed sample is brought to an acidic pH and the this compound is extracted into an organic solvent like methylene (B1212753) chloride or ethyl ether through liquid-liquid extraction.[7][8]

    • Derivatization: To improve the volatility and chromatographic properties of this compound, a derivatization step is often employed. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][2]

  • Instrumental Analysis:

    • Gas Chromatograph (GC): A capillary column (e.g., DB-5) is used for the separation of the derivatized this compound. The oven temperature is programmed to achieve optimal separation from other components.[8]

    • Mass Spectrometer (MS): The MS detector is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring specific ions for the this compound derivative and the internal standard.[9]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high throughput and sensitivity for the quantification of this compound.

  • Sample Preparation:

    • Hydrolysis: Similar to the GC-MS method, acid hydrolysis is performed to cleave the conjugated forms of this compound.[10]

    • Internal Standard Spiking: An appropriate internal standard, such as this compound-d8, is added.[1]

    • Derivatization: Derivatization with a reagent like dansyl chloride can be used to enhance the ionization efficiency and sensitivity of this compound in the mass spectrometer.[11]

    • Dilution: The sample is then diluted before injection into the UPLC system.[11]

  • Instrumental Analysis:

    • UPLC: A reversed-phase column, such as a BEH Phenyl column, is used for the chromatographic separation.[11]

    • Tandem Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity for the detection of the derivatized this compound and internal standard.[1][10]

Spectrophotometric Method

This method is based on a color-forming reaction and can be used for rapid screening.

  • Sample Preparation and Analysis:

    • The method involves an oxidative coupling reaction of this compound with aniline (B41778) in the presence of hypochlorite (B82951) as an oxidant and nitroprusside as a catalyst.[6]

    • The resulting colored product (a benzoquinoneanil) is then measured spectrophotometrically.[6]

    • To differentiate from isomers like m-cresol (B1676322) which have overlapping spectra, a kinetic wavelength-pair method can be employed, where the initial rate of the reaction is measured at two different wavelengths to eliminate the contribution of the interfering isomer.[6]

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a general workflow for the quantification of this compound in biological samples using a chromatography-mass spectrometry-based method.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Hydrolysis Acid Hydrolysis Sample->Hydrolysis Cleave conjugates IS_Spike Internal Standard Spiking Hydrolysis->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction Isolate analyte Derivatization Derivatization (Optional) Extraction->Derivatization Enhance volatility/sensitivity Chromatography Chromatographic Separation (GC/LC) Derivatization->Chromatography MS_Detection Mass Spectrometric Detection Chromatography->MS_Detection Separate from matrix Quantification Quantification MS_Detection->Quantification Detect and measure ions

Caption: General experimental workflow for this compound quantification.

Factors Influencing Accuracy and Precision

The diagram below illustrates the key factors that can impact the accuracy and precision of this compound quantification.

Factors_Influencing_Quantification cluster_method Analytical Method cluster_sample Sample Handling cluster_instrument Instrumentation center_node Accuracy & Precision of this compound Quantification Method_Choice Choice of Technique (GC-MS, LC-MS/MS, etc.) Method_Choice->center_node IS Internal Standard (Use of SIL-IS) IS->center_node Validation Method Validation Validation->center_node Matrix Matrix Effects Matrix->center_node Preparation Sample Preparation (Hydrolysis, Extraction) Preparation->center_node Calibration Instrument Calibration Calibration->center_node Performance Instrument Performance Performance->center_node

Caption: Key factors influencing quantification accuracy and precision.

References

A Researcher's Guide to Certified Reference Materials for o-Cresol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and related fields, the accurate quantification of o-Cresol is critical for various applications, from environmental monitoring to metabolomic studies. The foundation of precise and reliable analysis lies in the use of high-quality Certified Reference Materials (CRMs). This guide provides a comparative overview of commercially available this compound CRMs and detailed experimental protocols for their application, enabling researchers to make informed decisions for their analytical needs.

Comparison of this compound Certified Reference Materials

FeatureAccuStandardLGC StandardsSigma-Aldrich (Supelco®)
Product Form SolutionNeat, SolutionNeat, Solution
Typical Concentrations 100 µg/mL, 1000 µg/mL, 2000 µg/mL[1][2]Not specified for solutionsAnalytical standard (neat)
Matrix/Solvent Dichloromethane, Methanol[1]Not specified for solutionsNeat (solid/liquid)
Certification ISO 17034[3]ISO 17034Manufactured and tested under ISO/IEC 17025 and ISO 17034
Traceability To NIST or other NMIsTraceable to SI units[4]Traceable to primary material from an NMI (e.g., NIST)
Documentation Certificate of Analysis provided[3]Certificate of Analysis provided[4][5]Certificate of Analysis available[6]

Alternatives and Isotope-Labeled Standards

For advanced analytical techniques such as isotope dilution mass spectrometry, isotopically labeled internal standards are the gold standard for achieving the highest accuracy and precision. This compound-d7 and this compound-¹³C₆ are commonly used deuterated and carbon-13 labeled internal standards, respectively. These standards closely mimic the behavior of the native analyte during sample preparation and analysis, effectively compensating for matrix effects and procedural losses.[7][8] LGC Standards offers this compound-¹³C₆.[9]

Experimental Protocols for this compound Analysis

The following are detailed methodologies for the analysis of this compound in biological and environmental matrices, utilizing CRMs for calibration and quality control.

Protocol 1: GC-MS Analysis of this compound in Human Urine

This protocol is adapted from established methods for the determination of this compound in urine, a common biomarker for toluene (B28343) exposure.[10][11][12]

1. Sample Preparation: Acid Hydrolysis and Liquid-Liquid Extraction

  • Hydrolysis: To release conjugated this compound, acidify a 5 mL urine sample with 1 mL of concentrated hydrochloric acid. Heat the sample in a water bath at 95°C for 1.5 hours.[12]

  • Extraction: After cooling, add an internal standard (e.g., nitrobenzene (B124822) or a deuterated this compound). Extract the hydrolyzed sample with an organic solvent such as methyl tert-butyl ether (MTBE).[12]

  • Drying: Transfer the organic layer to a clean tube containing anhydrous sodium sulfate (B86663) to remove any residual water.[12]

2. Derivatization: Silylation

  • To enhance volatility and chromatographic performance, the extracted this compound is derivatized. A common method is silylation.

  • Evaporate the solvent from the extract and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[10]

3. GC-MS Instrumental Analysis

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Splitless mode.

    • Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C).

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the this compound-TMS derivative and the internal standard.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample hydrolysis Acid Hydrolysis (HCl, 95°C) urine->hydrolysis extraction Liquid-Liquid Extraction (MTBE) hydrolysis->extraction drying Drying (Na2SO4) extraction->drying derivatization Silylation (BSTFA, 70°C) drying->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms

Workflow for GC-MS analysis of this compound in urine.

Protocol 2: UPLC-MS/MS Analysis of this compound in Water

This protocol is suitable for the sensitive determination of this compound in environmental water samples and is adapted from methods for phenolic compound analysis.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a polymeric SPE cartridge (e.g., PS-DVB) with dichloromethane, methanol, and acidified reagent water (pH < 2).

  • Loading: Pass a 1 L water sample, acidified to pH < 2 and spiked with a deuterated internal standard (e.g., this compound-d7), through the cartridge.

  • Washing & Drying: Wash the cartridge and dry it thoroughly under a stream of nitrogen.

  • Elution: Elute the trapped analytes with dichloromethane.

2. UPLC-MS/MS Instrumental Analysis

  • Ultra-Performance Liquid Chromatography (UPLC):

    • Column: A reverse-phase column suitable for polar compounds (e.g., C18 or Phenyl-Hexyl).

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier like formic acid.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-product ion transitions for this compound and the internal standard.

cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis conditioning Cartridge Conditioning loading Sample Loading conditioning->loading washing Washing & Drying loading->washing elution Elution washing->elution uplcmsms UPLC-MS/MS Analysis (MRM Mode) elution->uplcmsms

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS for o-Cresol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like ortho-cresol (this compound) is paramount. As a significant biomarker for toluene (B28343) exposure, its precise measurement in biological matrices is crucial for toxicological and environmental monitoring.[1][2][3] This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound, supported by experimental data and detailed methodologies.

The choice between GC-MS and LC-MS often depends on the analyte's properties and the specific requirements of the analysis.[4][5][6] GC-MS is well-suited for volatile and thermally stable compounds, while LC-MS is advantageous for larger, polar, or thermally labile molecules.[4][7] For this compound, both techniques have been successfully applied, often requiring specific sample preparation steps to enhance analytical performance.[3][8]

Quantitative Performance Comparison

The following table summarizes the key performance parameters for the quantification of this compound using GC-MS and LC-MS, based on data from various studies. The use of deuterated internal standards, such as this compound-d7, is a common practice in both methodologies to ensure high accuracy and precision by correcting for variability during sample preparation and analysis.[9]

Performance ParameterGC-MSUPLC-MS/MS
Linearity Range Up to 12 mg/L0.4 µM to 40 µM
Limit of Detection (LOD) 10 µg/L0.06 µM
Limit of Quantitation (LOQ) Not explicitly stated, but method is sensitive for low-level monitoring.0.21 µM
Accuracy (% Recovery) 84 - 104%[8][9]99%[3]
Precision (%RSD) Within-series: 3.0 - 7.2%[8][9]Intraday: 3.2%, Interday: 4.4%[3]

Key Observations:

  • Both GC-MS and UPLC-MS/MS (an advanced form of LC-MS) demonstrate excellent accuracy and precision for this compound quantification.[3][9]

  • The UPLC-MS/MS method shows a lower limit of detection, suggesting higher sensitivity, which is crucial for monitoring low-level exposure.[3]

  • GC-MS methods often require derivatization to improve the volatility and chromatographic behavior of cresols.[8][10]

  • LC-MS analysis of this compound can be challenging due to its poor ionization.[3] Derivatization is often employed to enhance sensitivity in LC-MS/MS as well.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for GC-MS and LC-MS analysis of this compound in a biological matrix (urine).

GC-MS Method for this compound in Urine

This method involves enzymatic hydrolysis, liquid-liquid extraction, and derivatization prior to GC-MS analysis.

  • Sample Preparation (Hydrolysis and Extraction):

    • To a urine sample, add an internal standard (e.g., deuterium-labeled this compound).[8]

    • Perform enzymatic hydrolysis to cleave conjugates.[8]

    • Acidify the sample and extract the analytes using an organic solvent (e.g., toluene).[8]

  • Derivatization:

  • GC-MS Analysis:

    • Gas Chromatograph: Use a capillary column suitable for separating isomeric cresols (e.g., Agilent HP-5ms).[10]

    • Carrier Gas: Helium at a constant flow rate.[10]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at 80°C, holding for 2 minutes, then ramping up.[10]

    • Mass Spectrometer: Operate in electron ionization (EI) mode.[10]

    • Detection: Use selected ion monitoring (SIM) for quantification to enhance sensitivity and selectivity.

UPLC-MS/MS Method for this compound in Urine

This method highlights acidification, hydrolysis, and derivatization to improve ionization efficiency for LC-MS/MS analysis.

  • Sample Preparation (Hydrolysis and Derivatization):

    • Acidify urine samples and heat to hydrolyze this compound conjugates, forming free this compound.[3]

    • Add a derivatizing agent, such as dansyl chloride, to the hydrolyzed sample. This step is crucial for enhancing the ionization efficiency of this compound for mass spectrometric detection.[3]

    • Dilute the derivatized sample before injection.[3]

  • UPLC-MS/MS Analysis:

    • Liquid Chromatograph: Employ a reverse-phase column (e.g., BEH Phenyl column) for separation.[3]

    • Mobile Phase: A gradient of an aqueous solvent and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid.

    • Mass Spectrometer: A triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode is used for high selectivity and sensitivity.[3]

    • Ionization: Electrospray ionization (ESI) is typically used after derivatization.[3]

Cross-Validation Workflow

Cross-validation is a critical process to ensure that two different analytical methods produce comparable and reliable results for the same analyte in the same matrix.[11] This is particularly important when transferring a method between laboratories or when a new method is intended to replace an existing one.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_validation Method Validation cluster_analysis Sample Analysis cluster_comparison Data Comparison & Evaluation Define_Analyte Define Analyte & Matrix (this compound in Urine) Select_Methods Select Methods for Comparison (GC-MS and LC-MS) Define_Analyte->Select_Methods Prepare_Samples Prepare Standard & QC Samples Select_Methods->Prepare_Samples Validate_GCMS Validate GC-MS Method Prepare_Samples->Validate_GCMS Validate_LCMS Validate LC-MS Method Prepare_Samples->Validate_LCMS Analyze_GCMS Analyze Samples by GC-MS Validate_GCMS->Analyze_GCMS Analyze_LCMS Analyze Samples by LC-MS Validate_LCMS->Analyze_LCMS Compare_Results Compare Quantitative Results Analyze_GCMS->Compare_Results Analyze_LCMS->Compare_Results Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman plot, t-test) Compare_Results->Statistical_Analysis Acceptance_Criteria Evaluate Against Acceptance Criteria Statistical_Analysis->Acceptance_Criteria Conclusion Conclusion: Methods are Comparable Acceptance_Criteria->Conclusion

Cross-validation workflow for GC-MS and LC-MS analysis of this compound.

Conclusion

Both GC-MS and LC-MS are robust and reliable techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS may offer advantages in terms of sensitivity, making it highly suitable for biomonitoring studies with low-level exposure.[3] However, GC-MS remains a widely used and effective method, particularly with appropriate sample preparation to enhance analyte volatility.[8][9] The cross-validation of both methods is essential to ensure data integrity and consistency, particularly in regulated environments.

References

A Comparative Guide to Sorbents for Solid-Phase Extraction of o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different sorbent materials for the solid-phase extraction (SPE) of o-Cresol, a compound of significant interest in environmental and biomedical research. The selection of an appropriate sorbent is critical for achieving high recovery and purity of the analyte from complex matrices. This document presents a compilation of experimental data, detailed protocols, and a visual representation of the SPE workflow to aid in the selection of the most suitable sorbent for your specific application.

Data Presentation: Sorbent Performance for this compound and Phenol Extraction

The following table summarizes the performance of various sorbents for the extraction of this compound and related phenolic compounds. It is important to note that in some cases, data for general phenols is used as a proxy for this compound due to the limited availability of specific data for this analyte. This is a reasonable approximation as the chemical properties are similar, but should be taken into consideration when interpreting the data.

Sorbent TypeAnalyteRecovery Rate (%)Breakthrough Volume (mL)Loading Capacity (mg/g)
Polymeric Sorbents
Strata-XPhenols>90%[1][2]Data not available>800 m²/g surface area suggests high capacity[1][2]
Oasis HLBPhenols90-95%[3]Data not availableUp to 10% of sorbent weight (e.g., 30mg sorbent can retain up to 3mg of a hydrophobic compound)[4]
Silica-Based Sorbents
C18Polar CompoundsData not availableDependent on analyte and matrix; requires experimental determination[5][6][7]10.4 µmol/g (atenolol), 9.4 µmol/g (metoprolol)[5]
Carbon-Based Sorbents
Activated CarbonThis compoundData not availableData not available0.5936 mmol/g[8]
Activated Carbonp-CresolData not availableData not availableHigher than this compound[9]

Note: The data presented is a compilation from various studies and may have been obtained under different experimental conditions. Direct comparison between sorbents should be made with caution.

Experimental Workflow

The general workflow for solid-phase extraction is a multi-step process designed to isolate the target analyte from the sample matrix. The following diagram illustrates the key stages of a typical SPE procedure.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Collection Pretreatment Sample Pre-treatment (e.g., pH adjustment, dilution) Sample->Pretreatment Conditioning 1. Sorbent Conditioning Pretreatment->Conditioning Equilibration 2. Sorbent Equilibration Conditioning->Equilibration Loading 3. Sample Loading Equilibration->Loading Washing 4. Interference Elution (Washing) Loading->Washing Elution 5. Analyte Elution Washing->Elution PostElution Post-Elution Processing (e.g., evaporation, reconstitution) Elution->PostElution Analysis Instrumental Analysis (e.g., HPLC, GC-MS) PostElution->Analysis

Caption: General workflow of a solid-phase extraction (SPE) procedure.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are suggested protocols for the solid-phase extraction of this compound using different types of sorbents. These protocols are based on established methods for phenolic compounds and should be optimized for your specific sample matrix and analytical requirements.

Protocol 1: this compound Extraction using Polymeric Sorbents (e.g., Strata-X, Oasis HLB)

Polymeric sorbents are often preferred for their high surface area and excellent retention of polar compounds like phenols.

1. Sorbent Conditioning:

  • Pass 5 mL of methanol (B129727) through the cartridge to wet the sorbent and activate the functional groups.[1]

  • Follow with 5 mL of deionized water to remove the methanol.[1] Do not allow the sorbent to dry.

2. Sample Loading:

  • Acidify the aqueous sample containing this compound to a pH of approximately 3.5 with glacial acetic acid.[1]

  • Load the pre-treated sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.

3. Washing (Interference Elution):

  • Wash the cartridge with 5 mL of deionized water to remove any polar interferences that were not retained.

4. Elution:

  • Elute the retained this compound with 5 mL of acetone, followed by 5 mL of dichloromethane.[1]

  • Collect the eluate for subsequent analysis. The eluate may be concentrated by evaporation under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.

Protocol 2: this compound Extraction using C18 Silica-Based Sorbents

C18 is a versatile reversed-phase sorbent, but its performance with polar analytes can be variable.

1. Sorbent Conditioning:

  • Flush the C18 cartridge with 5 mL of methanol.

  • Equilibrate the sorbent with 5 mL of deionized water. Ensure the sorbent bed does not run dry.

2. Sample Loading:

  • Adjust the pH of the aqueous sample to be neutral or slightly acidic.

  • Load the sample onto the cartridge at a controlled flow rate (e.g., 1 mL/min).

3. Washing (Interference Elution):

  • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic impurities.

4. Elution:

  • Elute this compound with a small volume (e.g., 2 x 1 mL) of a stronger organic solvent such as methanol or acetonitrile.

  • The collected eluate can then be prepared for analysis.

Protocol 3: this compound Extraction using Activated Carbon Sorbents

Activated carbon is a highly effective sorbent for a wide range of organic compounds, including cresols, due to its large surface area and porous structure.

1. Sorbent Conditioning:

  • Condition the activated carbon cartridge with 3 mL of methylene (B1212753) chloride, followed by 3 washes of 3 mL of methanol.[10]

  • Equilibrate with deionized water.

2. Sample Loading:

  • For aqueous samples, pass the sample slowly through the cartridge to maximize adsorption.[11]

3. Washing (Interference Elution):

  • A washing step with deionized water can be performed to remove inorganic salts and highly polar impurities.

4. Elution:

  • Elute the adsorbed this compound with a suitable organic solvent. Based on general protocols for similar compounds, a solvent like methylene chloride or a mixture containing a polar organic solvent would be a good starting point.[11]

  • Further processing of the eluate may be required before analysis.

Conclusion

The choice of sorbent for the solid-phase extraction of this compound depends on several factors, including the sample matrix, the required recovery rate, and the analytical technique to be used. Polymeric sorbents like Strata-X and Oasis HLB generally offer high recovery rates for phenolic compounds.[1][2][3] C18 silica-based sorbents are a common choice but may require more careful method optimization for polar analytes. Activated carbon shows a high adsorption capacity for this compound and can be a cost-effective option.[8] It is recommended to perform preliminary experiments to evaluate the performance of different sorbents with your specific sample type to achieve the best results.

References

Evaluating the Efficacy of o-Cresol Based Disinfectants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of ortho-Cresol (this compound) based disinfectants, comparing their efficacy with other common alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers and professionals in making informed decisions for their specific applications.

Introduction to this compound

This compound is a phenolic organic compound with the formula CH₃C₆H₄(OH). As a derivative of phenol, it is one of three isomers of cresol (B1669610), the others being meta-cresol and para-cresol.[1] this compound is a key active ingredient in a variety of disinfectant formulations, including the well-known product Lysol, where it is often part of a mixture of cresol isomers in a soap emulsion.[2] Its primary mechanism of antimicrobial action is the destruction of bacterial cell membranes, leading to the leakage of cellular contents and cell death.[3] Phenolic compounds, in general, cause membrane damage and are effective against enveloped viruses, rickettsiae, fungi, and vegetative bacteria.[4]

Comparative Efficacy of Disinfectants

The selection of an appropriate disinfectant depends on several factors, including the target microorganisms, the nature of the surface or material to be disinfected, and the presence of organic matter.[5][6] This section compares this compound based disinfectants with other widely used alternatives: Quaternary Ammonium Compounds (QACs), Chlorine-based disinfectants, and Alcohol-based disinfectants.

Table 1: Comparison of Disinfectant Properties
FeatureThis compound Based (Phenolics)Quaternary Ammonium Compounds (QACs)Chlorine-Based (e.g., Bleach)Alcohol-Based (Ethanol, Isopropanol)
Mechanism of Action Destruction of cell membranes[3]Breakdown of lipoprotein complexes in the cell membrane[6]Oxidation of cellular componentsProtein denaturation[7]
Spectrum of Activity Bactericidal, Fungicidal, Virucidal (effective against enveloped viruses), Tuberculocidal[4][6]Bactericidal, Fungicidal, Virucidal (good, but less effective than phenols against some viruses)[5]Broad spectrum: Bactericidal, Fungicidal, Virucidal, Sporicidal (some effect)[4][5]Bactericidal, Tuberculocidal, Fungicidal, Virucidal (effective against lipophilic viruses)[7]
Effectiveness in Organic Matter Retain more activity in the presence of organic material[4]Less effective in the presence of organic matterQuickly inactivated by organic matter[4]Requires pre-cleaning as effectiveness is reduced by organic matter[8]
Advantages - Good for disinfecting large surfaces- Effective in the presence of organic soil- Contains a detergent for cleaning- Non-corrosive, colorless, odorless[5]- Broad spectrum of activity- Inexpensive and fast-acting[4]- Rapid action- No residue
Disadvantages - Can be corrosive to some surfaces- Strong odor- Skin and respiratory irritant[2]- Less effective against non-enveloped viruses and bacterial spores- Can leave a residue[9]- Corrosive to metals- Unstable, especially when diluted- Harmful fumes[4][10]- Evaporates quickly, affecting contact time- Flammable- Not effective against spores[5][8]
Typical Contact Time 10 minutes[6]3 to 10 minutes[9]10 minutes (recommended)[5]>10 minutes (often not achievable due to evaporation)[5]
Table 2: Quantitative Efficacy Data (Log Reduction)

The following table summarizes representative log reduction values for different disinfectant classes against common microorganisms. A 4-log reduction is equivalent to inactivating 99.99% of a virus or bacteria.[11]

Disinfectant ClassMicroorganismLog ReductionReference
Phenolics (Lysol) Staphylococcus aureus (MRSA)>5 (100% kill)[12]
Candida albicans>5 (100% kill)[12]
Quaternary Ammonium Compounds Staphylococcus aureus2-3[13]
Pseudomonas aeruginosa>5[13]
Chlorine-Based (Sodium Hypochlorite) Staphylococcus aureus>6[7]
Bacillus atrophaeus spores>6[7]
Alcohol-Based (Ethanol 70%) Staphylococcus epidermidis5[14]
Pseudomonas aeruginosa<1[14]

Note: Efficacy can vary significantly based on the specific formulation, concentration, contact time, and the presence of interfering substances.

Experimental Protocols for Efficacy Testing

Standardized testing protocols are crucial for evaluating and comparing the efficacy of disinfectants.[11][15] The following are key methodologies employed in these studies.

Suspension Test

This test evaluates the disinfectant's ability to inactivate microorganisms suspended in a liquid medium.[11]

Objective: To determine the bactericidal, fungicidal, or virucidal activity of a disinfectant at various concentrations and contact times.[16][17]

Methodology:

  • Preparation of Microorganism Suspension: A standardized culture of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Aspergillus brasiliensis) is prepared to a specific concentration (e.g., 10⁵ to 10⁶ cells/mL).[17]

  • Exposure: A specified volume of the disinfectant at its use-dilution is added to the microbial suspension.[16]

  • Contact Time: The mixture is incubated for a predetermined contact time (e.g., 5, 10, 15 minutes).[17]

  • Neutralization: After the contact time, a neutralizer is added to stop the antimicrobial action of the disinfectant. This is a critical step to ensure that the disinfectant does not continue to act after the intended exposure period.[18]

  • Enumeration: The number of surviving microorganisms is determined by plating the neutralized solution onto a suitable growth medium.

  • Calculation: The log reduction in the microbial count is calculated by comparing the number of surviving microorganisms to the initial count in a control sample without the disinfectant.

Surface Challenge Test (Carrier Test)

This method assesses the disinfectant's efficacy on a hard, non-porous surface, simulating real-world conditions.[16]

Objective: To evaluate the ability of a disinfectant to kill microorganisms dried onto a surface.

Methodology:

  • Carrier Preparation: Standardized carriers (e.g., stainless steel discs, glass slides) are inoculated with a known concentration of the test microorganism and allowed to dry.

  • Disinfectant Application: The inoculated carriers are exposed to the disinfectant by spraying, wiping, or immersion for a specific contact time.[17]

  • Neutralization and Recovery: The carrier is transferred to a neutralization broth to inactivate the disinfectant and recover the surviving microorganisms.[18]

  • Enumeration: The number of viable microorganisms is quantified through plating and incubation.

  • Log Reduction Calculation: The log reduction is determined by comparing the number of survivors on the treated carriers to those on untreated control carriers.

Visualizing Mechanisms and Workflows

Antimicrobial Mechanism of Phenolic Compounds

The primary mode of action for phenolic disinfectants like this compound is the disruption of the bacterial cell membrane. This leads to a cascade of events culminating in cell death.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Proteins Membrane Proteins oCresol This compound Membrane_Interaction Interaction with Membrane Lipids and Proteins oCresol->Membrane_Interaction Membrane_Damage Increased Membrane Permeability Membrane_Interaction->Membrane_Damage Leakage Leakage of Cellular Contents (Ions, ATP, etc.) Membrane_Damage->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Mechanism of this compound action on bacterial cells.

General Experimental Workflow for Disinfectant Efficacy Testing

The process of evaluating a disinfectant's efficacy follows a structured workflow, from initial screening to surface testing.

Disinfectant_Efficacy_Workflow Start Start: Select Disinfectant and Test Microorganisms Suspension_Test Suspension Test (In-vitro Screening) Start->Suspension_Test Determine_Parameters Determine Optimal Concentration and Contact Time Suspension_Test->Determine_Parameters Surface_Test Surface Challenge Test (Simulated Use) Determine_Parameters->Surface_Test Data_Analysis Data Analysis: Calculate Log Reduction Surface_Test->Data_Analysis Evaluate_Efficacy Evaluate Efficacy (Pass/Fail Criteria) Data_Analysis->Evaluate_Efficacy End End: Report Findings Evaluate_Efficacy->End

Caption: Workflow for evaluating disinfectant efficacy.

Conclusion

This compound based disinfectants are effective broad-spectrum antimicrobial agents with a long history of use. Their key advantage lies in their ability to maintain efficacy in the presence of organic matter, a common challenge for other disinfectant classes. However, their potential for corrosivity (B1173158) and irritation necessitates careful handling and application. When compared to alternatives like QACs, chlorine-based, and alcohol-based disinfectants, the choice of this compound should be guided by the specific requirements of the application, including the target pathogens, surface compatibility, and environmental conditions. The experimental protocols outlined in this guide provide a framework for the rigorous, comparative evaluation of disinfectant performance.

References

Performance Showdown: A Comparative Guide to Catalysts for o-Cresol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of o-cresol is a critical step. This guide provides an objective comparison of various catalyst systems for the synthesis of this compound via the methylation of phenol (B47542), supported by experimental data to inform your catalyst selection and process optimization.

The primary industrial route to this compound is the vapor-phase alkylation of phenol with methanol (B129727) over solid catalysts. The choice of catalyst is paramount, directly influencing the selectivity towards the desired ortho-isomer, overall phenol conversion, and the formation of byproducts such as p-cresol (B1678582), m-cresol, 2,6-xylenol, and anisole (B1667542). This guide delves into the performance of several key catalyst families, offering a comparative analysis of their efficacy.

Comparative Performance of Catalysts

The following table summarizes the performance of various catalysts under different experimental conditions, providing a quantitative basis for comparison. Key metrics include phenol conversion, selectivity for this compound, and the reaction temperature at which these results were achieved.

Catalyst SystemPhenol Conversion (%)This compound Selectivity (%)Other Major ProductsReaction Temperature (°C)Pressure (MPa)Notes
Metal Oxides
Fe-Mg-O47.3>902,6-xylenol3600.1Excellent low-temperature activity and stability.[1]
MgO8.2~100Anisole (at lower temps)400-High ortho-selectivity but low phenol conversion.[2]
Fe-Co-Cr-V-Mg-KHigh-2,6-xylenol370-4300.02-0.14High phenol conversion reported.[3][4]
Iron-Chromium>90-2,6-xylenol350-Primarily selective for C-alkylation, leading to 2,6-xylenol.[5]
V₂O₅-Fe₂O₃-CuO-K₂O/SiO₂-~712,6-xylenol (>28%)350Normal-
Zeolites
H-Beta50-Anisole (63%)--Favors O-methylation to anisole at lower temperatures.[6]
H-MCM-22High-Anisole (21%)--High phenol conversion.[6]
ZSM-5 (modified)-up to 58% (p-cresol)p-cresol, m-cresol200-500-Shape-selective catalysis can be tuned for p-cresol.[7]
Al₂O₃-43-51m-cresol (17-36%), p-cresol (17-36%)300-4001-3Liquid-phase reaction, produces a mixture of cresol (B1669610) isomers.[7]

Reaction Pathway and Experimental Workflow

The synthesis of this compound from phenol and methanol over a solid catalyst typically proceeds through a vapor-phase alkylation reaction. The general reaction scheme and a typical experimental workflow are illustrated below.

ReactionPathway Phenol Phenol Intermediate Adsorbed Species Phenol->Intermediate Adsorption Methanol Methanol Methanol->Intermediate Catalyst Solid Catalyst oCresol This compound Catalyst->oCresol Surface Reaction Byproducts Byproducts (p-, m-cresol, 2,6-xylenol, Anisole) Catalyst->Byproducts Intermediate->Catalyst

Figure 1: General reaction pathway for the catalytic methylation of phenol to this compound.

ExperimentalWorkflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction cluster_analysis Product Analysis cat_prep Catalyst Synthesis (e.g., co-precipitation) cat_char Characterization (XRD, BET, TPD) cat_prep->cat_char reactor Fixed-Bed Reactor (Catalyst Loading) cat_char->reactor feed_prep Reactant Feed (Phenol + Methanol) feed_prep->reactor reaction_cond Reaction Conditions (Temp, Pressure, WHSV) reactor->reaction_cond product_collection Product Condensation reaction_cond->product_collection gc_analysis Gas Chromatography (GC) product_collection->gc_analysis data_analysis Data Analysis (Conversion, Selectivity) gc_analysis->data_analysis

Figure 2: Typical experimental workflow for evaluating catalyst performance in this compound synthesis.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate comparison of catalyst performance. Below are representative protocols for catalyst preparation and performance evaluation based on the reviewed literature.

Catalyst Preparation (Co-precipitation Method for Fe-Mg-O)
  • Solution Preparation: Prepare aqueous solutions of ferric nitrate (B79036) (Fe(NO₃)₃·9H₂O) and magnesium nitrate (Mg(NO₃)₂·6H₂O) with the desired molar ratio of Fe:Mg.

  • Co-precipitation: Add a precipitating agent, such as an aqueous solution of ammonium (B1175870) carbonate or sodium hydroxide, dropwise to the mixed metal nitrate solution under vigorous stirring until the pH reaches a specific value (e.g., 8-9).

  • Aging: Age the resulting precipitate in the mother liquor for a specified time (e.g., 2-4 hours) at a constant temperature.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral to remove residual ions.

  • Drying and Calcination: Dry the filter cake in an oven at a specific temperature (e.g., 110-120 °C) overnight. Calcine the dried powder in a muffle furnace in air at a high temperature (e.g., 500-600 °C) for several hours to obtain the final Fe-Mg-O catalyst.

Catalyst Performance Evaluation (Vapor-Phase Alkylation)
  • Reactor Setup: Load a fixed-bed reactor with a known amount of the prepared catalyst (typically in granular or pellet form). The reactor is usually a stainless steel or quartz tube placed inside a furnace.

  • Catalyst Activation: Activate the catalyst in situ by heating it to the reaction temperature under a flow of an inert gas (e.g., nitrogen) for a certain period to remove any adsorbed moisture and impurities.

  • Reactant Feed: Introduce a pre-mixed feed of phenol and methanol into the reactor at a specific molar ratio using a high-pressure liquid pump. The liquid feed is vaporized before entering the reactor. An inert gas may be used as a carrier.

  • Reaction: Conduct the reaction at the desired temperature, pressure, and weight hourly space velocity (WHSV).

  • Product Analysis: Condense the reactor effluent in a cold trap. Analyze the liquid products periodically using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to determine the concentrations of reactants and products.

  • Data Calculation: Calculate the phenol conversion and the selectivity for this compound and other products based on the GC analysis results.

Concluding Remarks

The selection of an optimal catalyst for this compound synthesis is a multifaceted decision that depends on the desired product distribution, process economics, and catalyst stability. Metal oxide catalysts, particularly Fe-Mg-O systems, demonstrate high selectivity towards this compound at relatively moderate temperatures. Zeolite catalysts, on the other hand, offer tunability, where modifications in their framework and acidity can steer the selectivity towards other valuable isomers like p-cresol.

This guide provides a foundational comparison to aid in the selection process. It is imperative for researchers to conduct further investigations and optimizations based on their specific process requirements and economic considerations. The provided experimental protocols offer a starting point for designing robust and reproducible catalyst evaluation studies.

References

Safety Operating Guide

Proper Disposal of o-Cresol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of o-cresol in research and drug development settings, ensuring operational safety and regulatory compliance.

This document provides comprehensive, step-by-step procedures for the proper disposal of this compound, a toxic and corrosive compound commonly used in laboratory settings. Adherence to these guidelines is critical to protect personnel, prevent environmental contamination, and comply with hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, splash goggles, a lab coat, and, in cases of potential aerosol or dust generation, respiratory protection. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.[1]

This compound Disposal Data

The following table summarizes key quantitative data relevant to the handling and disposal of this compound. This information is crucial for risk assessment and ensuring compliance with regulatory standards.

ParameterValueRegulation/Source
EPA Hazardous Waste Code U052 (for mixed cresols)40 CFR 261
Reportable Quantity (RQ) 100 lbs (45.4 kg)40 CFR 302.4[2][3]
OSHA Permissible Exposure Limit (PEL) 5 ppm (8-hour TWA)29 CFR 1910.1000[4][5]
NIOSH Recommended Exposure Limit (REL) 2.3 ppm (10-hour TWA)NIOSH[4][5]
ACGIH Threshold Limit Value (TLV) 5 ppm (8-hour TWA)ACGIH[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and compliance. The following workflow outlines the necessary procedures from initial waste generation to final disposal.

o_Cresol_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A 1. Identify this compound Waste (unused product, contaminated materials, solutions) B 2. Segregate Waste (Keep separate from other chemical waste streams) A->B C 3. Use Designated Container (leak-proof, compatible material) B->C D 4. Label Container Clearly ('Hazardous Waste - this compound', CAS No. 95-48-7) C->D E 5. Store in a Secure, Ventilated Area (away from incompatible materials) D->E F 6. Arrange for Collection (Contact Environmental Health & Safety - EHS) E->F G 7. Transport by Licensed Contractor (to a permitted hazardous waste facility) F->G H 8. Incineration (preferred method with afterburner and scrubber) G->H

Caption: A flowchart illustrating the key stages of this compound waste management, from generation to final disposal.

Experimental Protocols for Key Disposal Steps

1. Waste Segregation and Collection:

  • Objective: To prevent accidental mixing of incompatible waste streams and to ensure proper identification for disposal.

  • Methodology:

    • Designate a specific, clearly labeled hazardous waste container for all this compound waste. This includes pure or expired this compound, solutions containing this compound, and any materials contaminated with it, such as pipette tips, wipes, and contaminated vials.[1]

    • Ensure the container is made of a material compatible with this compound and is in good condition with a secure lid.

    • Do not mix this compound waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

2. Spill Management:

  • Objective: To safely contain and clean up a spill of this compound, minimizing exposure and environmental contamination.

  • Methodology:

    • In the event of a small spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.[1]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or dry sand.[1]

    • Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[1]

    • Decontaminate the spill area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.[1]

    • Report the spill to your laboratory supervisor and EHS department immediately.[1]

3. Final Disposal Procedure:

  • Objective: To ensure the final disposal of this compound waste is conducted in an environmentally sound and legally compliant manner.

  • Methodology:

    • Contact your institution's EHS department to arrange for the pickup of the this compound hazardous waste container.[1]

    • The EHS department will coordinate with a licensed hazardous material disposal company for the transportation and disposal of the waste.[1][3]

    • The recommended method for the disposal of this compound is through incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1][3][6]

    • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][2] Discharging this chemical into the environment is to be strictly avoided due to its toxicity to aquatic life.[1][3]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, fostering a secure laboratory environment and upholding environmental stewardship.

References

Safeguarding Your Research: A Comprehensive Guide to Handling o-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe management, use, and disposal of o-Cresol in laboratory settings, ensuring the protection of researchers and the integrity of drug development processes.

This compound, a vital chemical intermediate in various industrial and pharmaceutical applications, is classified as a toxic and corrosive substance.[1][2][3] Its safe handling is paramount to prevent severe skin burns, eye damage, and potential long-term health effects such as liver and kidney damage.[1] This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before any handling of this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] An eyewash station and a safety shower must be readily accessible.[4]

Recommended Personal Protective Equipment (PPE) for this compound

PPE CategoryItemSpecification
Eye/Face Protection Safety Goggles & Face ShieldChemical splash goggles are required.[4] A face shield should be worn in conjunction with goggles when there is a splash hazard.[5]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option for incidental contact. Always inspect gloves before use and replace them immediately if contaminated.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired when working with this compound in a manner that could generate dust or aerosols, or when ventilation is inadequate.[4][6]
Body Protection Laboratory CoatA standard lab coat is necessary to protect clothing and skin from potential contamination.[6]

Quantitative Data for this compound

PropertyValue
Flash Point 81 °C (177.8 °F)[1][3]
Autoignition Temperature 598 °C (1,108.4 °F)[1]
Lower Explosion Limit 1.3%[1][3]
Occupational Exposure Limit (TLV-TWA) 20 mg/m³[7]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Verify that an eyewash station and safety shower are unobstructed and functional.

  • Don all required PPE as specified in the table above.

  • Prepare all necessary equipment and reagents before introducing this compound to the work area.

2. Handling and Use:

  • Dispense this compound within the chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[8]

  • Keep the container tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the handling area.[8]

3. Spill Response:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or dry sand.[4]

  • Place the absorbent material into a sealed, labeled hazardous waste container.[4]

  • For larger spills, evacuate the area and contact the Environmental Health and Safety (EHS) department immediately.

  • Ventilate the area and prevent the spill from entering drains.[4]

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[1]

5. Waste Disposal:

  • All this compound waste, including contaminated materials like pipette tips and wipes, must be collected in a dedicated, properly labeled hazardous waste container.[4]

  • Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[4]

  • This compound waste should be disposed of through a licensed hazardous material disposal company.[4] Incineration in a chemical incinerator with an afterburner and scrubber is a common disposal method.[4]

Operational Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe Handling Workflow for this compound prep Preparation & Pre-Handling handling Handling & Use prep->handling spill Spill Occurs? handling->spill first_aid_check Exposure Occurs? handling->first_aid_check spill_response Spill Response Protocol spill->spill_response Yes waste Waste Generation spill->waste No spill_response->waste first_aid First Aid Measures first_aid_check->first_aid Yes first_aid_check->waste No first_aid->waste disposal Proper Disposal waste->disposal end Procedure Complete disposal->end

Caption: Logical workflow for the safe handling of this compound.

References

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